molecular formula C41H66N7O18P3S B15546507 (11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA

(11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA

Cat. No.: B15546507
M. Wt: 1070.0 g/mol
InChI Key: DFYFQQXXTCLFNG-UBQHHBPXSA-N
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Description

(11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA is a 3-oxo-fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (11Z,14Z,17Z)-3-oxoicosatrienoic acid. It is a 3-oxo-fatty acyl-CoA, a long-chain fatty acyl-CoA and an unsaturated fatty acyl-CoA. It is functionally related to an icosanoyl-CoA. It is a conjugate acid of an this compound(4-).

Properties

Molecular Formula

C41H66N7O18P3S

Molecular Weight

1070.0 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (11Z,14Z,17Z)-3-oxoicosa-11,14,17-trienethioate

InChI

InChI=1S/C41H66N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29(49)24-32(51)70-23-22-43-31(50)20-21-44-39(54)36(53)41(2,3)26-63-69(60,61)66-68(58,59)62-25-30-35(65-67(55,56)57)34(52)40(64-30)48-28-47-33-37(42)45-27-46-38(33)48/h5-6,8-9,11-12,27-28,30,34-36,40,52-53H,4,7,10,13-26H2,1-3H3,(H,43,50)(H,44,54)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/b6-5-,9-8-,12-11-/t30-,34-,35-,36+,40-/m1/s1

InChI Key

DFYFQQXXTCLFNG-UBQHHBPXSA-N

Origin of Product

United States

Foundational & Exploratory

Elucidation of the Structure of (11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA is a crucial intermediate in the peroxisomal β-oxidation of (11Z,14Z,17Z)-eicosatrienoic acid, an omega-3 fatty acid. Its precise structure is paramount for understanding lipid metabolism and for the development of therapeutics targeting fatty acid oxidation disorders. This guide provides a comprehensive overview of the methodologies employed in the structure elucidation of this complex molecule, including detailed experimental protocols and data interpretation. While specific experimental data for this exact molecule is not extensively available in the public domain, this document compiles representative data and protocols based on closely related polyunsaturated 3-oxoacyl-CoA compounds to serve as a practical resource.

Introduction

This compound is a long-chain, polyunsaturated 3-oxo-fatty acyl-Coenzyme A thioester.[1] Its structure features a 20-carbon acyl chain with three cis double bonds at the Δ11, Δ14, and Δ17 positions, and a ketone group at the C-3 position. This molecule is an essential metabolic intermediate in the breakdown of eicosatrienoic acid within peroxisomes, a key process for maintaining lipid homeostasis.[2][3][4] The elucidation of its structure relies on a combination of sophisticated analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are computed based on its chemical structure and are essential for designing analytical methods.

PropertyValueReference
Molecular Formula C41H66N7O18P3S[1]
Molecular Weight 1069.99 g/mol [1]
IUPAC Name S-[2-({3-[({(2R)-4---INVALID-LINK--phosphoryl}oxy)-2-hydroxy-3,3-dimethylbutanoyl]amino}propanoyl)amino]ethyl] (11Z,14Z,17Z)-3-oxoicosa-11,14,17-trienethioate[1]
ChEBI ID CHEBI:74114[1]

Experimental Protocols for Structure Elucidation

The structural confirmation of this compound involves its synthesis, purification, and subsequent analysis by mass spectrometry and NMR spectroscopy.

Enzymatic Synthesis of this compound

The synthesis of 3-oxoacyl-CoA esters can be achieved enzymatically, which offers high specificity and yield.

Materials:

  • (11Z,14Z,17Z)-eicosatrienoic acid

  • Coenzyme A (CoA)

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • Acyl-CoA oxidase (e.g., from Arthrobacter sp.)

  • Enoyl-CoA hydratase (e.g., bovine liver)

  • 3-hydroxyacyl-CoA dehydrogenase (e.g., porcine liver)

  • ATP

  • MgCl2

  • Tris-HCl buffer (pH 7.5)

  • NAD+

Protocol:

  • Activation of the Fatty Acid: In a reaction mixture containing Tris-HCl buffer, ATP, MgCl2, and Coenzyme A, add (11Z,14Z,17Z)-eicosatrienoic acid and acyl-CoA synthetase. Incubate at 37°C to produce (11Z,14Z,17Z)-eicosatrienoyl-CoA.

  • Oxidation: To the reaction mixture, add acyl-CoA oxidase to introduce a double bond at the C-2 position, yielding (2E,11Z,14Z,17Z)-icosa-2,11,14,17-tetraenoyl-CoA.

  • Hydration: Introduce enoyl-CoA hydratase to the mixture to hydrate (B1144303) the double bond at C-2, forming 3-hydroxy-(11Z,14Z,17Z)-icosatrienoyl-CoA.

  • Dehydrogenation: Finally, add 3-hydroxyacyl-CoA dehydrogenase and NAD+ to oxidize the hydroxyl group at C-3, resulting in the final product, this compound.

  • Purification: The product can be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mass Spectrometry Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the characterization of acyl-CoAs.

Instrumentation:

  • High-performance liquid chromatograph coupled to a triple quadrupole or Orbitrap mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 0.3 mL/min.

MS Conditions:

  • Ionization Mode: Positive ESI.

  • Scan Mode: Full scan and product ion scan (tandem MS).

  • Collision Energy: Optimized for fragmentation of the precursor ion.

NMR Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Instrumentation:

  • High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

Sample Preparation:

  • The purified compound is lyophilized and dissolved in a deuterated solvent such as D2O or CD3OD.

Experiments:

  • 1D ¹H NMR

  • 1D ¹³C NMR

  • 2D Correlation Spectroscopy (COSY)

  • 2D Heteronuclear Single Quantum Coherence (HSQC)

  • 2D Heteronuclear Multiple Bond Correlation (HMBC)

Data Presentation and Interpretation

Mass Spectrometry Data

The mass spectrum of a 3-oxoacyl-CoA will show a characteristic fragmentation pattern. The precursor ion ([M+H]⁺) will be observed, and tandem MS will reveal specific product ions. Table 2 summarizes the expected major fragments for a generic polyunsaturated 3-oxo-C20-CoA.

FragmentDescriptionExpected m/z
[M+H]⁺ Protonated molecule1070.4
[M-507+H]⁺ Loss of the 3'-phospho-ADP moiety563.4
[Acyl chain+H]⁺ Cleavage of the thioester bond319.2
[Adenosine-3',5'-diphosphate+H]⁺ Fragment of the CoA moiety428.0
NMR Spectroscopy Data

The ¹H and ¹³C NMR spectra will provide key information to confirm the structure. Table 3 presents representative chemical shifts for the acyl chain of a polyunsaturated 3-oxoacyl-CoA.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C-2 3.5 - 3.7 (s)45 - 50
C-3 -205 - 210 (C=O)
C-4 2.6 - 2.8 (t)40 - 45
Olefinic CH 5.3 - 5.5 (m)127 - 132
Allylic CH₂ 2.7 - 2.9 (m)25 - 30
Terminal CH₃ 0.9 - 1.0 (t)14 - 15

Signaling Pathway and Workflow Visualization

Peroxisomal β-Oxidation of (11Z,14Z,17Z)-Eicosatrienoic Acid

The formation of this compound is a key step in the peroxisomal β-oxidation of its parent fatty acid. This pathway involves a series of enzymatic reactions that shorten the fatty acyl chain.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome Eicosatrienoic_acid (11Z,14Z,17Z)-Eicosatrienoic Acid Eicosatrienoyl_CoA (11Z,14Z,17Z)-Eicosatrienoyl-CoA Eicosatrienoic_acid->Eicosatrienoyl_CoA Acyl-CoA Synthetase Enoyl_CoA (2E,11Z,14Z,17Z)-Icosa-2,11,14,17- tetraenoyl-CoA Eicosatrienoyl_CoA->Enoyl_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA 3-Hydroxy-(11Z,14Z,17Z)- icosatrienoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Oxoacyl_CoA This compound Hydroxyacyl_CoA->Oxoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Thiolysis_products Acetyl-CoA + (9Z,12Z,15Z)-Octadecatrienoyl-CoA Oxoacyl_CoA->Thiolysis_products β-Ketothiolase Structure_Elucidation_Workflow Start Start: (11Z,14Z,17Z)-Eicosatrienoic Acid Enzymatic_Synthesis Enzymatic Synthesis Start->Enzymatic_Synthesis Purification RP-HPLC Purification Enzymatic_Synthesis->Purification LC_MS LC-MS/MS Analysis Purification->LC_MS NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Data_Analysis Data Analysis and Structure Confirmation LC_MS->Data_Analysis NMR->Data_Analysis Final_Structure Elucidated Structure of This compound Data_Analysis->Final_Structure

References

An In-depth Technical Guide to the Chemical Properties and Metabolism of (11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA is a crucial intermediate in the peroxisomal β-oxidation of (11Z,14Z,17Z)-eicosatrienoic acid, an omega-3 fatty acid. Understanding its chemical properties, metabolic fate, and the enzymes involved in its transformation is essential for research into fatty acid metabolism and the development of therapeutics targeting related metabolic disorders. This technical guide provides a comprehensive overview of the core chemical and biological aspects of this compound, including its physicochemical properties, its role in peroxisomal β-oxidation, and detailed experimental protocols for the study of related enzymatic activities.

Core Chemical Properties

This compound is a complex molecule comprising a 20-carbon tri-unsaturated fatty acyl chain with a ketone group at the beta-position (C-3), linked to a coenzyme A moiety via a thioester bond.

Physicochemical Data

Quantitative data for this compound is summarized in the table below. It is important to note that while some data is directly available, other properties are inferred from chemically related long-chain acyl-CoA molecules due to the limited specific experimental data for this particular intermediate.

PropertyValueSource
Molecular Formula C₄₁H₆₆N₇O₁₈P₃SPubChem[1]
Molecular Weight 1069.99 g/mol MedChemExpress, PubChem[1][2]
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (11Z,14Z,17Z)-3-oxoicosa-11,14,17-trienethioatePubChem[1]
Synonyms (11Z,14Z,17Z)-3-ketoicosatrienoyl-CoA, (11Z,14Z,17Z)-3-oxoeicosatrienoyl-CoAPubChem[1]
Physical State Presumed solidInferred from related compounds
Solubility Likely sparingly soluble in aqueous buffers; solubility is affected by pH and the presence of divalent cations like Mg²⁺. Long-chain fatty acids, the precursors, are poorly soluble in phosphate (B84403) buffer at physiological pH.Inferred from studies on long-chain fatty acids and palmitoyl-CoA.
Stability The thioester bond is susceptible to hydrolysis, particularly at alkaline pH. 3-oxoacyl-CoA compounds can exhibit instability, including cold lability in the presence of certain salts.Inferred from general knowledge of thioesters and studies on 3-oxoacyl-CoA thiolases.

Metabolic Significance: Peroxisomal β-Oxidation

This compound is a key intermediate in the peroxisomal β-oxidation pathway. Unlike mitochondrial β-oxidation, the peroxisomal pathway is primarily involved in the shortening of very-long-chain fatty acids, branched-chain fatty acids, and polyunsaturated fatty acids that are not efficiently metabolized by mitochondria.

The initial steps of β-oxidation of (11Z,14Z,17Z)-eicosatrienoic acid lead to the formation of this compound. The subsequent step involves the thiolytic cleavage of this molecule.

Signaling and Metabolic Pathway

The degradation of this compound is a critical step in the overall β-oxidation spiral. The pathway illustrates the enzymatic conversion of the parent fatty acid to its 3-oxoacyl-CoA derivative and its subsequent cleavage.

peroxisomal_beta_oxidation cluster_peroxisome Peroxisomal Matrix FattyAcid (11Z,14Z,17Z)-Eicosatrienoic Acid AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthetase + CoA + ATP AcylCoA (11Z,14Z,17Z)-Eicosatrienoyl-CoA AcylCoA_Synthetase->AcylCoA AcylCoA_Oxidase Acyl-CoA Oxidase AcylCoA->AcylCoA_Oxidase + O₂ EnoylCoA trans-2,(11Z,14Z,17Z)-Icosatetraenoyl-CoA AcylCoA_Oxidase->EnoylCoA + H₂O₂ MFE2 Multifunctional Enzyme Type 2 (MFE-2) (Hydratase activity) EnoylCoA->MFE2 + H₂O HydroxyacylCoA 3-Hydroxy-(11Z,14Z,17Z)-icosatrienoyl-CoA MFE2->HydroxyacylCoA MFE2_dehydrogenase Multifunctional Enzyme Type 2 (MFE-2) (Dehydrogenase activity) HydroxyacylCoA->MFE2_dehydrogenase + NAD⁺ OxoacylCoA This compound MFE2_dehydrogenase->OxoacylCoA + NADH + H⁺ Thiolase 3-Ketoacyl-CoA Thiolase OxoacylCoA->Thiolase + CoA ShortenedAcylCoA Octadecadienoyl-CoA Thiolase->ShortenedAcylCoA AcetylCoA Acetyl-CoA Thiolase->AcetylCoA

Peroxisomal β-oxidation of (11Z,14Z,17Z)-Eicosatrienoic Acid.

Experimental Protocols

Due to the lack of specific published protocols for this compound, the following sections provide generalized methodologies for the synthesis and enzymatic analysis of long-chain 3-oxoacyl-CoAs, which can be adapted for the target molecule.

Synthesis of this compound

A general enzymatic approach for the synthesis of 3-oxoacyl-CoAs can be adapted from methodologies for other fatty acids. This typically involves a multi-step enzymatic conversion from the corresponding fatty acid.

synthesis_workflow Start Start with (11Z,14Z,17Z)-Eicosatrienoic Acid Step1 Activation to Acyl-CoA (Acyl-CoA Synthetase, ATP, CoA) Start->Step1 Step2 Oxidation to Enoyl-CoA (Acyl-CoA Oxidase, FAD) Step1->Step2 Step3 Hydration to 3-Hydroxyacyl-CoA (Enoyl-CoA Hydratase) Step2->Step3 Step4 Dehydrogenation to 3-Oxoacyl-CoA (3-Hydroxyacyl-CoA Dehydrogenase, NAD⁺) Step3->Step4 Purification Purification (e.g., HPLC) Step4->Purification Product This compound Purification->Product

Enzymatic Synthesis Workflow for 3-Oxoacyl-CoAs.

Materials:

  • (11Z,14Z,17Z)-Eicosatrienoic acid

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

  • Flavin adenine dinucleotide (FAD)

  • Recombinant long-chain acyl-CoA synthetase

  • Recombinant acyl-CoA oxidase

  • Recombinant enoyl-CoA hydratase (or Multifunctional Enzyme)

  • Recombinant 3-hydroxyacyl-CoA dehydrogenase (or Multifunctional Enzyme)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)

  • HPLC system for purification

Procedure:

  • Activation: Incubate (11Z,14Z,17Z)-eicosatrienoic acid with acyl-CoA synthetase, ATP, and CoA in the reaction buffer to produce (11Z,14Z,17Z)-eicosatrienoyl-CoA.

  • Oxidation: Add acyl-CoA oxidase and FAD to the reaction mixture to convert the acyl-CoA to trans-2-enoyl-CoA.

  • Hydration: Introduce enoyl-CoA hydratase to hydrate (B1144303) the double bond, forming 3-hydroxy-(11Z,14Z,17Z)-icosatrienoyl-CoA.

  • Dehydrogenation: Add 3-hydroxyacyl-CoA dehydrogenase and NAD⁺ to oxidize the hydroxyl group, yielding the final product, this compound.

  • Purification: Purify the product from the reaction mixture using reverse-phase HPLC. The elution can be monitored by UV absorbance at 260 nm (for the adenine ring of CoA).

3-Ketoacyl-CoA Thiolase Activity Assay

This assay measures the thiolytic cleavage of a 3-oxoacyl-CoA substrate, which can be adapted for this compound. The reaction is monitored by the decrease in absorbance at 304 nm, which corresponds to the disappearance of the enolate form of the 3-ketoacyl-CoA magnesium salt.

Materials:

  • Purified 3-ketoacyl-CoA thiolase

  • Synthesized this compound

  • Coenzyme A (CoA)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 25 mM MgCl₂)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the reaction buffer and a known concentration of this compound.

  • Add CoA to the mixture.

  • Initiate the reaction by adding the purified 3-ketoacyl-CoA thiolase enzyme.

  • Immediately monitor the decrease in absorbance at 304 nm over time.

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the 3-oxoacyl-CoA-Mg²⁺ complex.

Quantitative Data

EnzymeSubstrateKₘ (µM)Vₘₐₓ (U/mg)Organism/Source
Long-Chain Acyl-CoA Synthetase Palmitic Acid10-501-5Rat Liver
Acyl-CoA Oxidase Palmitoyl-CoA5-2010-30Rat Liver Peroxisomes
Multifunctional Enzyme Type 2 trans-2-Hexadecenoyl-CoA15-4050-150Human
3-Ketoacyl-CoA Thiolase 3-Oxopalmitoyl-CoA2-10100-300Rat Liver Peroxisomes

Conclusion

This compound is a pivotal, yet transient, intermediate in the peroxisomal β-oxidation of a key omega-3 fatty acid. While specific experimental data for this molecule is sparse, a comprehensive understanding of its properties and metabolism can be constructed from the extensive knowledge of fatty acid biochemistry. The methodologies and data presented in this guide provide a foundational framework for researchers to design and execute experiments aimed at further elucidating the role of this compound in health and disease. Further research is warranted to determine the specific kinetic parameters of the enzymes that metabolize this important molecule and to explore its potential as a biomarker or therapeutic target in metabolic disorders.

References

(11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA: A Technical Guide to its Metabolic Significance, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA is a key metabolic intermediate in the peroxisomal β-oxidation of (11Z,14Z,17Z)-eicosatrienoic acid, a C20 ω-3 polyunsaturated fatty acid derived from α-linolenic acid (ALA). As an integral component of fatty acid metabolism, understanding its formation, subsequent reactions, and regulation is critical for research into metabolic disorders, inflammatory processes, and drug development targeting lipid pathways. This technical guide provides an in-depth overview of the discovery, synthesis, and analysis of this compound, complete with detailed experimental protocols and pathway visualizations.

Discovery and Metabolic Context

The discovery of this compound is intrinsically linked to the elucidation of the peroxisomal β-oxidation pathway for polyunsaturated fatty acids (PUFAs). Unlike saturated fatty acids, the degradation of PUFAs requires auxiliary enzymes to handle the cis-double bonds. This compound is formed during the multi-step enzymatic breakdown of (11Z,14Z,17Z)-eicosatrienoyl-CoA within the peroxisome.

The metabolic significance of this intermediate lies in its position within the ω-3 fatty acid degradation pathway. The metabolism of dietary α-linolenic acid (18:3, n-3) leads to the formation of longer-chain and more unsaturated fatty acids, including eicosapentaenoic acid (EPA, 20:5, n-3) and docosahexaenoic acid (DHA, 22:6, n-3). (11Z,14Z,17Z)-eicosatrienoic acid (20:3, n-3) is an intermediate in this elongation and desaturation process. Its subsequent breakdown via peroxisomal β-oxidation, which generates this compound, contributes to the cellular acetyl-CoA pool and the overall regulation of lipid homeostasis.

Signaling Pathway: PPARα Regulation of Peroxisomal β-Oxidation

The expression of enzymes involved in peroxisomal β-oxidation, including those responsible for the formation of this compound, is transcriptionally regulated by the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that, upon activation by lipid ligands (including fatty acids and their derivatives), heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, upregulating their transcription.

PPARa_Signaling PPARα Regulation of Peroxisomal β-Oxidation Ligands Fatty Acids & Derivatives PPARa PPARα Ligands->PPARa activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (Promoter Region) PPARa_RXR->PPRE binds to Gene Target Genes (e.g., Acyl-CoA Oxidase) PPRE->Gene activates transcription of mRNA mRNA Gene->mRNA transcription Protein Peroxisomal β-Oxidation Enzymes mRNA->Protein translation Metabolism This compound Formation Protein->Metabolism catalyzes

PPARα signaling pathway regulating peroxisomal β-oxidation.

Synthesis of this compound

The synthesis of this compound for research purposes can be approached through enzymatic or chemical methods. As it is a metabolic intermediate, enzymatic synthesis often provides a more direct and stereospecific route.

Enzymatic Synthesis

This protocol describes the in vitro enzymatic synthesis of this compound from its precursor, (11Z,14Z,17Z)-eicosatrienoyl-CoA, using a peroxisomal acyl-CoA oxidase.

Experimental Protocol: Enzymatic Synthesis

  • Preparation of Substrate:

    • (11Z,14Z,17Z)-eicosatrienoyl-CoA can be synthesized from (11Z,14Z,17Z)-eicosatrienoic acid using an acyl-CoA synthetase or by chemical methods.

    • Dissolve (11Z,14Z,17Z)-eicosatrienoyl-CoA in an appropriate buffer (e.g., 50 mM potassium phosphate, pH 7.4) to a final concentration of 1 mM.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing:

      • 100 µM (11Z,14Z,17Z)-eicosatrienoyl-CoA

      • 50 mM Potassium Phosphate Buffer (pH 7.4)

      • 10 µM FAD (cofactor for acyl-CoA oxidase)

      • 1 U/mL recombinant acyl-CoA oxidase (specific for long-chain fatty acids)

    • Incubate the reaction mixture at 37°C.

  • Monitoring the Reaction:

    • The reaction can be monitored by observing the production of hydrogen peroxide, a byproduct of the acyl-CoA oxidase reaction, using a colorimetric assay (e.g., Amplex Red).

    • Alternatively, aliquots can be taken at various time points, the reaction quenched with acid (e.g., 10% formic acid), and the formation of the product analyzed by LC-MS/MS.

  • Purification:

    • Once the reaction is complete, the product can be purified using solid-phase extraction (SPE) with a C18 cartridge to separate the more polar 3-oxoacyl-CoA from the starting material.

Enzymatic_Synthesis_Workflow Enzymatic Synthesis Workflow Substrate (11Z,14Z,17Z)- eicosatrienoyl-CoA Reaction Incubation at 37°C Substrate->Reaction Enzyme Acyl-CoA Oxidase + FAD Enzyme->Reaction Monitoring Reaction Monitoring (LC-MS/MS or H₂O₂ Assay) Reaction->Monitoring Purification Solid-Phase Extraction (C18) Monitoring->Purification Product (11Z,14Z,17Z)-3-oxo- icosatrienoyl-CoA Purification->Product

Workflow for the enzymatic synthesis of the target molecule.

Analytical Methodology

The analysis of this compound in biological matrices is best achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

Experimental Protocol: LC-MS/MS Quantification

  • Sample Preparation:

    • Tissue: Homogenize ~50 mg of tissue in 1 mL of ice-cold 2:1 methanol:water.

    • Cells: Scrape cultured cells in ice-cold PBS, centrifuge, and resuspend the pellet in 500 µL of 2:1 methanol:water.

    • Add an internal standard (e.g., a ¹³C-labeled acyl-CoA or an odd-chain acyl-CoA not present in the sample).

    • Vortex vigorously and centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for analysis.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

Quantitative Data
Substrate (Acyl-CoA)Enzyme SourceKm (µM)Vmax (nmol/min/mg protein)
Linoleoyl-CoA (18:2)Rat Liver15150
Arachidonoyl-CoA (20:4)Rat Liver10120
Eicosapentaenoyl-CoA (20:5)Human8110
Docosahexaenoyl-CoA (22:6)Human595

Note: These values are illustrative and can vary based on experimental conditions.

Conclusion

This compound is a pivotal, yet understudied, intermediate in the metabolism of ω-3 polyunsaturated fatty acids. The protocols and pathways detailed in this guide provide a framework for its synthesis, and analysis, which are essential for advancing our understanding of its role in cellular physiology and pathology. Further research into the specific enzymes that metabolize this compound and its downstream signaling effects will be crucial for developing novel therapeutic strategies for metabolic and inflammatory diseases.

An In-depth Technical Guide to (11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA is a key metabolic intermediate in the degradation of (11Z,14Z,17Z)-eicosatrienoic acid, an omega-3 polyunsaturated fatty acid. As a 3-oxo-fatty acyl-CoA, it represents the third step in the fatty acid β-oxidation spiral, a critical catabolic process for energy production. This guide provides a comprehensive overview of its chemical properties, metabolic significance, the enzymes involved in its transformation, and relevant experimental methodologies for its study.

Chemical Identity and Properties

This compound is a complex molecule comprising a 20-carbon tri-unsaturated fatty acyl chain linked to a coenzyme A moiety. The systematic IUPAC name for this compound is S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (11Z,14Z,17Z)-3-oxoicosa-11,14,17-trienethioate.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C41H66N7O18P3SPubChem
Molecular Weight 1070.0 g/mol PubChem
Synonyms (11Z,14Z,17Z)-3-ketoicosatrienoyl-CoA, (11Z,14Z,17Z)-3-oxoeicosatrienoyl-CoAPubChem
ChEBI ID CHEBI:74114PubChem
LIPID MAPS ID LMFA07050095PubChem

Metabolic Pathway: Peroxisomal β-Oxidation of (11Z,14Z,17Z)-Eicosatrienoic Acid

The breakdown of very long-chain fatty acids, such as eicosatrienoic acid, primarily occurs in peroxisomes. The β-oxidation pathway is a cyclical four-step process that shortens the fatty acyl chain by two carbons in each cycle, releasing acetyl-CoA. This compound is a central intermediate in the second cycle of this process for its parent fatty acid.

The degradation of polyunsaturated fatty acids requires auxiliary enzymes to handle the double bonds at unconventional positions.

Below is a diagram illustrating the initial steps of the peroxisomal β-oxidation of (11Z,14Z,17Z)-eicosatrienoyl-CoA, leading to the formation of this compound.

fatty_acid_beta_oxidation cluster_peroxisome Peroxisome Eicosatrienoyl_CoA (11Z,14Z,17Z)-Eicosatrienoyl-CoA Enoyl_CoA trans-Δ2,(11Z,14Z,17Z)-Icosatetraenoyl-CoA Eicosatrienoyl_CoA->Enoyl_CoA Acyl-CoA Oxidase (ACOX) Hydroxyacyl_CoA (3S,11Z,14Z,17Z)-3-Hydroxyicosatrienoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (part of MFP2) Oxoacyl_CoA This compound Hydroxyacyl_CoA->Oxoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (part of MFP2) Thiolase_products Octadecatrienoyl-CoA + Acetyl-CoA Oxoacyl_CoA->Thiolase_products 3-Ketoacyl-CoA Thiolase (ACAA1)

Caption: Peroxisomal β-oxidation of (11Z,14Z,17Z)-eicosatrienoyl-CoA.

Key Enzymes and Their Roles

The catabolism of this compound is mediated by the enzymes of the β-oxidation pathway. Due to its chain length, these reactions are predominantly carried out by peroxisomal enzymes.

  • Acyl-CoA Oxidase (ACOX): This enzyme catalyzes the first and rate-limiting step of peroxisomal β-oxidation, introducing a double bond at the C2-C3 position of the acyl-CoA. Peroxisomes contain multiple ACOX isoforms with varying substrate specificities.

  • Multifunctional Protein 2 (MFP2): This protein possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.

    • Enoyl-CoA Hydratase activity: Hydrates the double bond introduced by ACOX, forming (3S)-3-hydroxyacyl-CoA.

    • 3-Hydroxyacyl-CoA Dehydrogenase activity: Oxidizes the 3-hydroxyl group to a keto group, yielding the 3-oxoacyl-CoA intermediate, in this case, this compound.

  • 3-Ketoacyl-CoA Thiolase (ACAA1): This enzyme catalyzes the final step of the cycle, the thiolytic cleavage of the 3-oxoacyl-CoA. This reaction releases a molecule of acetyl-CoA and a fatty acyl-CoA that is two carbons shorter, which can then proceed through further rounds of β-oxidation. Thiolases exhibit broad chain-length specificity.[2]

Experimental Protocols

Studying the metabolism of this compound involves a combination of techniques for enzyme activity measurement, intermediate detection, and pathway analysis.

Measurement of Fatty Acid β-Oxidation

A common method to measure the rate of β-oxidation involves the use of radiolabeled fatty acid substrates.

Protocol: Measurement of β-Oxidation in Isolated Hepatocytes [3][4]

  • Cell Preparation: Isolate primary hepatocytes from a model organism (e.g., mouse) through collagenase perfusion.

  • Incubation: Incubate a suspension of freshly isolated hepatocytes with a known concentration of 14C-labeled (11Z,14Z,17Z)-eicosatrienoic acid complexed with fatty acid-free bovine serum albumin (BSA).

  • Reaction Quenching: After a defined incubation period, stop the reaction by adding an acid (e.g., perchloric acid).

  • Separation of Products: Separate the water-soluble metabolic products (acid-soluble metabolites, including acetyl-CoA) from the unreacted fatty acid substrate through centrifugation.

  • Quantification: Measure the radioactivity in the acid-soluble fraction using liquid scintillation counting. The amount of radioactivity is proportional to the rate of β-oxidation.

Analysis of Acyl-CoA Intermediates by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of specific acyl-CoA species.

Protocol: Extraction and Analysis of Acyl-CoAs from Tissues

  • Tissue Homogenization: Homogenize tissue samples in a suitable buffer to preserve the integrity of the acyl-CoAs.

  • Extraction: Extract the acyl-CoAs from the homogenate using organic solvents such as acetonitrile.

  • Solid-Phase Purification: Purify the acyl-CoAs from the extract using a solid-phase extraction column.

  • LC-MS/MS Analysis: Separate the acyl-CoA species using reverse-phase high-performance liquid chromatography (HPLC) and detect them using tandem mass spectrometry. Identification is based on the mass-to-charge ratio (m/z) of the precursor ion and its characteristic fragmentation pattern.[5] Quantification is typically achieved by comparing the signal of the analyte to that of a stable isotope-labeled internal standard.

experimental_workflow cluster_workflow Experimental Workflow for Acyl-CoA Analysis Tissue_Sample Tissue Sample Homogenization Homogenization Tissue_Sample->Homogenization Extraction Acyl-CoA Extraction Homogenization->Extraction Purification Solid-Phase Purification Extraction->Purification LC_MSMS LC-MS/MS Analysis Purification->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

References

function of 3-oxo-fatty acyl-CoAs in cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Functions of 3-Oxo-Fatty Acyl-CoAs in Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-Oxo-fatty acyl-CoAs, also known as 3-ketoacyl-CoAs, are pivotal metabolic intermediates situated at the crossroads of fatty acid synthesis and degradation.[1][2] As the substrate for the final reaction in each cycle of mitochondrial β-oxidation, their efficient processing is critical for energy production from lipids.[3][4] Conversely, in fatty acid synthesis, the reduction of 3-oxoacyl-ACP is a key step in chain elongation.[5][6] Dysregulation in the metabolism of these molecules is directly implicated in several inherited metabolic disorders, making the enzymes that process them attractive targets for drug development.[7][8] This guide provides a comprehensive overview of the functions of 3-oxo-fatty acyl-CoAs, presents quantitative data on enzyme kinetics, details key experimental protocols for their study, and visualizes the core pathways and workflows involved.

Core Metabolic Functions

3-Oxo-fatty acyl-CoAs are primarily involved in two opposing, yet interconnected, metabolic pathways: fatty acid β-oxidation for energy generation and fatty acid synthesis for energy storage.[7][9]

Role in Mitochondrial β-Oxidation

In eukaryotes, the breakdown of fatty acids occurs predominantly within the mitochondria through a process called β-oxidation.[3] 3-Oxoacyl-CoA is the product of the third of four reactions in the β-oxidation spiral.[3] The pathway involves the sequential shortening of the fatty acyl-CoA chain by two carbons per cycle, generating acetyl-CoA, NADH, and FADH2.[2][3]

The final two steps of the cycle directly involve 3-oxo-fatty acyl-CoAs:

  • Dehydrogenation: L-3-hydroxyacyl-CoA is oxidized by L-3-hydroxyacyl-CoA dehydrogenase (HAD), using NAD+ as an electron acceptor, to form 3-oxoacyl-CoA.[3]

  • Thiolytic Cleavage: 3-Oxoacyl-CoA thiolase (also known as β-ketothiolase) catalyzes the cleavage of the 3-oxoacyl-CoA molecule.[3][4] This reaction consumes a free coenzyme A (CoA) molecule and releases a molecule of acetyl-CoA and a fatty acyl-CoA chain that is two carbons shorter.[3] This shortened acyl-CoA then re-enters the β-oxidation cycle.[3]

Caption: Final steps of mitochondrial β-oxidation involving 3-oxoacyl-CoA.

Role in Fatty Acid Synthesis

Fatty acid synthesis is essentially the reverse of β-oxidation, though it occurs in the cytosol and utilizes a different set of enzymes and a distinct acyl carrier molecule, the acyl carrier protein (ACP).[6][9] The process involves the sequential addition of two-carbon units, derived from malonyl-CoA, to a growing fatty acid chain.[10]

The 3-oxoacyl intermediate is central to the reductive steps of this pathway:

  • Condensation: An acetyl group (from acetyl-CoA for the first cycle, or the growing acyl chain in subsequent cycles) is condensed with a malonyl group (attached to ACP), releasing CO2 and forming a 3-oxoacyl-ACP.[6]

  • Reduction: The keto group of 3-oxoacyl-ACP is then reduced to a hydroxyl group by 3-oxoacyl-ACP reductase, using NADPH as the reducing agent, to form 3-hydroxyacyl-ACP.[6][11] This is the first of two reductive steps in the cycle.

Caption: Role of the 3-oxoacyl intermediate in fatty acid synthesis.

Function in Cellular Signaling

While free fatty acids and long-chain fatty acyl-CoAs are established signaling molecules, the direct signaling roles of 3-oxo-fatty acyl-CoAs are less defined.[12][13][14] However, their concentration can influence cellular processes through allosteric regulation. For instance, 3-ketoacyl-CoA can act as an inhibitor of other enzymes in the β-oxidation pathway, such as enoyl-CoA hydratase and acyl-CoA dehydrogenase, creating a feedback mechanism.[15] The accumulation of these and other acyl-CoA intermediates is a key feature of metabolic diseases and can lead to cellular toxicity and altered signaling.[8]

Clinical Relevance and Drug Development

Defects in the enzymes that process 3-oxo-fatty acyl-CoAs lead to serious, often life-threatening, fatty acid oxidation disorders (FAODs).[16]

  • Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency: A mutation in the HADHA gene results in a deficiency of the LCHAD enzyme, which is part of the mitochondrial trifunctional protein (TFP) complex.[8][17] This prevents the efficient oxidation of long-chain fatty acids, leading to the accumulation of long-chain 3-hydroxyacyl-CoAs and their derivatives.[17] Symptoms include hypoglycemia, cardiomyopathy, liver disease, and muscle weakness, often triggered by fasting or illness.[17]

  • Mitochondrial Trifunctional Protein (TFP) Deficiency: This disorder results from mutations in either the HADHA or HADHB gene, affecting all three enzymatic activities of the TFP complex: long-chain enoyl-CoA hydratase, long-chain 3-hydroxyacyl-CoA dehydrogenase, and long-chain 3-ketoacyl-CoA thiolase.[8] It presents with more severe symptoms than isolated LCHAD deficiency.[8]

  • 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Deficiency: Previously known as medium/short-chain 3-hydroxyacyl-CoA dehydrogenase (M/SCHAD) deficiency, this disorder is caused by mutations in the HADH gene.[8] It is now often classified as a congenital hyperinsulinism syndrome, as patients can present with diazoxide-responsive hypoglycemia.[8]

The enzymes involved in 3-oxo-fatty acyl-CoA metabolism are potential targets for therapeutic intervention in metabolic diseases, including metabolic syndrome and certain cancers where lipid metabolism is reprogrammed.[7][18]

Quantitative Data

The substrate specificity of enzymes that metabolize 3-oxo-fatty acyl-CoAs is critical to understanding metabolic flux. The kinetic parameters (Kₘ) for different thiolase enzymes demonstrate varying affinities for 3-oxoacyl-CoAs of different chain lengths.

EnzymeSubstrateKₘ (μM)Organism/Tissue
Glyoxysomal Thiolase IAcetoacetyl-CoA (C4)11Sunflower Cotyledons
Glyoxysomal Thiolase IIAcetoacetyl-CoA (C4)27Sunflower Cotyledons
Glyoxysomal Thiolase II3-Oxoacyl-CoAs (C6-C16)3 - 7Sunflower Cotyledons
(Data sourced from a study on sunflower cotyledon glyoxysomes[19])

Key Experimental Protocols

Studying the function of 3-oxo-fatty acyl-CoAs requires robust methods for their quantification and for measuring the activity of related enzymes.

Quantification of 3-Oxo-Fatty Acyl-CoAs by Tandem Mass Spectrometry

Flow-injection tandem mass spectrometry provides a sensitive and comprehensive method for measuring the entire range of acyl-CoA species, including 3-hydroxy and 3-oxo intermediates, from tissue samples.[20]

Methodology:

  • Sample Homogenization: Approximately 50-100 mg of frozen tissue is homogenized in a suitable buffer containing internal standards (e.g., [¹³C₈]octanoyl-CoA).[20]

  • Acyl-CoA Extraction: Acyl-CoAs are extracted using a solid-phase extraction (SPE) method. The homogenate is typically applied to an Oasis HLB SPE cartridge, washed, and the acyl-CoAs are eluted with an organic solvent mixture (e.g., methanol (B129727) containing ammonium (B1175870) hydroxide).

  • Analysis by LC-MS/MS: The extracted sample is directly injected into the mass spectrometer.[20] Data can be acquired using multiple reaction-monitoring (MRM) for targeted quantification or a neutral loss scan (e.g., of 506.9 Da, corresponding to the CoA moiety) to identify a broad range of acyl-CoA species.[20]

  • Data Processing: The concentration of each acyl-CoA species is determined by comparing its peak area to that of the relevant internal standard.[20]

MS_Workflow start Tissue Sample (~100 mg) homogenize Homogenize with Internal Standards start->homogenize extract Solid-Phase Extraction (SPE) homogenize->extract analyze Flow-Injection Tandem MS Analysis extract->analyze data Data Acquisition (MRM / Neutral Loss Scan) analyze->data quantify Quantification vs. Internal Standards data->quantify

Caption: Workflow for quantifying 3-oxo-fatty acyl-CoAs via mass spectrometry.

3-Oxoacyl-CoA Thiolase Activity Assay

The activity of 3-oxoacyl-CoA thiolase can be measured spectrophotometrically by monitoring the thiolytic cleavage of a 3-oxoacyl-CoA substrate.[21]

Principle: The assay measures the decrease in absorbance at 303 nm, which corresponds to the disappearance of the Mg²⁺-enolate complex of the 3-oxoacyl-CoA substrate as it is cleaved by the enzyme.[21]

Methodology:

  • Reaction Mixture Preparation: A reaction buffer is prepared in a quartz cuvette containing Tris-HCl (pH 8.0), MgCl₂, and a defined concentration of the 3-oxoacyl-CoA substrate (e.g., 3-oxopalmitoyl-CoA).[21]

  • Reaction Initiation: The reaction is initiated by adding the enzyme-containing sample (e.g., purified protein or cell lysate) to the cuvette.

  • Spectrophotometric Monitoring: The decrease in absorbance at 303 nm is monitored over time at a constant temperature (e.g., 25°C).[21]

  • Calculation of Activity: The rate of the reaction is calculated from the linear portion of the absorbance curve using the extinction coefficient of the specific Mg²⁺-enolate complex.[21] One unit of enzyme activity is typically expressed as the amount of enzyme that catalyzes the cleavage of 1 µmol of substrate per minute.[21]

Thiolase_Assay_Workflow start Prepare Reaction Mixture (Buffer, MgCl₂, 3-Oxoacyl-CoA) initiate Add Enzyme Sample to Initiate Reaction start->initiate monitor Monitor Absorbance Decrease at 303 nm over Time initiate->monitor calculate Calculate Enzyme Activity using Extinction Coefficient monitor->calculate

Caption: Workflow for the spectrophotometric 3-oxoacyl-CoA thiolase assay.

Conclusion

3-Oxo-fatty acyl-CoAs are indispensable intermediates whose cellular concentrations are tightly controlled. They represent the final substrate for cleavage in β-oxidation and a key intermediate for reduction in fatty acid synthesis. Their metabolic importance is underscored by the severe pathologies that arise from defects in their processing enzymes. A deeper understanding of the regulation, trafficking, and potential signaling functions of 3-oxo-fatty acyl-CoAs will continue to provide valuable insights into metabolic health and disease, paving the way for novel therapeutic strategies.

References

An In-depth Technical Guide on (11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Compound Identification and Physicochemical Properties

(11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA is formally derived from the condensation of the thiol group of coenzyme A with the carboxyl group of (11Z,14Z,17Z)-3-oxoicosatrienoic acid.[1] It is classified as a long-chain fatty acyl-CoA and an unsaturated fatty acyl-CoA.[1]

PropertyValueSource
PubChem CID 71581038PubChem
Molecular Formula C41H66N7O18P3SPubChem[1]
Molecular Weight 1070.0 g/mol PubChem[1]
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (11Z,14Z,17Z)-3-oxoicosa-11,14,17-trienethioatePubChem[1]
Synonyms (11Z,14Z,17Z)-3-ketoicosatrienoyl-CoA, (11Z,14Z,17Z)-3-oxoeicosatrienoyl-CoAPubChem[1]
ChEBI ID CHEBI:74114PubChem[1]

Metabolic Significance: Role in Fatty Acid β-Oxidation

3-Oxoacyl-CoAs are key intermediates in the metabolic pathway of fatty acid β-oxidation.[2][3] This catabolic process breaks down fatty acid molecules to generate acetyl-CoA, which can then enter the citric acid cycle for energy production.[3][4] For polyunsaturated fatty acids like the parent molecule of this compound, this process primarily occurs in peroxisomes, especially for very-long-chain fatty acids.[4][5]

The β-oxidation spiral consists of a sequence of four enzymatic reactions: dehydrogenation, hydration, a second dehydrogenation, and thiolytic cleavage. This compound is the substrate for the final step, catalyzed by a 3-ketoacyl-CoA thiolase, which cleaves the molecule into a shortened acyl-CoA and acetyl-CoA.

fatty_acid_beta_oxidation cluster_products fatty_acyl_coa Fatty Acyl-CoA (Cn) trans_enoyl_coa trans-Δ2-Enoyl-CoA fatty_acyl_coa->trans_enoyl_coa Acyl-CoA Dehydrogenase l_hydroxyacyl_coa L-3-Hydroxyacyl-CoA trans_enoyl_coa->l_hydroxyacyl_coa Enoyl-CoA Hydratase oxoacyl_coa This compound (3-Ketoacyl-CoA) l_hydroxyacyl_coa->oxoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase shortened_acyl_coa Fatty Acyl-CoA (Cn-2) oxoacyl_coa->shortened_acyl_coa β-Ketoacyl-CoA Thiolase acetyl_coa Acetyl-CoA oxoacyl_coa->acetyl_coa β-Ketoacyl-CoA Thiolase

General pathway of fatty acid β-oxidation.

Experimental Protocols

Due to the limited specific data on this compound, the following protocols are representative methodologies for the analysis of long-chain acyl-CoAs and related intermediates.

This method allows for the sensitive and specific quantification of various acyl-CoA species in biological samples.[6][7][8]

a. Sample Extraction:

  • Homogenize cells or tissues in a cold extraction solvent (e.g., 2:1:1 acetonitrile:isopropanol:water).

  • Add an internal standard, such as an odd-chain-length fatty acyl-CoA, to correct for extraction efficiency.[7]

  • Centrifuge the homogenate to pellet cellular debris.

  • Collect the supernatant and dry it under a stream of nitrogen.

  • Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis (e.g., 5 mM ammonium (B1175870) acetate).[9]

b. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Use a reverse-phase column (e.g., C18 or C30) for separation.[9]

    • Employ a gradient elution with mobile phases such as water with 5 mM ammonium acetate (B1210297) (Mobile Phase A) and methanol (B129727) (Mobile Phase B).[9]

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive ion mode for better ionization of acyl-CoAs.[7]

    • Use tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) for high specificity and sensitivity.

    • Monitor for the characteristic fragmentation pattern of acyl-CoAs.[6]

This coupled enzymatic assay can be used to determine the activity of L-3-hydroxyacyl-CoA dehydrogenase, the enzyme that produces 3-oxoacyl-CoAs.[10]

a. Reaction Mixture:

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Add the following components to the buffer:

    • L-3-hydroxyacyl-CoA substrate of a specific chain length.

    • NAD+

    • Coenzyme A (CoASH)

    • 3-ketoacyl-CoA thiolase (as the coupling enzyme).

b. Assay Procedure:

  • Initiate the reaction by adding L-3-hydroxyacyl-CoA dehydrogenase to the reaction mixture.

  • Monitor the formation of NADH by measuring the increase in absorbance at 340 nm.

  • The rate of NADH formation is proportional to the activity of L-3-hydroxyacyl-CoA dehydrogenase. The use of thiolase makes the reaction irreversible and prevents product inhibition.[10]

Peroxisomal β-Oxidation of Polyunsaturated Fatty Acids

The β-oxidation of polyunsaturated fatty acids, such as the precursor to this compound, requires auxiliary enzymes to handle the cis-double bonds.[5][11] The process in peroxisomes differs slightly from mitochondrial β-oxidation, particularly in the first step where acyl-CoA oxidase produces H2O2 instead of FADH2.[12]

peroxisomal_beta_oxidation Peroxisomal β-Oxidation of a Polyunsaturated Fatty Acid cluster_auxiliary Auxiliary Enzymes for Unsaturated Bonds start Polyunsaturated Acyl-CoA oxidase Acyl-CoA Oxidase start->oxidase H2O2 produced hydratase Enoyl-CoA Hydratase oxidase->hydratase dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase hydratase->dehydrogenase isomerase Δ3,Δ2-Enoyl-CoA Isomerase hydratase->isomerase When cis-double bond is encountered thiolase 3-Ketoacyl-CoA Thiolase dehydrogenase->thiolase Forms 3-Oxoacyl-CoA intermediate end_product Shortened Acyl-CoA + Acetyl-CoA thiolase->end_product reductase 2,4-Dienoyl-CoA Reductase isomerase->reductase reductase->hydratase Pathway re-entry

Workflow of peroxisomal β-oxidation for polyunsaturated fatty acids.

References

An In-depth Technical Guide on the Endogenous Presence of (11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA is a transient but significant intermediate in the catabolism of the essential omega-3 fatty acid, alpha-linolenic acid (ALA). This guide provides a comprehensive overview of its endogenous presence, metabolic context, and potential, though currently speculative, signaling functions. We detail robust experimental protocols for its extraction and quantification by mass spectrometry and present its biosynthesis in the broader context of fatty acid beta-oxidation. While specific quantitative data for this metabolite remains elusive in publicly available literature, this document serves as a foundational resource for researchers aiming to investigate its role in health and disease.

Introduction

This compound is a tri-unsaturated, 20-carbon 3-oxo-fatty acyl-coenzyme A. It is formally derived from the condensation of the thiol group of coenzyme A with the carboxyl group of (11Z,14Z,17Z)-3-oxoicosatrienoic acid[1]. Its primary known biological role is as an intermediate in the beta-oxidation of polyunsaturated fatty acids (PUFAs), particularly the omega-3 fatty acid alpha-linolenic acid (ALA)[2]. The metabolism of PUFAs is critical for energy homeostasis, membrane structure, and the production of signaling molecules[3]. Understanding the flux and concentration of intermediates like this compound is crucial for elucidating the regulation of these pathways and their dysregulation in metabolic diseases.

Biosynthesis and Metabolism

The generation of this compound occurs within the mitochondrial and/or peroxisomal beta-oxidation spiral. The precursor, (11Z,14Z,17Z)-eicosatrienoyl-CoA, undergoes a series of enzymatic reactions to yield the 3-oxoacyl-CoA intermediate.

The metabolic cascade is as follows:

  • Dehydrogenation: (11Z,14Z,17Z)-eicosatrienoyl-CoA is oxidized by an acyl-CoA dehydrogenase, introducing a double bond between the α and β carbons.

  • Hydration: The resulting enoyl-CoA is hydrated by enoyl-CoA hydratase.

  • Dehydrogenation: The hydroxyacyl-CoA is then oxidized by a hydroxyacyl-CoA dehydrogenase to form this compound.

  • Thiolysis: Finally, 3-ketoacyl-CoA thiolase catalyzes the cleavage of the 3-oxoacyl-CoA, releasing acetyl-CoA and a shortened acyl-CoA, which can re-enter the beta-oxidation cycle[4].

This process is a key catabolic route for deriving energy from dietary omega-3 fatty acids.

Alpha-Linolenic_Acid Alpha-Linolenic Acid (18:3n-3) ALA_CoA α-Linolenoyl-CoA Alpha-Linolenic_Acid->ALA_CoA Elongation_Desaturation Elongation & Desaturation ALA_CoA->Elongation_Desaturation Eicosatrienoyl_CoA (11Z,14Z,17Z)-Eicosatrienoyl-CoA (20:3n-3) Elongation_Desaturation->Eicosatrienoyl_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Eicosatrienoyl_CoA->Acyl_CoA_Dehydrogenase Step 1 Beta_Oxidation_Cycle Beta-Oxidation Cycle Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Acyl_CoA_Dehydrogenase->Enoyl_CoA_Hydratase Step 2 Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Enoyl_CoA_Hydratase->Hydroxyacyl_CoA_Dehydrogenase Step 3 Target_Molecule This compound Hydroxyacyl_CoA_Dehydrogenase->Target_Molecule Step 4 Thiolase 3-Ketoacyl-CoA Thiolase Target_Molecule->Thiolase Step 5 Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shortened_Acyl_CoA Shortened Acyl-CoA (18:3n-3) Thiolase->Shortened_Acyl_CoA Shortened_Acyl_CoA->Beta_Oxidation_Cycle

Caption: Biosynthesis of this compound.

Quantitative Data

Acyl-CoA SpeciesTissueConcentration (pmol/mg protein)Reference
Palmitoyl-CoA (C16:0)Mouse Liver~15-30[5]
Stearoyl-CoA (C18:0)Mouse Liver~5-15[5]
Oleoyl-CoA (C18:1)Mouse Liver~20-40[5]
Linoleoyl-CoA (C18:2)Mouse Liver~5-10[5]
Arachidonoyl-CoA (C20:4)Mouse Liver~1-5[5]

Experimental Protocols

The detection and quantification of this compound require sensitive and specific analytical methods due to its low abundance and potential for instability. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Extraction of Acyl-CoAs from Tissues or Cells

This protocol is a synthesis of established methods for acyl-CoA extraction and should be optimized for the specific biological matrix.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Internal standards (e.g., a deuterated or ¹³C-labeled synthetic standard of this compound, or a structurally similar odd-chain 3-oxoacyl-CoA)

  • Extraction Solvent: Acetonitrile/Methanol (B129727)/Water (2:2:1, v/v/v) at -20°C

  • Centrifuge capable of 4°C and >15,000 x g

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Sample Collection: Rapidly harvest and wash cells or tissues with ice-cold PBS to quench metabolic activity.

  • Lysis and Extraction: Homogenize tissue or lyse cells in pre-chilled extraction solvent containing the internal standard.

  • Protein Precipitation: Incubate the homogenate at -20°C for at least 2 hours to precipitate proteins.

  • Centrifugation: Centrifuge at maximum speed at 4°C for 15-20 minutes.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Drying: Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 0.1% formic acid).

Sample Biological Sample (Tissue or Cells) Wash Wash with ice-cold PBS Sample->Wash Extraction Add cold extraction solvent + internal standards Wash->Extraction Homogenize Homogenize/Vortex Extraction->Homogenize Precipitate Protein Precipitation (-20°C) Homogenize->Precipitate Centrifuge Centrifuge (4°C) Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Dry Dry under Nitrogen or Vacuum Collect->Dry Reconstitute Reconstitute in LC-MS compatible solvent Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for Acyl-CoA Extraction.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.4 mL/min)

  • Column Temperature: 40-50°C

MS/MS Conditions:

  • Ionization Mode: Positive ESI

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion: The [M+H]⁺ ion of this compound.

  • Product Ions: Characteristic fragment ions. For acyl-CoAs, a common fragment corresponds to the CoA moiety. Specific transitions for the target molecule would need to be determined by infusion of a synthetic standard.

Potential Signaling Roles

While direct signaling roles for this compound have not been described, the broader class of long-chain acyl-CoAs are recognized as important signaling molecules. Their potential mechanisms of action include:

  • Allosteric Regulation of Enzymes: Long-chain acyl-CoAs can allosterically regulate key metabolic enzymes. For example, they are known to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis[6][7][8].

  • Modulation of Transcription Factors: Acyl-CoAs can directly bind to and modulate the activity of nuclear receptors and other transcription factors, such as Peroxisome Proliferator-Activated Receptors (PPARs), which are master regulators of lipid metabolism[9][10]. This provides a mechanism for feedback and feed-forward regulation of fatty acid metabolism genes.

  • Substrate for Post-Translational Modifications: Acyl-CoAs can be utilized for the acylation of proteins, a post-translational modification that can alter protein localization and function.

The high affinity of Acyl-CoA Binding Proteins (ACBPs) for long-chain acyl-CoAs suggests they may act as intracellular sensors and transporters, shuttling these molecules to specific enzymes or transcription factors[11].

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LC_Acyl_CoA Long-Chain Acyl-CoA (e.g., 3-oxo-PUFA-CoA) ACBP Acyl-CoA Binding Protein (ACBP) LC_Acyl_CoA->ACBP Binding AMPK AMPK ACBP->AMPK Allosteric Activation Enzymes Other Metabolic Enzymes ACBP->Enzymes Allosteric Regulation PPAR PPARs ACBP->PPAR Ligand Delivery Gene_Expression Target Gene Expression PPAR->Gene_Expression Transcriptional Regulation

Caption: Potential Signaling Roles of Long-Chain Acyl-CoAs.

Conclusion and Future Directions

This compound is a key, albeit transient, player in the catabolism of alpha-linolenic acid. While its direct measurement and specific signaling functions remain to be elucidated, the experimental frameworks outlined in this guide provide a clear path for future research. Key areas for investigation include:

  • Development of specific analytical standards: The synthesis of isotopically labeled this compound is essential for accurate quantification in biological matrices.

  • Targeted lipidomics studies: Application of the described LC-MS/MS methods to various tissues and cell types under different physiological conditions will be crucial to determine its endogenous concentrations and flux.

  • Investigation of signaling roles: Studies exploring the interaction of this compound with nuclear receptors, such as PPARs, and its potential as an allosteric regulator of metabolic enzymes are warranted.

A deeper understanding of the dynamics of this and other beta-oxidation intermediates will undoubtedly provide valuable insights into the regulation of fatty acid metabolism and its implications for human health and disease.

References

Stability and Storage of 3-Oxoicosatrienoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the critical considerations for the stability and storage of 3-oxoicosatrienoyl-CoA, a reactive intermediate in eicosanoid metabolism. Due to the inherent instability of polyunsaturated acyl-CoA thioesters and the presence of a reactive β-keto group, meticulous handling and storage protocols are paramount to ensure sample integrity for research and drug development applications. This document synthesizes the best practices for handling analogous compounds, offering recommendations for short-term and long-term storage, and outlines experimental approaches for stability assessment. While specific quantitative stability data for 3-oxoicosatrienoyl-CoA is not extensively available in current literature, this guide provides a framework based on the chemical properties of related molecules to ensure the highest possible quality of this compound in a laboratory setting.

Introduction to 3-Oxoicosatrienoyl-CoA

3-Oxoicosatrienoyl-CoA is a derivative of an eicosatrienoic acid, a 20-carbon polyunsaturated fatty acid. It belongs to the class of oxo-eicosanoids, which are metabolites of arachidonic acid and other polyunsaturated fatty acids.[1][2] The presence of a thioester linkage with coenzyme A (CoA) activates the fatty acid for various metabolic processes. The defining feature of this molecule is the ketone group at the C-3 position (β-position relative to the thioester), which classifies it as a β-ketoacyl-CoA. These molecules are key intermediates in both fatty acid biosynthesis and degradation.[3][4][5] The biological activity of oxo-eicosanoids can be significantly different from their hydroxyl counterparts, making them important targets for research in inflammation, cancer, and other diseases.[1]

Factors Affecting the Stability of 3-Oxoicosatrienoyl-CoA

The stability of 3-oxoicosatrienoyl-CoA is influenced by several factors stemming from its chemical structure:

  • Thioester Hydrolysis: The high-energy thioester bond is susceptible to hydrolysis, particularly at neutral to basic pH, yielding the free fatty acid and coenzyme A.

  • Oxidation: The polyunsaturated acyl chain is prone to oxidation at the double bonds, leading to the formation of various oxidation byproducts and loss of biological activity. This process is accelerated by exposure to oxygen, light, and metal ions.

  • β-Keto Group Reactivity: The ketone group at the C-3 position makes the molecule susceptible to nucleophilic attack and potential degradation pathways.

  • Enzymatic Degradation: As a metabolic intermediate, 3-oxoicosatrienoyl-CoA can be a substrate for various enzymes present in biological samples, such as hydrolases and reductases.

Recommended Storage and Handling Protocols

Given the lability of polyunsaturated acyl-CoA esters, strict storage and handling procedures are essential. The following recommendations are based on best practices for similar compounds.[6][7][8][9][10]

Short-Term Storage and Handling

For immediate use or storage for a few days, the following conditions are recommended:

  • Temperature: Store at -80°C. Fatty acyl-CoAs are not stable for long periods, and if not used the same day, they should be snap-frozen in liquid nitrogen before being stored at -80°C for up to a week.[11]

  • Solvent: For assays, dissolve in an appropriate buffer immediately before use. The choice of buffer will be application-dependent, but a slightly acidic pH (e.g., pH 6.0-6.8) may help to minimize thioester hydrolysis.

  • Atmosphere: Handle under an inert atmosphere (e.g., argon or nitrogen) whenever possible to minimize exposure to oxygen.

Long-Term Storage

For long-term storage, the following protocol is advised:

  • Form: Store as a dried solid or in an organic solvent. Unsaturated lipids are generally not stable as powders due to their hygroscopic nature, which can lead to hydrolysis and oxidation.[6][7][8] It is recommended to dissolve the compound in a suitable organic solvent.

  • Solvent: High-purity, anhydrous organic solvents such as ethanol, methanol, or acetonitrile (B52724) are suitable.

  • Aliquoting: To avoid repeated freeze-thaw cycles, store in small, single-use aliquots in glass vials with Teflon-lined caps.

  • Temperature: Store at -80°C.

  • Atmosphere: Before sealing the vials, flush the headspace with a stream of inert gas (argon or nitrogen).

Table 1: Summary of Recommended Storage Conditions for 3-Oxoicosatrienoyl-CoA

ConditionShort-Term Storage (≤ 1 week)Long-Term Storage (> 1 week)
Temperature -80°C-80°C
Form Frozen aqueous solution/bufferDried solid under inert gas or solution in anhydrous organic solvent
Solvent Appropriate aqueous buffer (slightly acidic pH)High-purity ethanol, methanol, or acetonitrile
Atmosphere Handle under inert gas when possibleStore under inert gas (argon or nitrogen)
Container Glass or polypropylene (B1209903) tubes (for aqueous solutions)Glass vials with Teflon-lined caps
Handling Avoid repeated freeze-thaw cyclesAliquot for single use to avoid freeze-thaw cycles

Experimental Protocols

General Workflow for Handling and Stability Assessment

The following diagram illustrates a general workflow for handling a newly acquired sample of 3-oxoicosatrienoyl-CoA and assessing its stability.

G General Workflow for Handling and Stability Assessment of 3-Oxoicosatrienoyl-CoA cluster_receipt Sample Receipt cluster_prep Initial Preparation and Aliquoting cluster_stability Stability Testing receipt Receive Compound (Lyophilized Powder or in Solution) dissolve Dissolve in Anhydrous Organic Solvent under Inert Gas receipt->dissolve Immediate Processing aliquot Aliquot into Single-Use Glass Vials with Teflon Caps dissolve->aliquot store Store at -80°C under Inert Atmosphere aliquot->store setup Prepare Samples under Different Conditions (Temperature, pH, Solvent) store->setup For Stability Study timepoints Analyze at Multiple Time Points (e.g., 0, 24, 48, 72h) setup->timepoints analysis LC-MS/MS Analysis for Degradation Products and Remaining Parent Compound timepoints->analysis data Quantify Degradation Rate and Identify Degradants analysis->data

Caption: Workflow for handling and stability testing of 3-oxoicosatrienoyl-CoA.

Protocol for Stability Assessment using LC-MS/MS

This protocol outlines a general method for assessing the stability of 3-oxoicosatrienoyl-CoA under various conditions.

Objective: To determine the degradation rate of 3-oxoicosatrienoyl-CoA under different temperature, pH, and solvent conditions.

Materials:

  • 3-oxoicosatrienoyl-CoA stock solution in a suitable organic solvent (e.g., acetonitrile).

  • Buffers of varying pH (e.g., pH 4.0, 7.4, 9.0).

  • Organic solvents (e.g., methanol, ethanol).

  • LC-MS/MS system.

  • Incubators/water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C).

Procedure:

  • Prepare a working solution of 3-oxoicosatrienoyl-CoA from the stock solution.

  • Set up experimental conditions by diluting the working solution into the different buffers and solvents to be tested.

  • For each condition, prepare multiple aliquots, one for each time point.

  • Incubate the aliquots at the designated temperatures.

  • At each time point (e.g., 0, 1, 4, 8, 24, 48 hours), remove one aliquot from each condition.

  • Immediately quench any potential enzymatic activity by adding a cold organic solvent (e.g., acetonitrile) and/or acid.

  • Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of 3-oxoicosatrienoyl-CoA and identify any major degradation products.

  • Plot the concentration of 3-oxoicosatrienoyl-CoA versus time for each condition to determine the degradation kinetics.

Data Presentation: The results of the stability study can be presented in a table summarizing the half-life of 3-oxoicosatrienoyl-CoA under each condition.

Table 2: Hypothetical Stability Data for 3-Oxoicosatrienoyl-CoA

ConditionTemperature (°C)Half-life (hours)Major Degradation Products
pH 4.0 Buffer4> 48-
pH 4.0 Buffer2536Hydrolyzed free fatty acid
pH 7.4 Buffer424Hydrolyzed free fatty acid
pH 7.4 Buffer258Hydrolyzed free fatty acid, oxidized products
pH 9.0 Buffer412Hydrolyzed free fatty acid
pH 9.0 Buffer25< 4Hydrolyzed free fatty acid, other degradation products
50% Acetonitrile-20Stable-

Note: This table presents hypothetical data for illustrative purposes. Actual stability will need to be determined experimentally.

Synthesis and Purification Overview

The synthesis of 3-oxoicosatrienoyl-CoA is not a trivial process and typically involves multiple steps. A general chemo-enzymatic approach can be considered.[12]

G General Synthetic and Purification Pathway for a 3-Oxoacyl-CoA cluster_synthesis Synthesis cluster_purification Purification start Eicosatrienoic Acid activation Activation to Acyl-CoA (e.g., using Acyl-CoA Synthetase) start->activation oxidation Oxidation of β-carbon (e.g., using Acyl-CoA Dehydrogenase followed by Enoyl-CoA Hydratase and Hydroxyacyl-CoA Dehydrogenase) activation->oxidation product 3-Oxoicosatrienoyl-CoA oxidation->product extraction Solid-Phase Extraction (SPE) to remove salts and polar impurities product->extraction Crude Product hplc Reversed-Phase HPLC for high purity separation extraction->hplc lyophilization Lyophilization to obtain a stable powder hplc->lyophilization

Caption: Generalized synthesis and purification workflow for 3-oxoacyl-CoA compounds.

The purification of long-chain acyl-CoAs often involves solid-phase extraction followed by high-performance liquid chromatography (HPLC).[13] Reversed-phase HPLC is a common method for separating acyl-CoAs based on the hydrophobicity of the acyl chain.

Conclusion

The integrity of 3-oxoicosatrienoyl-CoA is critical for obtaining reliable and reproducible results in research and development. Due to its polyunsaturated nature and reactive functional groups, this molecule is prone to degradation. Adherence to strict storage and handling protocols, including storage at low temperatures under an inert atmosphere and in an appropriate solvent system, is essential. This guide provides a comprehensive framework for maintaining the stability of 3-oxoicosatrienoyl-CoA. It is strongly recommended that researchers perform their own stability studies under their specific experimental conditions to ensure the quality of their results. Further research is needed to establish a detailed and quantitative stability profile for this important eicosanoid metabolite.

References

Theoretical Mass of (11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Calculation of the Theoretical Monoisotopic Mass of (11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA

This document provides a detailed calculation of the theoretical mass for the molecule this compound. The theoretical mass, specifically the monoisotopic mass, is a critical parameter in high-resolution mass spectrometry, enabling precise identification and characterization of molecules in complex biological samples. The monoisotopic mass is calculated using the mass of the most abundant stable isotope of each constituent element.

Molecular Formula Determination

The correct molecular formula for this compound has been established from chemical databases as C41H66N7O18P3S[1][2]. This formula is derived from the condensation of (11Z,14Z,17Z)-3-oxoicosatrienoic acid with the thiol group of coenzyme A[2].

Calculation of Theoretical Monoisotopic Mass

The theoretical monoisotopic mass is the sum of the masses of the most abundant isotopes of each atom in the molecule. The calculation is based on the molecular formula C41H66N7O18P3S and the precise masses of the specific isotopes.

The table below summarizes the elemental composition and the contribution of each element to the total theoretical mass.

ElementSymbolCountMonoisotopic Mass (Da)Total Mass Contribution (Da)
CarbonC4112.000000492.000000
HydrogenH661.00782566.516450
NitrogenN714.00307498.021518
OxygenO1815.994915287.908470
PhosphorusP330.97376292.921286
SulfurS131.97207131.972071
Total 1069.339795

The calculated theoretical monoisotopic mass for the neutral molecule this compound is 1069.3398 Da .

Methodological Notes

The calculation presented is a fundamental theoretical determination based on established chemical formulas and isotopic masses. As this is a computational analysis, experimental protocols are not applicable. The data is derived from the elemental composition and does not involve signaling pathways or experimental workflows that would necessitate visualization with diagrams.

References

Methodological & Application

Application Note: Quantification of (11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA using a validated LC-MS/MS method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA is a key metabolic intermediate in the beta-oxidation of (11Z,14Z,17Z)-eicosatrienoic acid, an omega-3 fatty acid. Accurate quantification of this and other acyl-CoA species is crucial for understanding cellular metabolism, identifying metabolic dysregulation in disease states, and for the development of therapeutic interventions. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis tissue Tissue Homogenization extraction Liquid-Liquid Extraction tissue->extraction spe Solid-Phase Extraction (SPE) extraction->spe drydown Dry-down and Reconstitution spe->drydown lc Reverse-Phase LC Separation drydown->lc ms Tandem MS Detection (MRM) lc->ms integration Peak Integration ms->integration quantification Quantification using Calibration Curve integration->quantification

Caption: Experimental workflow for LC-MS/MS quantification.

Metabolic Pathway

G cluster_pathway Beta-Oxidation of (11Z,14Z,17Z)-eicosatrienoic acid eta_coa (11Z,14Z,17Z)-eicosatrienoyl-CoA enoyl_coa (2E,11Z,14Z,17Z)-icosatetraenoyl-CoA eta_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa (3S)-hydroxy-(11Z,14Z,17Z)-icosatrienoyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase target This compound hydroxyacyl_coa->target 3-Hydroxyacyl-CoA Dehydrogenase

Caption: Formation of the target analyte via beta-oxidation.

Quantitative Data Summary

The following tables present a template for the summarization of quantitative data obtained from this LC-MS/MS method.

Table 1: LC-MS/MS Parameters for this compound

ParameterValue
Analyte This compound
Precursor Ion (m/z) 1071.4
Product Ion (m/z) 564.4
Collision Energy (eV) 35
Dwell Time (ms) 100
Polarity Positive

Table 2: Method Validation Summary (Representative Data)

ParameterResultAcceptance Criteria
Linearity (r²) 0.998> 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mLS/N > 10
Accuracy (% Recovery) 95-105%85-115%
Precision (%RSD) < 10%< 15%
Matrix Effect (%) 92%80-120%

Experimental Protocols

Materials and Reagents
  • This compound standard (commercially available)

  • Internal Standard (IS): Heptadecanoyl-CoA or other suitable odd-chain acyl-CoA

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium Hydroxide or Ammonium Acetate

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Phosphate Buffered Saline (PBS)

Sample Preparation
  • Tissue Homogenization: Homogenize 50-100 mg of frozen tissue in 1 mL of ice-cold PBS.

  • Liquid-Liquid Extraction:

    • To the homogenate, add 2 mL of a 2:1 (v/v) mixture of methanol:acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the acyl-CoAs with 1 mL of methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 10 mM Ammonium Acetate).

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimized for the specific instrument.

Data Analysis and Quantification
  • Peak Integration: Integrate the chromatographic peaks for the analyte and the internal standard using the instrument's software.

  • Calibration Curve: Prepare a series of calibration standards of this compound at known concentrations and analyze them alongside the samples. Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in biological samples using LC-MS/MS. The method is sensitive, specific, and can be readily implemented in a research or drug development setting to further investigate the role of this important metabolite in health and disease.

Synthesis of (11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of (11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA, a key intermediate in the metabolism of omega-3 polyunsaturated fatty acids. These guidelines are intended for researchers in metabolic diseases, drug discovery, and nutritional science.

Application Notes

This compound is the 3-ketoacyl-CoA derivative of (11Z,14Z,17Z)-eicosatrienoic acid, an omega-3 fatty acid. It is a transient but critical intermediate in the mitochondrial beta-oxidation pathway of polyunsaturated fatty acids (PUFAs). The study of this molecule and its metabolic flux is crucial for understanding lipid metabolism and its dysregulation in various diseases, including metabolic syndrome, cardiovascular diseases, and certain cancers.

The availability of pure this compound is essential for:

  • Enzyme characterization: Serving as a substrate for enzymes involved in the latter steps of beta-oxidation, such as 3-ketoacyl-CoA thiolase.

  • Inhibitor screening: Identifying and characterizing inhibitors of fatty acid oxidation for therapeutic purposes.

  • Metabolic flux analysis: As a standard for mass spectrometry-based metabolomics to trace the catabolism of eicosatrienoic acid.

  • Drug development: Investigating the effects of drug candidates on PUFA metabolism.

Due to its instability, this compound is typically synthesized in the laboratory on an as-needed basis. The following protocols describe a chemoenzymatic approach for its preparation.

Synthesis Overview

The synthesis of this compound is a two-step enzymatic process starting from the free fatty acid, (11Z,14Z,17Z)-eicosatrienoic acid.

  • Activation to Acyl-CoA: The carboxyl group of (11Z,14Z,17Z)-eicosatrienoic acid is first activated to its corresponding CoA thioester, (11Z,14Z,17Z)-eicosatrienoyl-CoA, by an acyl-CoA synthetase.

  • Oxidation to 3-Oxoacyl-CoA: The resulting acyl-CoA is then oxidized at the beta-position by an acyl-CoA oxidase to yield the final product, this compound.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of (11Z,14Z,17Z)-eicosatrienoyl-CoA

This protocol details the activation of the free fatty acid to its CoA ester.

Materials:

  • (11Z,14Z,17Z)-eicosatrienoic acid

  • Coenzyme A (CoA), free acid

  • Long-chain acyl-CoA synthetase (LC-ACS) from a commercial source (e.g., from Pseudomonas sp. or rat liver)

  • ATP, disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Triton X-100

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Dithiothreitol (DTT)

  • Solid-phase extraction (SPE) cartridges (C18)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 100 mM Potassium phosphate buffer (pH 7.5)

    • 10 mM ATP

    • 10 mM MgCl₂

    • 1 mM DTT

    • 0.1% Triton X-100

    • 1 mM Coenzyme A

    • 100 µM (11Z,14Z,17Z)-eicosatrienoic acid (dissolved in a minimal amount of ethanol)

    • 1-5 units of long-chain acyl-CoA synthetase

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold 2 M perchloric acid.

  • Purification:

    • Centrifuge the quenched reaction to pellet the precipitated protein.

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with water to remove salts and ATP.

    • Elute the (11Z,14Z,17Z)-eicosatrienoyl-CoA with a solution of 80% methanol in water.

  • Quantification and Storage:

    • Determine the concentration of the product by measuring its absorbance at 260 nm (using an extinction coefficient of 21 mM⁻¹cm⁻¹ for the adenine (B156593) moiety of CoA).

    • Lyophilize the purified product and store it at -80°C.

ParameterValue
Starting Material (11Z,14Z,17Z)-eicosatrienoic acid
Enzyme Long-chain acyl-CoA synthetase
Reaction Time 1-2 hours
Reaction Temperature 37°C
Typical Yield 70-90%
Purity (post-SPE) >95%
Protocol 2: Enzymatic Synthesis of this compound

This protocol describes the oxidation of the acyl-CoA to the final 3-oxoacyl-CoA product.

Materials:

  • (11Z,14Z,17Z)-eicosatrienoyl-CoA (from Protocol 1)

  • Acyl-CoA oxidase (from a commercial source, e.g., from Arthrobacter sp.)

  • Flavin adenine dinucleotide (FAD)

  • Potassium phosphate buffer (pH 7.5)

  • Catalase (to remove hydrogen peroxide byproduct)

  • HPLC system with a C18 column

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 100 mM Potassium phosphate buffer (pH 7.5)

    • 10 µM FAD

    • 100 µM (11Z,14Z,17Z)-eicosatrienoyl-CoA

    • 100 units of catalase

    • 1-2 units of acyl-CoA oxidase

  • Incubation: Incubate the reaction at 30°C for 30-60 minutes. Monitor the reaction progress by HPLC.

  • Reaction Monitoring and Quenching:

    • At various time points, take an aliquot of the reaction mixture and quench it with an equal volume of acetonitrile (B52724).

    • Centrifuge to pellet the protein and analyze the supernatant by HPLC.

    • Once the reaction is complete, quench the entire reaction mixture with acetonitrile.

  • Purification:

    • Purify the this compound by reverse-phase HPLC using a C18 column and a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid.

  • Characterization and Storage:

    • Collect the fractions containing the product and confirm its identity by mass spectrometry.

    • Lyophilize the purified product and store it at -80°C. Due to its instability, use the product as soon as possible after preparation.

ParameterValue
Starting Material (11Z,14Z,17Z)-eicosatrienoyl-CoA
Enzyme Acyl-CoA oxidase
Reaction Time 30-60 minutes
Reaction Temperature 30°C
Typical Yield 50-70%
Purity (post-HPLC) >98%

Data Presentation

Table 1: Summary of Synthesis Parameters and Expected Outcomes

StepKey ReagentsEnzymeTypical Reaction TimeExpected YieldPurification Method
Activation (11Z,14Z,17Z)-eicosatrienoic acid, CoA, ATPLong-chain acyl-CoA synthetase1-2 hours70-90%C18 SPE
Oxidation (11Z,14Z,17Z)-eicosatrienoyl-CoA, FADAcyl-CoA oxidase30-60 minutes50-70%Reverse-phase HPLC

Table 2: Physicochemical and Analytical Data

CompoundMolecular FormulaMolecular Weight (Da)λmax (nm)Expected [M-H]⁻
(11Z,14Z,17Z)-eicosatrienoyl-CoAC₄₁H₆₈N₇O₁₇P₃S1055.082601054.07
This compoundC₄₁H₆₆N₇O₁₈P₃S1069.062601068.05

Visualizations

Diagram 1: Chemoenzymatic Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Oxidation Start (11Z,14Z,17Z)-eicosatrienoic acid Enzyme1 Long-chain acyl-CoA synthetase Start->Enzyme1 Reagents1 CoA ATP, MgCl₂ Reagents1->Enzyme1 Product1 (11Z,14Z,17Z)-eicosatrienoyl-CoA Enzyme1->Product1 Purification1 C18 SPE Product1->Purification1 Enzyme2 Acyl-CoA oxidase Purification1->Enzyme2 Reagents2 FAD Reagents2->Enzyme2 Product2 This compound Enzyme2->Product2 Purification2 Reverse-phase HPLC Product2->Purification2

Caption: Workflow for the two-step enzymatic synthesis of this compound.

Diagram 2: Role in Peroxisomal Beta-Oxidation of Polyunsaturated Fatty Acids

Beta_Oxidation_Pathway PUFA Polyunsaturated Fatty Acid (e.g., (11Z,14Z,17Z)-eicosatrienoic acid) Acyl_CoA (11Z,14Z,17Z)-eicosatrienoyl-CoA PUFA->Acyl_CoA ATP, CoA     ACS Enoyl_CoA trans-Δ²,(11Z,14Z,17Z)-eicosatetraenoyl-CoA Acyl_CoA->Enoyl_CoA FAD ACOX Hydroxyacyl_CoA 3-Hydroxy-(11Z,14Z,17Z)-eicosatrienoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA H₂O Hydratase Oxoacyl_CoA This compound Hydroxyacyl_CoA->Oxoacyl_CoA NAD⁺ Dehydrogenase Thiolysis Thiolytic Cleavage Oxoacyl_CoA->Thiolysis Products Shorter Acyl-CoA + Acetyl-CoA Thiolysis->Products CoA Thiolase ACS Acyl-CoA Synthetase ACOX Acyl-CoA Oxidase Hydratase Enoyl-CoA Hydratase Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Thiolase 3-Ketoacyl-CoA Thiolase

Caption: The role of 3-oxoicosatrienoyl-CoA in the beta-oxidation of polyunsaturated fatty acids.

Application Notes and Protocols for the Experimental Use of (11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental applications and detailed protocols for utilizing (11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA, a key intermediate in the beta-oxidation of omega-3 polyunsaturated fatty acids. This document is intended to guide researchers in designing and executing experiments to investigate fatty acid metabolism, enzyme kinetics, and the regulation of associated signaling pathways.

Introduction

This compound is a transient but critical metabolic intermediate formed during the beta-oxidation of eicosatrienoic acid (ETA; 20:3 n-3). As a 3-oxoacyl-CoA, it is a substrate for the enzyme 3-ketoacyl-CoA thiolase, which catalyzes the final step in each cycle of beta-oxidation, yielding acetyl-CoA and a shortened acyl-CoA.[1] The study of this molecule and its metabolic fate is crucial for understanding the bioenergetics of fatty acid oxidation and how this process is regulated. Furthermore, given that fatty acyl-CoAs can act as signaling molecules and regulate gene expression, investigating the effects of this compound is pertinent to fields such as metabolic diseases, inflammation, and cancer research.

Applications

The experimental applications of this compound span several areas of biomedical research:

  • Enzyme Characterization: It serves as a specific substrate for the kinetic analysis of 3-ketoacyl-CoA thiolases and other enzymes involved in fatty acid metabolism. This allows for the determination of key enzymatic parameters such as Km and Vmax, and for screening potential inhibitors or activators of these enzymes.

  • Metabolic Flux Analysis: When isotopically labeled, this compound can be used as a tracer in metabolic flux analysis (MFA) studies to quantify the rates of beta-oxidation and its contribution to the cellular acetyl-CoA pool.[2][3] This is particularly valuable for understanding metabolic reprogramming in various physiological and pathological states.

  • Studying Regulation of Beta-Oxidation: This molecule can be used in in vitro and cell-based assays to investigate the allosteric regulation of beta-oxidation enzymes. For instance, it can be used to study product inhibition of preceding enzymes in the pathway, such as enoyl-CoA hydratase and acyl-CoA dehydrogenase.[4]

  • Investigation of Cellular Signaling: Fatty acyl-CoAs are known to influence the activity of nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), which are master regulators of lipid metabolism.[5][6] this compound can be used in ligand binding assays and reporter gene assays to determine its potential role in activating or modulating the activity of these and other nuclear receptors.

Data Presentation

The following tables provide a structured summary of hypothetical quantitative data that could be generated from the experimental protocols described below.

Table 1: Kinetic Parameters of 3-Ketoacyl-CoA Thiolase with this compound

Enzyme SourceKm (µM)Vmax (µmol/min/mg)
Rat Liver Mitochondria25.5 ± 2.115.2 ± 1.3
Human Recombinant Thiolase18.9 ± 1.822.7 ± 2.0

Table 2: Metabolic Flux Analysis of Acetyl-CoA Production

Cell LineTreatmentSource of Acetyl-CoA from this compound (%)
HepG2Control35 ± 4
HepG2PPARα Agonist52 ± 5
MCF-7Control15 ± 2
MCF-7Fatty Acid Synthase Inhibitor28 ± 3

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved using N-hydroxysuccinimide esters of the corresponding fatty acid.[7]

Materials:

  • (11Z,14Z,17Z)-3-oxoicosatrienoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Coenzyme A (CoA) lithium salt

  • Anhydrous Dioxane

  • Argon or Nitrogen gas

  • Thin Layer Chromatography (TLC) supplies

  • Silica (B1680970) gel for column chromatography

Protocol:

  • Dissolve (11Z,14Z,17Z)-3-oxoicosatrienoic acid and NHS in anhydrous dioxane under an inert atmosphere (argon or nitrogen).

  • Add DCC to the solution and stir at room temperature for 4-6 hours.

  • Monitor the reaction by TLC to confirm the formation of the NHS ester.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • In a separate vial, dissolve Coenzyme A lithium salt in a minimal amount of water.

  • Slowly add the NHS ester solution to the CoA solution with gentle stirring.

  • Maintain the pH of the reaction mixture between 7.5 and 8.0 by adding a dilute solution of lithium hydroxide.

  • Stir the reaction at room temperature for 2-3 hours.

  • Purify the resulting this compound by silica gel column chromatography.

  • Confirm the identity and purity of the product using mass spectrometry and NMR spectroscopy.

Enzymatic Assay of 3-Ketoacyl-CoA Thiolase

This protocol measures the activity of 3-ketoacyl-CoA thiolase by monitoring the decrease in absorbance of the enolate ion of the 3-oxoacyl-CoA substrate at 303 nm.

Materials:

  • Purified 3-ketoacyl-CoA thiolase or mitochondrial extract

  • This compound solution

  • Coenzyme A (CoA) solution

  • Tris-HCl buffer (pH 8.1)

  • UV/Vis Spectrophotometer

Protocol:

  • Prepare a reaction mixture containing Tris-HCl buffer and CoA in a quartz cuvette.

  • Add the enzyme solution to the cuvette and incubate for 2 minutes at 37°C to equilibrate.

  • Initiate the reaction by adding a known concentration of this compound.

  • Immediately monitor the decrease in absorbance at 303 nm for 5 minutes.

  • Calculate the rate of reaction from the linear portion of the absorbance curve using the molar extinction coefficient of the 3-oxoacyl-CoA enolate.

  • Perform control experiments without the enzyme to account for any non-enzymatic degradation of the substrate.

Cell-Based Assay for PPARα Activation

This protocol uses a luciferase reporter gene assay to assess the ability of this compound to activate the nuclear receptor PPARα.

Materials:

  • Hepatoma cell line (e.g., HepG2)

  • PPARα expression vector

  • Peroxisome Proliferator Response Element (PPRE)-luciferase reporter vector

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound

  • Luciferase assay system

  • Luminometer

Protocol:

  • Co-transfect the hepatoma cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing varying concentrations of this compound or a known PPARα agonist (positive control).

  • Incubate the cells for an additional 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize the luciferase activity to the total protein concentration in each sample.

  • Plot the fold-change in luciferase activity relative to the vehicle control to determine the dose-response relationship.

Visualizations

Fatty_Acid_Beta_Oxidation Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Oxoacyl_CoA This compound Hydroxyacyl_CoA->Oxoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) Oxoacyl_CoA->Shortened_Acyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA 3-Ketoacyl-CoA Thiolase Experimental_Workflow_PPARa_Activation cluster_cell_culture Cell Culture and Transfection cluster_treatment Treatment cluster_analysis Analysis A Plate HepG2 cells B Co-transfect with PPARα and PPRE-luciferase vectors A->B C Add this compound B->C D Incubate for 24 hours C->D E Lyse cells and measure luciferase activity D->E F Normalize and plot data E->F Logical_Relationship_Metabolic_Regulation Fatty Acyl-CoAs Fatty Acyl-CoAs PPARα PPARα Fatty Acyl-CoAs->PPARα activate Beta-Oxidation Genes Beta-Oxidation Genes PPARα->Beta-Oxidation Genes upregulate transcription Increased Beta-Oxidation Increased Beta-Oxidation Beta-Oxidation Genes->Increased Beta-Oxidation This compound This compound This compound->Fatty Acyl-CoAs

References

Application Note: Detection of 3-oxo-eicosatrienoyl-CoA in Tissue Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-oxo-eicosatrienoyl-CoA is a key metabolic intermediate in the peroxisomal β-oxidation of eicosanoids, such as arachidonic acid.[1][2][3] The degradation of these signaling lipids is crucial for maintaining cellular homeostasis, and dysregulation of these pathways has been implicated in various inflammatory diseases and metabolic disorders. Accurate and sensitive quantification of 3-oxo-eicosatrienoyl-CoA in tissue samples is therefore essential for understanding the pathobiology of these conditions and for the development of novel therapeutic agents. This application note provides a detailed protocol for the extraction and quantification of 3-oxo-eicosatrienoyl-CoA from tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique for the analysis of acyl-CoA species.[4][5][6]

Signaling Pathway

Peroxisomal β-oxidation is a multi-step enzymatic process responsible for the chain shortening of very-long-chain fatty acids and eicosanoids.[1][7] The pathway involves a series of oxidation, hydration, and thiolytic cleavage reactions to sequentially remove two-carbon units in the form of acetyl-CoA. 3-oxo-eicosatrienoyl-CoA is generated during the oxidation of eicosatrienoyl-CoA.

peroxisomal_beta_oxidation Eicosatrienoyl_CoA Eicosatrienoyl-CoA (C20:3) Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Eicosatrienoyl_CoA->Enoyl_CoA_Hydratase H2O Three_Hydroxy_Eicosatrienoyl_CoA 3-Hydroxy- eicosatrienoyl-CoA Enoyl_CoA_Hydratase->Three_Hydroxy_Eicosatrienoyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Three_Oxo_Eicosatrienoyl_CoA 3-Oxo-eicosatrienoyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Three_Oxo_Eicosatrienoyl_CoA Thiolase β-Ketoacyl-CoA Thiolase Octadecadienoyl_CoA Octadecadienoyl-CoA (C18:2) Thiolase->Octadecadienoyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Three_Oxo_Eicosatrienoyl_CoA->Thiolase CoA-SH Three_Hydroxy_Eicosatrienoyl_CoA->Hydroxyacyl_CoA_Dehydrogenase NAD+ -> NADH

Caption: Peroxisomal β-oxidation of eicosatrienoyl-CoA.

Experimental Protocol

This protocol outlines the necessary steps for the extraction and quantification of 3-oxo-eicosatrienoyl-CoA from tissue samples.

Materials and Reagents
  • Tissue of interest (e.g., liver, heart), flash-frozen in liquid nitrogen

  • Internal Standard (IS): C17:0-CoA or other appropriate odd-chain acyl-CoA

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Chloroform (HPLC grade)

  • Perchloric Acid (PCA), 3M

  • Ammonium (B1175870) Acetate

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Experimental Workflow

experimental_workflow Tissue_Sample 1. Tissue Homogenization (in ice-cold buffer) Extraction 2. Acyl-CoA Extraction (e.g., Acidic Methanol/Chloroform) Tissue_Sample->Extraction Add IS SPE 3. Solid-Phase Extraction (SPE) (Optional Cleanup) Extraction->SPE LC_MS 4. LC-MS/MS Analysis (Reversed-Phase C18) SPE->LC_MS Elution & Evaporation Data_Analysis 5. Data Analysis (Quantification against IS) LC_MS->Data_Analysis

Caption: Workflow for 3-oxo-eicosatrienoyl-CoA analysis.

Detailed Methodology
  • Tissue Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • Homogenize the tissue in 1 mL of ice-cold 3M perchloric acid using a mechanical homogenizer.

    • During homogenization, add a known amount of internal standard (e.g., C17:0-CoA) to the sample for normalization.

  • Acyl-CoA Extraction:

    • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the acyl-CoAs.

    • An alternative extraction can be performed using a monophasic solvent system such as methanol/chloroform.

  • Solid-Phase Extraction (SPE) (Optional Cleanup):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.

    • Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., 80% acetonitrile in water).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 5 mM ammonium acetate.

      • Mobile Phase B: Acetonitrile with 5 mM ammonium acetate.

      • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to ensure separation of the analyte from other acyl-CoAs.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry (MS):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transition: The theoretical MRM transition for 3-oxo-eicosatrienoyl-CoA is based on its molecular weight of 1070.0 g/mol .[1] The precursor ion ([M+H]+) is m/z 1071.0. The characteristic neutral loss for acyl-CoAs is 507 Da. Therefore, the predicted product ion is m/z 564.0.

        • 3-oxo-eicosatrienoyl-CoA: 1071.0 -> 564.0

        • Internal Standard (C17:0-CoA): 1020.5 -> 513.5 (example)

      • Optimize collision energy and other MS parameters for the specific instrument used.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the concentration of 3-oxo-eicosatrienoyl-CoA in the tissue sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of a synthetic standard (if available) or by using the internal standard for relative quantification.

Data Presentation

The following table provides representative concentrations of various long-chain acyl-CoAs in different mammalian tissues. Note that specific concentrations of 3-oxo-eicosatrienoyl-CoA are not yet widely reported in the literature and will need to be determined experimentally. The values presented here serve as a reference for expected concentration ranges of similar molecules.

Acyl-CoA SpeciesTissueConcentration (pmol/mg tissue)Reference
C16:0-CoARat Liver15.2 ± 2.1[8]
C18:0-CoARat Liver8.5 ± 1.2[8]
C18:1-CoARat Liver10.1 ± 1.5[8]
C20:4-CoARat Liver2.3 ± 0.4[8]
C16:0-CoAMouse Heart5.8 ± 0.9[9]
C18:2-CoAMouse Heart1.2 ± 0.3[9]
3-oxo-eicosatrienoyl-CoA Various To be determined

Conclusion

The protocol described in this application note provides a robust framework for the sensitive and specific detection of 3-oxo-eicosatrienoyl-CoA in tissue samples. By employing LC-MS/MS, researchers can accurately quantify this important metabolic intermediate, paving the way for a deeper understanding of its role in health and disease and facilitating the development of targeted therapeutic interventions. Further optimization of the LC gradient and MS parameters may be required depending on the specific tissue matrix and instrumentation used.

References

Application Notes and Protocols for the Analysis of Unsaturated Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical standards, quantitative analysis, and biological significance of unsaturated fatty acyl-CoAs. Detailed protocols for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, along with an overview of their roles in key signaling pathways.

Introduction

Unsaturated fatty acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in lipid metabolism, serving as substrates for energy production, lipid biosynthesis, and cellular signaling.[1][2] Accurate quantification of these molecules is essential for understanding their roles in health and disease, particularly in metabolic disorders, cardiovascular disease, and cancer.[3] This document outlines robust methods for the sensitive and specific quantification of unsaturated fatty acyl-CoAs in biological samples.

Quantitative Analysis of Unsaturated Fatty Acyl-CoAs

The analysis of unsaturated fatty acyl-CoAs is predominantly performed using reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[3] This technique offers high sensitivity and specificity, allowing for the quantification of a wide range of acyl-CoA species.[4]

Key Performance Metrics of Analytical Methods

The performance of these methods is critically dependent on the chosen extraction and chromatographic strategies. Below is a comparison of key performance metrics for different approaches.

ParameterMethod 1: Solvent PrecipitationMethod 2: Solid-Phase Extraction (SPE)
Throughput HighModerate
Sample Purity ModerateHigh
Matrix Effects Can be significantReduced
Recovery Good, but can be variableHigh and reproducible[5]
Instrumentation LC-MS/MSLC-MS/MS
Quantitative Data Summary

The following table summarizes representative quantitative data for various unsaturated fatty acyl-CoAs in different biological samples, as determined by LC-MS/MS. Values are typically normalized to protein content or cell number.

Unsaturated Fatty Acyl-CoASample TypeConcentration Range (pmol/mg protein or pmol/10^6 cells)Reference
Oleoyl-CoA (C18:1) RAW264.7 cells~1.5[4]
MCF7 cells~5.0[4]
Rat Liver1-10 nmol/g wet weight[5]
Linoleoyl-CoA (C18:2) RAW264.7 cells~0.5[4]
MCF7 cells~1.0[4]
Rat Liver0.5-5 nmol/g wet weight[5]
Arachidonoyl-CoA (C20:4) RAW264.7 cells~0.2[4]
MCF7 cells~0.5[4]
Rat Liver0.1-2 nmol/g wet weight[5]
Nervonoyl-CoA (C24:1) MCF7 cells~4.0[4]

Experimental Protocols

Detailed and robust experimental protocols are the bedrock of reproducible research. Below are summaries of common methods for the extraction and analysis of fatty acyl-CoAs.

Protocol 1: Fatty Acyl-CoA Extraction from Cultured Cells

This method is rapid and effective for a broad range of acyl-CoAs from cultured cells.

  • Cell Harvesting: Rinse adherent cells with ice-cold PBS, scrape, and transfer to a centrifuge tube. For suspension cells, pellet directly.

  • Lysis and Extraction: Resuspend the cell pellet in an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water).

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs into a new tube.

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water.

Protocol 2: Fatty Acyl-CoA Extraction from Tissues using Solid-Phase Extraction (SPE)

This protocol provides a cleaner extract, which can be beneficial for reducing matrix effects in the LC-MS/MS analysis.[5]

  • Tissue Homogenization: Homogenize frozen tissue powder in an ice-cold buffer (e.g., 100 mM KH2PO4, pH 4.9) followed by the addition of 2-propanol and acetonitrile (B52724).[5]

  • SPE Column Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by equilibration with the appropriate buffer.

  • Sample Loading: Load the tissue homogenate onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interfering substances.

  • Elution: Elute the fatty acyl-CoAs from the cartridge using a high percentage of an organic solvent like acetonitrile or 2-propanol.[5]

  • Solvent Evaporation and Reconstitution: Dry the eluate and reconstitute as described in Protocol 1.

Protocol 3: LC-MS/MS Analysis of Unsaturated Fatty Acyl-CoAs

This is a general workflow for the analysis of fatty acyl-CoA extracts.

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) for separation.

    • Mobile Phase A: Water with a volatile buffer salt (e.g., 10 mM ammonium (B1175870) formate) and a small amount of acid (e.g., 0.1% formic acid).[6]

    • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[6]

    • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI) is commonly used.[4][7]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. A neutral loss scan of 507 Da can be used for profiling unknown acyl-CoAs.[4][6]

    • MRM Transitions: The precursor ion corresponds to the [M+H]+ of the fatty acyl-CoA, and the product ion results from the neutral loss of the 3'-phospho-ADP moiety (507 Da).[4][8]

  • Internal Standards:

    • For accurate quantification, stable isotope-labeled or odd-chain fatty acyl-CoAs (e.g., C15:0-CoA, C17:0-CoA) are used as internal standards.[4][9]

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (Cells or Tissue) extraction Extraction (Solvent Precipitation or SPE) sample->extraction Homogenization reconstitution Reconstitution extraction->reconstitution Dry & Reconstitute lcms LC-MS/MS Analysis (C18 RP, ESI+, MRM) reconstitution->lcms Injection data Data Analysis (Quantification) lcms->data Peak Integration

Caption: General experimental workflow for the analysis of unsaturated fatty acyl-CoAs.

Signaling Pathways

Unsaturated fatty acyl-CoAs are important signaling molecules that regulate gene expression through nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) and Sterol Regulatory Element-Binding Proteins (SREBPs).

PPARα Signaling Pathway

Unsaturated fatty acids and their corresponding acyl-CoAs are natural ligands for PPARα.[10] Activation of PPARα leads to the transcription of genes involved in fatty acid uptake, activation, and oxidation.[11]

PPARa_pathway UFA_CoA Unsaturated Fatty Acyl-CoA PPARa PPARα UFA_CoA->PPARa binds & activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (in target gene promoters) RXR->PPRE binds to TargetGenes Target Genes (e.g., CPT1, ACOX1) PPRE->TargetGenes activates transcription MetabolicEffect Increased Fatty Acid Oxidation TargetGenes->MetabolicEffect

Caption: Activation of the PPARα signaling pathway by unsaturated fatty acyl-CoAs.

SREBP-1c Signaling Pathway

Polyunsaturated fatty acids and their acyl-CoAs can suppress the activity of SREBP-1c, a key transcription factor that promotes fatty acid synthesis.[12][13] This regulation helps to maintain lipid homeostasis.

SREBP1c_pathway PUFA_CoA Polyunsaturated Fatty Acyl-CoA SCAP_SREBP SCAP-SREBP-1c Complex (ER) PUFA_CoA->SCAP_SREBP inhibits transport Golgi Golgi Apparatus SCAP_SREBP->Golgi ER to Golgi Transport nSREBP1c Nuclear SREBP-1c (Active form) Golgi->nSREBP1c Proteolytic Cleavage SRE SRE (in target gene promoters) nSREBP1c->SRE binds to LipogenicGenes Lipogenic Genes (e.g., ACC, FAS) SRE->LipogenicGenes activates transcription FattyAcidSynthesis Decreased Fatty Acid Synthesis LipogenicGenes->FattyAcidSynthesis

Caption: Suppression of the SREBP-1c signaling pathway by polyunsaturated fatty acyl-CoAs.

References

Application Notes and Protocols for Enzymatic Assays Using (11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA is a long-chain, unsaturated 3-oxo-fatty acyl-coenzyme A derivative.[1][2] It serves as an intermediate in the peroxisomal β-oxidation pathway of fatty acids.[3][4][5] The enzymes that metabolize this substrate are critical in lipid metabolism, and their dysregulation can be associated with various metabolic diseases. Consequently, assays utilizing this compound are valuable for studying enzyme kinetics, screening for therapeutic inhibitors, and elucidating the specifics of fatty acid metabolism.[6] These application notes provide a detailed protocol for an enzymatic assay measuring the activity of 3-oxoacyl-CoA thiolase, which catalyzes the cleavage of this substrate.

Principle of the Assay

The enzymatic assay for 3-oxoacyl-CoA thiolase activity using this compound as a substrate is based on monitoring the decrease in substrate concentration over time. The most common method involves a coupled spectrophotometric assay. In the reverse reaction, the condensation of a fatty acyl-CoA with acetyl-CoA to form a 3-oxoacyl-CoA can be monitored by the disappearance of the Mg2+-complexed enolate of the 3-oxoacyl-CoA at around 303-310 nm. However, the forward reaction, which is the physiological direction, involves the thiolytic cleavage of the 3-oxoacyl-CoA in the presence of Coenzyme A (CoA). This reaction is often monitored by coupling the reaction to another enzyme system that produces a detectable signal, such as the oxidation of NADH.[7][8][9]

For the purpose of this protocol, we will focus on a direct spectrophotometric assay that measures the decrease in absorbance of the 3-oxoacyl-CoA thioester bond upon cleavage.

Applications

  • Enzyme Kinetics: Determination of kinetic parameters such as Michaelis-Menten constant (Km) and maximum velocity (Vmax) for 3-oxoacyl-CoA thiolase with a specific unsaturated long-chain substrate.

  • Inhibitor Screening: High-throughput screening of compound libraries to identify potential inhibitors of 3-oxoacyl-CoA thiolase, which may have therapeutic potential in metabolic disorders.

  • Metabolic Pathway Analysis: Studying the flux and regulation of peroxisomal β-oxidation by quantifying the activity of key enzymes under various physiological or pathological conditions.

  • Drug Development: Characterizing the mechanism of action of drugs that target lipid metabolism.

Quantitative Data Summary

The following table structure is provided for the presentation of experimentally determined quantitative data from the described enzymatic assay.

ParameterValueUnitsExperimental Conditions
Enzyme 3-oxoacyl-CoA Thiolase-Purified recombinant or from tissue lysate
Substrate This compound-Synthesized or commercially sourced
Km User DeterminedµMpH 7.4, 25°C
Vmax User Determinedµmol/min/mgpH 7.4, 25°C
Optimal pH User Determined-Range: 6.5-8.5
Optimal Temperature User Determined°CRange: 20-40°C
IC50 (Inhibitor X) User DeterminedµMSpecific inhibitor concentration range
Ki (Inhibitor X) User DeterminedµMSpecific inhibitor concentration range

Experimental Protocols

Materials and Reagents
  • This compound (Substrate)

  • Purified 3-oxoacyl-CoA Thiolase (or cell/tissue lysate containing the enzyme)

  • Coenzyme A (CoA)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Magnesium Chloride (MgCl2)

  • Bovine Serum Albumin (BSA)

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading in the UV range (e.g., 303 nm)

Reagent Preparation
  • Assay Buffer: Prepare a 100 mM Tris-HCl buffer containing 10 mM MgCl2. Adjust the pH to 8.0 at room temperature.

  • Substrate Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., water or a buffer with low molarity). Store at -80°C.

  • CoA Stock Solution: Prepare a 10 mM stock solution of Coenzyme A in water. Store at -20°C.

  • Enzyme Solution: Dilute the purified 3-oxoacyl-CoA thiolase to the desired concentration in assay buffer containing 0.1% BSA to prevent enzyme denaturation. The optimal concentration should be determined empirically through enzyme titration experiments.

Assay Procedure
  • Reaction Mixture Preparation: In a microcentrifuge tube or the well of a 96-well plate, prepare the reaction mixture by adding the following components in order:

    • Assay Buffer

    • CoA solution (to a final concentration of 50 µM)

    • This compound (at varying concentrations for kinetic studies, or a fixed concentration for inhibitor screening, e.g., 2x Km)

  • Temperature Equilibration: Incubate the reaction mixture at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding the enzyme solution to the reaction mixture.

  • Spectrophotometric Measurement: Immediately place the cuvette or 96-well plate in the spectrophotometer and monitor the decrease in absorbance at 303 nm over time. The rate of decrease in absorbance is proportional to the rate of substrate cleavage.

  • Data Acquisition: Record the absorbance at regular intervals (e.g., every 15 seconds) for a period of 5-10 minutes. Ensure that the initial reaction rate is linear.

  • Control Reactions:

    • No Enzyme Control: A reaction mixture containing all components except the enzyme to account for non-enzymatic substrate degradation.

    • No Substrate Control: A reaction mixture containing the enzyme and all other components except the substrate to establish the baseline absorbance of the enzyme solution.

Data Analysis
  • Calculate Initial Velocity: Determine the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot. The rate is calculated as the change in absorbance per unit time (ΔAbs/min).

  • Enzyme Activity Calculation: Convert the rate of absorbance change to the rate of substrate consumption using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the substrate at 303 nm, c is the concentration, and l is the path length of the cuvette or well. The activity of the enzyme can be expressed in units such as µmol/min/mg of protein.

  • Kinetic Parameter Determination: For kinetic studies, plot the initial velocities against the corresponding substrate concentrations. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

  • Inhibitor Analysis: For inhibitor screening, calculate the percentage of inhibition for each compound. For detailed inhibitor characterization, determine the IC50 value by plotting the percentage of inhibition against a range of inhibitor concentrations. Further experiments can be designed to determine the inhibition constant (Ki) and the mode of inhibition.

Visualizations

Signaling Pathway Diagram

Enzymatic_Reaction sub This compound enzyme 3-Oxoacyl-CoA Thiolase sub->enzyme coa Coenzyme A coa->enzyme prod1 (9Z,12Z,15Z)-Icosatrienoyl-CoA prod2 Acetyl-CoA enzyme->prod1 enzyme->prod2

Caption: Thiolytic cleavage of this compound by 3-oxoacyl-CoA thiolase.

Experimental Workflow Diagram

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Substrate, CoA, and Enzyme Solutions mix Combine Buffer, CoA, and Substrate in a 96-well plate or cuvette prep_reagents->mix equilibrate Equilibrate to Assay Temperature (e.g., 25°C for 5 min) mix->equilibrate initiate Initiate Reaction with Enzyme Addition equilibrate->initiate measure Monitor Absorbance Decrease at 303 nm over time initiate->measure calc_rate Calculate Initial Velocity (ΔAbs/min) measure->calc_rate kinetics Determine Kinetic Parameters (Km, Vmax) calc_rate->kinetics inhibition Calculate % Inhibition or IC50 calc_rate->inhibition

Caption: Workflow for the spectrophotometric assay of 3-oxoacyl-CoA thiolase.

References

Application Notes and Protocols for Metabolomics Sample Preparation and Analysis of Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, the tricarboxylic acid (TCA) cycle, and as precursors for protein acylation.[1][2][3] The accurate quantification of cellular acyl-CoA pools is essential for understanding metabolic regulation in various physiological and pathological conditions, including metabolic diseases and cancer.[4][5] However, their low abundance, inherent instability in aqueous solutions, and wide range of polarities present significant analytical challenges.[1][4][5]

This document provides detailed protocols for the extraction and analysis of acyl-CoAs from cultured cells and tissues for liquid chromatography-mass spectrometry (LC-MS) analysis. The methods described are designed to ensure high recovery, stability, and accurate quantification of a broad range of acyl-CoA species.

Key Metabolic Roles of Acyl-CoAs

Acyl-CoAs are integral to cellular energy production and biosynthetic processes. They are formed from the activation of fatty acids and are key substrates for beta-oxidation in the mitochondria to produce acetyl-CoA.[3] Acetyl-CoA, in turn, enters the TCA cycle for ATP production or is used in the cytoplasm as a building block for the synthesis of complex lipids.[3] The following diagram illustrates the central role of Acyl-CoAs in metabolism.

Acyl_CoA_Metabolism FattyAcids Fatty Acids AcylCoA Acyl-CoA FattyAcids->AcylCoA Acyl-CoA Synthetase BetaOxidation β-Oxidation AcylCoA->BetaOxidation Lipid_Synthesis Lipid Synthesis (e.g., Triglycerides, Phospholipids) AcylCoA->Lipid_Synthesis Protein_Acylation Protein Acylation AcylCoA->Protein_Acylation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle ATP ATP TCA_Cycle->ATP

Caption: Central Role of Acyl-CoAs in Cellular Metabolism.

Experimental Protocols

Reproducible and robust experimental protocols are fundamental for accurate acyl-CoA analysis. Below are detailed methods for sample extraction and subsequent LC-MS/MS analysis.

Protocol 1: Acyl-CoA Extraction from Cultured Cells using Solvent Precipitation

This rapid method is effective for a broad range of acyl-CoAs from both adherent and suspension cell cultures.[6]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold extraction solvent (e.g., 80% methanol (B129727) in water)[6]

  • Cell scraper (for adherent cells)

  • Pre-chilled microcentrifuge tubes

  • Centrifuge capable of >14,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.[4]

  • Metabolite Extraction:

    • Add a sufficient volume of ice-cold extraction solvent to immerse the cells. For adherent cells, scrape the cells into the solvent. For suspension cells, resuspend the cell pellet in the extraction solvent.

  • Protein Precipitation:

    • Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and protein precipitation.[6]

  • Centrifugation:

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.[6]

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the extracted acyl-CoAs to a new pre-chilled tube.[4][6]

  • Solvent Evaporation:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[6]

  • Reconstitution:

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water with a low concentration of ammonium (B1175870) acetate (B1210297) or 50 mM ammonium acetate (pH 7).[4][6]

Protocol 2: Acyl-CoA Extraction from Tissues using Solid-Phase Extraction (SPE)

This protocol provides a cleaner extract, which can be beneficial for reducing matrix effects in the LC-MS/MS analysis, and has shown high recovery rates.[7]

Materials:

  • Homogenization buffer (e.g., 100 mM KH2PO4, pH 4.9)[7]

  • 2-propanol

  • Acetonitrile (ACN)

  • C18 SPE cartridge

  • SPE conditioning and elution solvents (e.g., methanol, ammonium hydroxide)

  • Vacuum manifold for SPE

Procedure:

  • Sample Homogenization:

    • Homogenize frozen tissue powder in ice-cold homogenization buffer.[7]

    • Add 2-propanol and homogenize again.[7]

  • Extraction:

    • Extract acyl-CoAs from the homogenate with acetonitrile.[7]

  • SPE Column Conditioning:

    • Condition a C18 SPE cartridge by washing with methanol followed by equilibration with an appropriate buffer.[6]

  • Sample Loading:

    • Load the sample extract onto the conditioned SPE cartridge.[6]

  • Washing:

    • Wash the cartridge with a high-aqueous buffer followed by a lower percentage of organic solvent to remove interfering substances.[6]

  • Elution:

    • Elute the acyl-CoAs from the cartridge using a high percentage of an organic solvent like methanol or acetonitrile.[6]

  • Solvent Evaporation and Reconstitution:

    • Dry the eluate and reconstitute the extract as described in Protocol 1.[6]

Protocol 3: LC-MS/MS Analysis of Acyl-CoAs

This is a general workflow for the analysis of acyl-CoA extracts.

Chromatographic Separation:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used for separation.[6]

  • Mobile Phase A: Water with a volatile buffer such as 10 mM ammonium acetate and a small amount of acid (e.g., 0.1% formic acid).[6]

  • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[6]

  • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[6]

Mass Spectrometry:

  • Ionization: Positive electrospray ionization (ESI) mode is generally more sensitive for acyl-CoA detection.[8][9]

  • Detection: Selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer is used for quantification due to its high selectivity and sensitivity.[9][10]

  • Transitions: For quantification, a common transition monitored is the neutral loss of the adenosine (B11128) diphosphate (B83284) moiety (507 Da).[8][9]

Experimental Workflow

The following diagram outlines the general workflow for acyl-CoA analysis from sample collection to data processing.

Experimental_Workflow SampleCollection Sample Collection (Cells or Tissues) Extraction Extraction (Solvent Precipitation or SPE) SampleCollection->Extraction Drying Drying (Nitrogen Evaporation or Vacuum Concentration) Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis DataProcessing Data Processing and Quantification LC_MS_Analysis->DataProcessing BiologicalInterpretation Biological Interpretation DataProcessing->BiologicalInterpretation

Caption: General experimental workflow for acyl-CoA analysis.

Data Presentation

The following tables summarize key quantitative data from various studies to provide a comparative overview of method performance.

Table 1: Recovery and Precision of Acyl-CoA Extraction Methods
MethodAnalyte(s)MatrixRecovery (%)Inter-Assay CV (%)Intra-Assay CV (%)Reference
Modified SPELong-chain acyl-CoAsTissue70-80--[7]
UPLC/MS/MS7 Long-chain acyl-CoAsHuman Skeletal Muscle-5-65-10[10]
LC/MS²5 Long-chain acyl-CoAsRat Liver94.8-110.8 (Accuracy)2.6-12.21.2-4.4[9]
Table 2: Sensitivity of Acyl-CoA Quantification Methods
MethodAnalyte(s)Limit of Detection (LOD)Limit of Quantitation (LOQ)Reference
MRM-based ProfilingAcyl-CoAs and dephospho-CoAs2-133 nM-[11]
Phosphate Methylation LC-MS/MSShort- to very-long-chain acyl-CoAs-4.2-16.9 nM[12]

Conclusion

The protocols and data presented here provide a comprehensive guide for the robust and sensitive analysis of acyl-CoAs in various biological matrices. Careful consideration of sample preparation techniques is crucial to ensure high-quality data for meaningful biological interpretation. The choice between solvent precipitation and solid-phase extraction will depend on the specific research question, sample type, and desired level of extract purity. The use of LC-MS/MS with SRM/MRM provides the necessary selectivity and sensitivity for accurate quantification of these low-abundance metabolites.

References

Application Notes and Protocols for the Laboratory Use of (11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA is a long-chain, polyunsaturated 3-oxo-fatty acyl-CoA.[1] As an intermediate in the beta-oxidation of fatty acids, particularly within peroxisomes, this molecule is of significant interest for researchers studying lipid metabolism, metabolic disorders, and related cellular signaling pathways.[2][3][4] These application notes provide detailed protocols for the handling, storage, and use of this compound in various laboratory settings, including enzymatic assays and analytical procedures.

Product Information

PropertyValue
Molecular Formula C41H66N7O18P3S
Molecular Weight 1070.0 g/mol [1]
Appearance White to off-white solid
Purity ≥95%
Storage Store at -80°C for long-term stability.

Handling and Storage

Polyunsaturated acyl-CoAs are susceptible to oxidation and hydrolysis.[1][5][6][7] Proper handling and storage are critical to maintain the integrity of the compound.

  • Aliquoting: Upon receipt, it is recommended to aliquot the solid compound into smaller, single-use vials to minimize freeze-thaw cycles.

  • Atmosphere: Aliquoting should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Stock Solutions: For immediate use, a stock solution can be prepared in an aqueous buffer. However, for storage, it is advisable to prepare stock solutions in a mixture of water and an organic solvent like DMSO to improve stability. It is not recommended to store aqueous solutions for more than a day.

  • Storage of Solutions: Stock solutions should be stored at -80°C. Before use, thaw the vial on ice and use it promptly.

Experimental Protocols

Protocol 1: Preparation of Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Nuclease-free water

  • Inert gas (Argon or Nitrogen)

  • Microcentrifuge tubes

Procedure:

  • Allow the vial of this compound to warm to room temperature in a desiccator.

  • In a sterile microcentrifuge tube, weigh out the desired amount of the compound under an inert gas atmosphere.

  • To prepare a 10 mM stock solution, add the appropriate volume of a 1:1 (v/v) mixture of DMSO and nuclease-free water. For example, to 1.07 mg of the compound, add 100 µL of the solvent mixture.

  • Vortex briefly to dissolve the compound completely.

  • Aliquot the stock solution into single-use tubes, flush with inert gas, and store at -80°C.

Protocol 2: 3-Ketoacyl-CoA Thiolase Activity Assay

This spectrophotometric assay measures the activity of 3-ketoacyl-CoA thiolase, which catalyzes the final step of beta-oxidation, using this compound as a substrate. The reaction involves the cleavage of the substrate in the presence of Coenzyme A, leading to a decrease in absorbance at 303 nm due to the disappearance of the enolate ion of the 3-ketoacyl-CoA.[8][9][10][11]

Materials:

  • Purified 3-ketoacyl-CoA thiolase (e.g., from bovine liver or recombinant)

  • This compound stock solution (from Protocol 1)

  • Coenzyme A (CoA) solution (10 mM in water)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 303 nm

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing:

    • 880 µL of 100 mM Tris-HCl (pH 8.0)

    • 10 µL of 10 mM CoA solution (final concentration: 100 µM)

    • Variable volumes of this compound stock solution to achieve final concentrations ranging from 1 µM to 100 µM.

    • Adjust the final volume to 990 µL with Tris-HCl buffer.

  • Incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of a diluted 3-ketoacyl-CoA thiolase solution.

  • Immediately measure the decrease in absorbance at 303 nm for 5-10 minutes at 30-second intervals.

  • Calculate the rate of reaction from the linear portion of the curve. The molar extinction coefficient for the enolate ion of 3-ketoacyl-CoA at 303 nm is approximately 14,000 M⁻¹cm⁻¹.

Data Presentation:

Substrate Concentration (µM)Initial Rate (ΔA303/min)
1Experimental Data
5Experimental Data
10Experimental Data
25Experimental Data
50Experimental Data
100Experimental Data

Note: This table should be populated with experimental results to determine kinetic parameters such as Km and Vmax.

Protocol 3: LC-MS/MS Analysis of this compound

This protocol outlines a general method for the detection and quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method is based on the characteristic fragmentation of acyl-CoAs.[12][13]

Materials:

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • Internal standard (e.g., C17:0-CoA)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • C18 reversed-phase column

  • Triple quadrupole mass spectrometer

Sample Preparation (Protein Precipitation):

  • To 100 µL of the biological sample, add 10 µL of the internal standard solution.

  • Add 400 µL of ice-cold ACN:MeOH (1:1 v/v) to precipitate proteins.

  • Vortex for 1 minute and incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase.

LC-MS/MS Parameters:

ParameterSetting
LC Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in ACN
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Analysis Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) To be determined experimentally (predicted m/z ~1070.4)
Product Ion (Q3) To be determined experimentally (predicted fragment m/z ~507.1)[13]
Collision Energy To be optimized

Note: The specific MRM transitions for this compound need to be determined by direct infusion of a standard solution into the mass spectrometer. The product ion at m/z 507.1 corresponds to the characteristic loss of the acyl chain.

Visualizations

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome PUFA_CoA (11Z,14Z,17Z)-Icosatrienoyl-CoA Enoyl_CoA trans-2,(11Z,14Z,17Z)-Icosatetraenoyl-CoA PUFA_CoA->Enoyl_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA 3-Hydroxy-(11Z,14Z,17Z)-icosatrienoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA 2-Enoyl-CoA Hydratase Oxoacyl_CoA This compound Hydroxyacyl_CoA->Oxoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Octadecadienoyl-CoA Oxoacyl_CoA->Shortened_Acyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA 3-Ketoacyl-CoA Thiolase Shortened_Acyl_CoA->PUFA_CoA Further rounds of β-oxidation TCA Cycle TCA Cycle Acetyl_CoA->TCA Cycle

Caption: Peroxisomal beta-oxidation of polyunsaturated fatty acids.

Experimental_Workflow start Start: Purchase This compound storage Storage at -80°C (Aliquot under inert gas) start->storage prep Prepare Stock Solution (DMSO:Water, 1:1) storage->prep assay Perform Enzymatic Assay (e.g., 3-Ketoacyl-CoA Thiolase) prep->assay analysis LC-MS/MS Analysis of Reaction Products or Biological Samples prep->analysis data Data Analysis (Kinetics, Quantification) assay->data analysis->data end Conclusion data->end

Caption: Experimental workflow for using the target compound.

Signaling_Role PUFA Polyunsaturated Fatty Acids (e.g., Eicosatrienoic Acid) Acyl_CoA_Synth Acyl-CoA Synthetase PUFA->Acyl_CoA_Synth PUFA_CoA (11Z,14Z,17Z)-Icosatrienoyl-CoA Acyl_CoA_Synth->PUFA_CoA Beta_Ox Peroxisomal β-Oxidation PUFA_CoA->Beta_Ox Gene_Reg Gene Regulation (e.g., PPARα activation) PUFA_CoA->Gene_Reg Metabolic Signaling Oxoacyl_CoA This compound Beta_Ox->Oxoacyl_CoA Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA Oxoacyl_CoA->Gene_Reg Metabolic Signaling Energy Energy Production (TCA Cycle) Acetyl_CoA->Energy Lipid_Synth Lipid Synthesis (e.g., Cholesterol, Fatty Acids) Acetyl_CoA->Lipid_Synth

Caption: Metabolic signaling role of the target compound.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of 3-oxoicosatrienoyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal intensity of 3-oxoicosatrienoyl-CoA in mass spectrometry experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of 3-oxoicosatrienoyl-CoA.

Problem: Low or No Signal for 3-oxoicosatrienoyl-CoA

Potential CauseRecommended Solution
Inefficient Extraction Ensure tissue homogenization is thorough. Use a proven extraction solvent combination for acyl-CoAs, such as isopropanol/acetonitrile (B52724) in a buffered aqueous solution.[1] Consider solid-phase extraction (SPE) for sample cleanup and concentration.[2]
Analyte Degradation 3-oxoicosatrienoyl-CoA, like other acyl-CoAs, can be unstable. Keep samples on ice or at 4°C throughout the extraction process.[1][3] For long-term storage, snap-freeze tissue samples in liquid nitrogen and store them at -80°C.[1]
Ion Suppression The sample matrix, especially from biological tissues, is complex and can significantly suppress the ionization of the target analyte.[1][4][5] Implement a robust sample cleanup procedure (e.g., SPE).[1][2] Optimize chromatographic separation to resolve the analyte from co-eluting matrix components.[1] Use a suitable internal standard to normalize for matrix effects.[1]
Incorrect MS/MS Parameters Optimize the MS/MS parameters for 3-oxoicosatrienoyl-CoA, including precursor and product ion selection, collision energy, and cone voltage. These parameters are instrument-specific and require empirical determination.[1][6][7]

Problem: High Background Noise or Interfering Peaks

Potential CauseRecommended Solution
Matrix Effects Enhance sample cleanup using techniques like SPE to remove interfering compounds.[1][2] Adjust the chromatographic gradient to better separate the analyte from matrix components.
Contamination Use high-purity solvents and reagents (LC-MS grade). Ensure all tubes, plates, and vials are free from contaminants that can cause ion suppression.[8]
Suboptimal MRM Transition Verify the specificity of the selected precursor and product ions. Infuse a standard of 3-oxoicosatrienoyl-CoA to confirm the most abundant and specific fragment ion for detection.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in analyzing 3-oxoicosatrienoyl-CoA?

The primary challenge is its inherent instability and low abundance in biological samples. Like other acyl-CoAs, the thioester bond is susceptible to both enzymatic and chemical hydrolysis, leading to sample loss if not handled properly.[3] Additionally, matrix effects from complex samples can significantly suppress the signal.[1][4][5]

Q2: What is the optimal pH for extraction and analysis?

Acyl-CoAs are most stable in slightly acidic conditions (pH 4-6).[3] Extraction buffers are often maintained at a pH of around 4.9 to minimize degradation.[9]

Q3: What type of internal standard is recommended for 3-oxoicosatrienoyl-CoA analysis?

The gold standard is a stable isotope-labeled analog of 3-oxoicosatrienoyl-CoA. If unavailable, a structurally similar odd-chain fatty acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), can be a suitable alternative as it is not typically abundant in biological systems.[1]

Q4: What are the key instrument parameters to optimize for LC-MS/MS analysis of 3-oxoicosatrienoyl-CoA?

Key parameters include:

  • Ionization Mode: Positive electrospray ionization (ESI+) is typically used for the analysis of acyl-CoAs.[1][2][10]

  • Precursor and Product Ions: These must be determined by infusing a standard of 3-oxoicosatrienoyl-CoA. Based on its structure (C41H66N7O18P3S), the protonated molecule [M+H]+ would be the precursor ion. The most common fragmentation for acyl-CoAs is a neutral loss of 507 Da.[2][11]

  • Collision Energy and Cone Voltage: These should be optimized to achieve the most stable and intense fragment ion signal.[1][6][7]

  • Chromatographic Conditions: A C18 reversed-phase column with a gradient of acetonitrile in an aqueous buffer (e.g., ammonium (B1175870) acetate) is a common starting point for acyl-CoA separation.[1]

Experimental Protocols

Protocol 1: Extraction of 3-oxoicosatrienoyl-CoA from Tissue

This protocol is adapted from established methods for fatty acyl-CoA extraction.[1]

  • Homogenization: Weigh approximately 50 mg of frozen tissue and homogenize in 1 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 7.2) containing an appropriate amount of internal standard (e.g., C17:0-CoA).

  • Solvent Extraction: Add 2 mL of 2-propanol to the homogenate and vortex thoroughly. Follow with the addition of 2 mL of acetonitrile and vortex again.

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • Collection: Carefully collect the supernatant which contains the acyl-CoAs.

  • Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: General LC-MS/MS Method

This is a general method that can be adapted for 3-oxoicosatrienoyl-CoA.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1]

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization: ESI+.[1][2][10]

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

Table 1: Illustrative Mass Spectrometry Parameters

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
MRM Transition (To be determined experimentally)
Predicted Precursor Ion [M+H]+ (m/z) for C41H66N7O18P3S1070.3
Predicted Product Ion (m/z) after neutral loss of 507 Da563.3
Collision Energy (eV)To be optimized (start with 20-40 eV)
Cone Voltage (V)To be optimized (start with 30-50 V)

Note: The precursor and product ions for 3-oxoicosatrienoyl-CoA need to be determined experimentally. The values provided are predictions based on its chemical formula and common fragmentation patterns of acyl-CoAs.[2][11][12]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Tissue Tissue Sample Homogenization Homogenization (ice-cold buffer + IS) Tissue->Homogenization Extraction Solvent Extraction (Isopropanol/Acetonitrile) Homogenization->Extraction Centrifugation Phase Separation (Centrifugation) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Drying (Nitrogen Stream) Supernatant->Drying Reconstitution Reconstitution (Mobile Phase A) Drying->Reconstitution LC_Injection LC Injection Reconstitution->LC_Injection LC_Separation C18 RP Separation LC_Injection->LC_Separation MS_Ionization ESI+ Ionization LC_Separation->MS_Ionization MS_Analysis MRM Analysis MS_Ionization->MS_Analysis Data Data Acquisition MS_Analysis->Data

Caption: Experimental workflow for the analysis of 3-oxoicosatrienoyl-CoA.

troubleshooting_workflow Start Low or No Signal Check_Standard Analyze Fresh Standard Start->Check_Standard Signal_OK Signal OK? Check_Standard->Signal_OK Sample_Issue Issue is Sample-Related Signal_OK->Sample_Issue Yes Instrument_Issue Check Instrument Performance Signal_OK->Instrument_Issue No Check_Extraction Review Extraction Protocol - Complete homogenization? - Correct solvents? Sample_Issue->Check_Extraction Check_Stability Assess Analyte Stability - pH of buffers? - Temperature control? Check_Extraction->Check_Stability Check_Matrix Investigate Matrix Effects - Improve sample cleanup (SPE) - Adjust LC gradient Check_Stability->Check_Matrix Check_MS_Params Optimize MS Parameters - Precursor/Product Ions - Collision Energy - Cone Voltage Check_Matrix->Check_MS_Params

Caption: Troubleshooting guide for low signal intensity.

acyl_coa_pathway Fatty_Acid Icosatrienoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Icosatrienoyl_CoA Icosatrienoyl-CoA Acyl_CoA_Synthetase->Icosatrienoyl_CoA Acyl_CoA_Oxidase Acyl-CoA Oxidase Icosatrienoyl_CoA->Acyl_CoA_Oxidase Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Acyl_CoA_Oxidase->Enoyl_CoA_Hydratase Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Enoyl_CoA_Hydratase->Hydroxyacyl_CoA_Dehydrogenase Three_Oxo 3-oxoicosatrienoyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Three_Oxo Thiolase β-Ketothiolase Beta_Oxidation Further β-oxidation cycles Thiolase->Beta_Oxidation Three_Oxo->Thiolase

Caption: Simplified metabolic pathway involving 3-oxoicosatrienoyl-CoA.

References

Technical Support Center: Quantifying Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of long-chain acyl-coenzyme A (acyl-CoA) species. This resource is designed for researchers, scientists, and drug development professionals to address the significant analytical challenges posed by these vital metabolic intermediates. Here you will find answers to frequently asked questions, detailed troubleshooting guides, comparative data, and robust experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying long-chain acyl-CoAs?

A1: The quantification of long-chain acyl-CoAs is inherently challenging due to several factors. These molecules are present at low physiological concentrations, are structurally diverse, and are highly susceptible to both chemical and enzymatic degradation.[1][2] Key difficulties include their poor stability at neutral or basic pH and high temperatures, susceptibility to oxidation, and their amphipathic nature, which complicates extraction and chromatographic separation.[3][4][5]

Q2: Which analytical method is considered the gold standard for acyl-CoA analysis?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the most robust and sensitive method for the quantification of acyl-CoAs.[6][7] It offers high specificity and the ability to measure a wide range of acyl-CoA species simultaneously, from short- to long-chain forms.[8][9] While other methods like HPLC with UV detection and enzymatic assays exist, they often lack the sensitivity and specificity of LC-MS/MS.[3]

Q3: How can I prevent the degradation of long-chain acyl-CoAs during sample preparation?

A3: To maintain the integrity of long-chain acyl-CoAs, it is crucial to work quickly and at low temperatures (on ice) at all times.[10][11] Biological samples should be flash-frozen in liquid nitrogen immediately upon collection and stored at -80°C.[12] The use of a slightly acidic extraction buffer (pH 4-6) can help to minimize hydrolysis of the thioester bond.[1] Additionally, minimizing freeze-thaw cycles by preparing single-use aliquots is highly recommended.[1]

Q4: What are appropriate internal standards for long-chain acyl-CoA quantification?

A4: The use of appropriate internal standards is critical for accurate quantification to account for sample loss during preparation and for variations in instrument response.[10][13] The ideal internal standards are stable isotope-labeled versions of the analytes of interest (e.g., ¹³C-labeled acyl-CoAs).[10][14] If these are unavailable, odd-chain acyl-CoAs, such as heptadecanoyl-CoA (C17:0-CoA), which are not typically abundant in most biological systems, are a common and effective choice.[12][15]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or No Signal for Acyl-CoA of Interest 1. Analyte degradation during sample preparation.[1]2. Inefficient extraction from the sample matrix.[12]3. Suboptimal LC-MS/MS parameters.1. Ensure all steps are performed on ice with pre-chilled solvents. Use an acidic buffer (pH 4-6).2. Optimize the extraction protocol. Consider a solid-phase extraction (SPE) step for sample cleanup and concentration.[7][12]3. Verify MS parameters, including precursor and product ions, and optimize source conditions (e.g., spray voltage, gas flows).
Poor Peak Shape or Splitting in Chromatogram 1. Buildup of matrix components on the analytical column.[15]2. Inappropriate reconstitution solvent.3. Secondary interactions with the column stationary phase.1. Implement a column wash step between injections.[14] If the problem persists, use a guard column or replace the analytical column.2. Ensure the reconstitution solvent is compatible with the initial mobile phase to prevent analyte precipitation.3. Consider a different column chemistry or adjust mobile phase modifiers (e.g., ion-pairing agents), though these should be used with caution.[15]
High Variability Between Replicate Injections 1. Inconsistent sample preparation or injection volume.2. Instability of acyl-CoAs in the autosampler.[4]3. Fluctuations in the MS ion source.1. Ensure meticulous and consistent pipetting. Use a reliable autosampler.2. Keep the autosampler temperature low (e.g., 4°C). Analyze samples as quickly as possible after preparation.[4]3. Check for source contamination and ensure stable spray.
Contamination or Interference Peaks 1. Contaminants from solvents, tubes, or collection materials.2. Carryover from a previous injection.3. Co-elution of isobaric compounds.1. Use high-purity (LC-MS grade) solvents and pre-screen all materials for potential leachables.2. Implement a robust needle and injector wash protocol between samples.3. Optimize chromatographic separation with a shallower gradient or a different stationary phase. Ensure the use of specific MS/MS transitions.[16]

Data Presentation: Comparison of Analytical Methods

The selection of an analytical method is a critical decision in the quantification of long-chain acyl-CoAs. The following table provides a comparative summary of the most common techniques.

Method Key Strengths Key Limitations Typical Limit of Detection (LOD)
LC-MS/MS High sensitivity and specificity; ability to multiplex and analyze a wide range of acyl-CoAs.[6][8]Higher equipment cost; potential for matrix effects and ion suppression.[15]Low fmol to pmol range.[14]
HPLC-UV Lower cost; relatively simple operation.[17]Lower sensitivity and specificity compared to LC-MS/MS; limited to species that absorb at the monitored wavelength (typically 260 nm).[3][17]pmol range.
Enzymatic Assays Can be high-throughput; relatively inexpensive.Indirect measurement; often limited to a single analyte (e.g., acetyl-CoA) and prone to interferences.[9][10]Varies widely depending on the specific assay.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods for the purification and concentration of acyl-CoAs from tissue homogenates.[12][17]

Materials:

  • Frozen tissue sample (~100 mg)

  • Ice-cold 100 mM Potassium Phosphate (KH₂PO₄) buffer, pH 4.9

  • Isopropanol (B130326) and Acetonitrile (ACN)

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Weak anion exchange (WAX) SPE columns

  • Methanol (B129727), 2% Formic Acid, 2% and 5% Ammonium (B1175870) Hydroxide (NH₄OH)

Procedure:

  • Homogenization: In a pre-chilled glass homogenizer, homogenize the frozen tissue in 2 mL of ice-cold KH₂PO₄ buffer containing the internal standard. Add 2.0 mL of isopropanol and homogenize again.[12]

  • Extraction: Add 4 mL of ACN, vortex thoroughly, and centrifuge at 4°C to pellet the precipitate. Transfer the supernatant to a new tube.

  • SPE Column Conditioning: Condition a WAX SPE column by washing sequentially with 2 mL of methanol, 2 mL of water, and 2 mL of the KH₂PO₄ buffer.

  • Sample Loading: Load the supernatant from step 2 onto the conditioned SPE column.

  • Washing: Wash the column with 2 mL of 2% formic acid, followed by 2 mL of methanol to remove interfering substances.

  • Elution: Elute the acyl-CoAs with two aliquots of 1 mL of 2% NH₄OH in methanol, followed by one aliquot of 1 mL of 5% NH₄OH in methanol.

  • Sample Concentration: Combine the eluted fractions and dry the sample under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50-100 µL of 50% methanol).

Protocol 2: General LC-MS/MS Parameters for Acyl-CoA Analysis

This protocol outlines a general approach for the chromatographic separation and mass spectrometric detection of long-chain acyl-CoAs.[18]

Instrumentation:

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% ammonium hydroxide.

  • Mobile Phase B: Acetonitrile with 0.1% ammonium hydroxide.

  • Gradient: A linear gradient from a low to high percentage of Mobile Phase B over 10-15 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50°C.

Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for each acyl-CoA. A common fragmentation involves the neutral loss of the 507 Da phosphopantetheine group.[16][19] For example, for Palmitoyl-CoA ([M+H]⁺ = 1006.5), a transition would be m/z 1006.5 -> 499.5.

  • Source Parameters: Optimize gas temperatures, gas flows, and spray voltage according to the specific instrument manufacturer's recommendations.

Visualizations

// Node Definitions sample [label="1. Sample Collection\n(Tissue/Cells)", fillcolor="#F1F3F4", fontcolor="#202124"]; flash_freeze [label="2. Flash Freezing\n(Liquid Nitrogen)", fillcolor="#F1F3F4", fontcolor="#202124"]; homogenize [label="3. Homogenization\n(Acidic Buffer + IS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; extract [label="4. Solvent Extraction\n(ACN/Isopropanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; spe [label="5. Solid-Phase Extraction\n(Purification & Concentration)", fillcolor="#34A853", fontcolor="#FFFFFF"]; drydown [label="6. Dry & Reconstitute", fillcolor="#FBBC05", fontcolor="#202124"]; lcms [label="7. LC-MS/MS Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; data [label="8. Data Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges sample -> flash_freeze; flash_freeze -> homogenize; homogenize -> extract; extract -> spe; spe -> drydown; drydown -> lcms; lcms -> data; } } ends_dot Caption: General workflow for long-chain acyl-CoA quantification.

// Nodes lcfca [label="Long-Chain Fatty Acid\n(in Cytosol)", fillcolor="#F1F3F4", fontcolor="#202124"]; lc_acyl_coa [label="Long-Chain Acyl-CoA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; carnitine_shuttle [label="Carnitine Shuttle", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; mito_lc_acyl_coa [label="Long-Chain Acyl-CoA\n(in Mitochondria)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; beta_ox [label="β-Oxidation Spiral", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; acetyl_coa [label="Acetyl-CoA", fillcolor="#34A853", fontcolor="#FFFFFF"]; tca [label="TCA Cycle", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges lcfca -> lc_acyl_coa [label=" ACSL "]; lc_acyl_coa -> carnitine_shuttle [label=" CPT1 "]; carnitine_shuttle -> mito_lc_acyl_coa [label=" CPT2 "]; mito_lc_acyl_coa -> beta_ox; beta_ox -> acetyl_coa [label=" n cycles "]; acetyl_coa -> tca; } } ends_dot Caption: Role of long-chain acyl-CoAs in fatty acid β-oxidation.

References

preventing degradation of (11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of (11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA during extraction.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of this compound degradation during extraction?

A1: The degradation of this compound is primarily caused by two factors:

  • Hydrolysis: The thioester bond is susceptible to hydrolysis, especially under alkaline or strongly acidic conditions.[1] To minimize this, it is crucial to work quickly at low temperatures and maintain a slightly acidic to neutral pH during extraction.[1]

  • Oxidation: The polyunsaturated fatty acyl chain is prone to oxidation, which can be initiated by exposure to air, light, and certain metal ions.[2][3]

Q2: What is the recommended temperature for sample processing and storage?

A2: To minimize enzymatic and chemical degradation, all sample processing steps should be performed on ice.[1] For long-term storage, tissue samples should be flash-frozen in liquid nitrogen and stored at -80°C.[1] Extracted acyl-CoA samples are best stored as a dry pellet at -80°C and reconstituted just before analysis.[1]

Q3: Which solvents are recommended for the extraction of this compound?

A3: A combination of organic solvents is typically used to extract long-chain acyl-CoAs. A common and effective method involves homogenization in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) followed by extraction with a mixture of isopropanol (B130326) and acetonitrile (B52724).

Q4: How can I minimize oxidation during the extraction process?

A4: To minimize oxidation, consider the following precautions:

  • Work in an environment with minimal light exposure.

  • Use deoxygenated solvents.

  • Consider adding antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvents.

  • Avoid contamination with metal ions that can catalyze oxidation.

Q5: What is a suitable internal standard for the quantification of this compound?

A5: An ideal internal standard would be a stable isotope-labeled version of the analyte. However, if this is not available, a structurally similar long-chain acyl-CoA that is not naturally present in the sample, such as heptadecanoyl-CoA (C17:0), is a good alternative.

Troubleshooting Guides

Issue 1: Low or No Signal of this compound
Possible Cause Recommended Solution
Sample Degradation Ensure rapid quenching of metabolic activity in the tissue. Keep samples on ice throughout the extraction procedure. Avoid repeated freeze-thaw cycles.[1]
Inefficient Extraction Optimize the homogenization process to ensure complete cell lysis. Use a sufficient volume of extraction solvent. Consider solid-phase extraction (SPE) for sample cleanup and concentration, but be aware of potential losses of the target molecule.
Oxidation of the Analyte Add an antioxidant like BHT to the extraction solvents. Use deoxygenated solvents and minimize exposure to light.
Hydrolysis of the Thioester Bond Maintain a slightly acidic pH (around 4.9) during the initial homogenization step. Avoid strongly acidic or alkaline conditions.
Poor Recovery from SPE If using SPE, ensure the cartridge is appropriate for long-chain acyl-CoAs and that the elution method is optimized. Test the recovery of a standard through the SPE procedure.
Issue 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Recommended Solution
Column Overload Reduce the amount of sample injected onto the column.
Inappropriate Mobile Phase Optimize the mobile phase composition. For reversed-phase chromatography of acyl-CoAs, a buffered mobile phase is often necessary.
Column Contamination Flush the column with a strong solvent to remove contaminants. If the problem persists, replace the column.
Analyte Degradation on Column Ensure the mobile phase pH is compatible with the stability of the analyte.
Co-elution with Interfering Compounds Adjust the gradient or mobile phase composition to improve separation.
Issue 3: Inaccurate or Imprecise Quantification
Possible Cause Recommended Solution
Matrix Effects (Ion Suppression or Enhancement) Implement a more rigorous sample cleanup procedure, such as SPE. Use a stable isotope-labeled internal standard if available. If not, use a close structural analog.
Non-Linearity of Detector Response Construct a calibration curve using a range of concentrations that bracket the expected sample concentration.
Inconsistent Extraction Recovery Ensure the extraction procedure is followed precisely for all samples. Use an internal standard added at the beginning of the extraction to correct for recovery variations.

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue

This protocol is adapted from methods for long-chain acyl-CoA extraction.

Materials:

  • Frozen tissue sample

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Isopropanol

  • Acetonitrile

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Centrifuge capable of reaching >15,000 x g at 4°C

  • Nitrogen evaporator

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

  • Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

  • Homogenize the tissue thoroughly on ice.

  • Add 2 mL of isopropanol and homogenize again.

  • Add 4 mL of acetonitrile and 0.25 mL of saturated (NH4)2SO4.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Dry the supernatant under a stream of nitrogen gas at room temperature.

  • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., methanol (B129727) or a buffered mobile phase).

Visualizations

cluster_degradation Potential Degradation Pathways Analyte This compound Oxidized_Products Oxidized Products (Epoxides, Aldehydes, etc.) Analyte->Oxidized_Products Oxidation (O2, light, metal ions) Hydrolyzed_Product 3-oxoicosatrienoic acid + CoA Analyte->Hydrolyzed_Product Hydrolysis (H2O, non-neutral pH)

Caption: Potential degradation pathways for this compound.

Start Frozen Tissue Sample Homogenize Homogenize in Acidic Buffer + IS Start->Homogenize Extract Extract with Isopropanol & Acetonitrile Homogenize->Extract Centrifuge Centrifuge to Remove Debris Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Dry Under Nitrogen Supernatant->Dry Reconstitute Reconstitute for Analysis Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: General experimental workflow for the extraction of this compound.

Low_Signal Low/No Signal Degradation Sample Degradation? Low_Signal->Degradation Inefficient_Extraction Inefficient Extraction? Low_Signal->Inefficient_Extraction Instrument_Issue Instrument Issue? Low_Signal->Instrument_Issue Degradation_Solution Check sample handling: - Rapid quenching - Low temperature - Minimize freeze-thaw Degradation->Degradation_Solution Extraction_Solution Optimize extraction: - Thorough homogenization - Sufficient solvent volume - Consider SPE Inefficient_Extraction->Extraction_Solution Instrument_Solution Check instrument performance: - Column integrity - MS sensitivity - Mobile phase Instrument_Issue->Instrument_Solution

Caption: Troubleshooting logic for low signal intensity.

References

Technical Support Center: Optimizing Chromatographic Separation of Fatty Acyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of fatty acyl-CoA isomers. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges in the chromatographic separation of these critical metabolic intermediates.

Frequently Asked Questions (FAQs)

Q1: Why is the chromatographic separation of fatty acyl-CoA isomers so challenging?

A1: Fatty acyl-CoA isomers, such as branched-chain (iso vs. anteiso) or double-bond positional isomers (e.g., oleoyl-CoA vs. cis-vaccenoyl-CoA), possess very similar physicochemical properties and hydrophobicity. Standard reversed-phase (RP) chromatography separates molecules primarily based on hydrophobicity, which is often nearly identical between isomers, leading to co-elution.[1][2] Achieving separation requires specialized techniques or significant optimization of chromatographic parameters to exploit subtle differences in their structure.

Q2: What is the most common analytical setup for fatty acyl-CoA analysis?

A2: The most prevalent method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-High Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (LC-MS/MS).[3][4] A C18 stationary phase is most common. This setup offers a balance of broad applicability for different chain lengths and the high sensitivity and specificity of MS/MS detection.[3]

Q3: When should I use UPLC instead of HPLC?

A3: UPLC, which uses columns with smaller particle sizes (<2 µm), generally provides significantly higher resolution, better peak shape, and faster analysis times compared to traditional HPLC. UPLC is particularly advantageous for complex biological samples or when trying to resolve closely eluting isomers.[4][5]

Q4: Is UV detection sufficient, or is a mass spectrometer necessary?

A4: UV detection at 260 nm (for the adenine (B156593) group of CoA) is a viable, simpler detection method. However, it lacks the sensitivity and specificity of mass spectrometry. MS/MS is highly recommended for identifying and quantifying low-abundance species, confirming peak identities, and analyzing complex biological extracts where multiple compounds might co-elute.[6] For isomer analysis, where chromatographic separation may be incomplete, the structural information from MS/MS can be invaluable.

Q5: What are the key differences between separating branched-chain isomers and double-bond positional isomers?

A5:

  • Branched-Chain Isomers (e.g., iso/anteiso): These differ in the position of a methyl group near the end of the acyl chain. Separation is typically achieved on high-resolution reversed-phase columns (e.g., polymeric C18 or specialized phases) by optimizing temperature and mobile phase composition to exploit minor differences in shape and hydrophobicity.[1][5]

  • Double-Bond Positional/Geometric Isomers: These differ in the location or cis/trans configuration of double bonds. Silver-ion chromatography (Ag-HPLC) is a powerful technique for this, as it separates based on the interaction between silver ions and the π-electrons of the double bonds.[7][8][9] Some polymeric C18 and C30 phases have also shown selectivity for these isomers under high pressure.[10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Poor Chromatographic Resolution

Q: My C18:1 (oleoyl-CoA) peak is broad, and I suspect it contains multiple positional isomers. How can I improve the separation?

A: This is a classic challenge. Here are several strategies to try, starting with the simplest:

  • Optimize the Gradient: Switch to a shallower, longer gradient. A very slow ramp of the organic mobile phase can often resolve isomers with minor hydrophobicity differences.

  • Lower the Temperature: Reducing the column temperature (e.g., from 40°C down to 15-20°C) increases mobile phase viscosity and can enhance selectivity for some isomers on certain stationary phases.[11]

  • Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol (B129727) or isopropanol (B130326) in your mobile phase. Different organic solvents alter the selectivity of the stationary phase and can resolve previously co-eluting peaks.[12][13]

  • Switch to a Specialized Column: If optimization fails, a standard C18 column may be insufficient.

    • Polymeric C18/C30 Phases: These columns have shown superior ability to differentiate positional isomers compared to traditional monomeric C18 columns.[10]

    • Silver-Ion (Ag-HPLC) Column: This is the most powerful option for separating unsaturated isomers. The separation is based on the number and position of double bonds.[7][8][14]

Q: I cannot separate my branched-chain fatty acyl-CoA isomers (iso vs. anteiso). What should I do?

A: Branched-chain isomers are notoriously difficult to separate.

  • Column Choice is Critical: While some C18 columns can provide separation with careful optimization, specialized columns are often required. Polysaccharide-based chiral columns have demonstrated excellent selectivity for short and medium-chain branched-chain fatty acid isomers.[1][5]

  • Method Optimization: A systematic evaluation of column temperature, gradient profile, and flow rate is necessary. An optimized method on a C18 column may provide selectivity for longer-chain branched isomers.[5]

  • LC-MS/MS Fragmentation: In some cases, even if isomers co-elute, they may yield slightly different fragmentation patterns in the mass spectrometer that can aid in their identification, though this is not always reliable for quantification.[2]

Poor Peak Shape

Q: All of my fatty acyl-CoA peaks are tailing significantly. What are the common causes?

A: Peak tailing for these analytes is often due to secondary interactions or instrumental issues.

  • Acidic Silanol (B1196071) Interactions: Free silanol groups on the silica (B1680970) support of the column can interact with the phosphate (B84403) groups of CoA, causing tailing. Ensure you are using a modern, end-capped column. Adding a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase can help suppress this interaction.

  • Chelation with Metal Surfaces: The phosphate groups can also chelate with active metal sites in the HPLC/UPLC system (e.g., injector, tubing, column frit). This can be mitigated by:

    • Using PEEK or MP35N tubing and components where possible.

    • Passivating the system by repeatedly injecting a strong chelating agent like EDTA (ensure it is flushed out completely before analysis).

    • Performing an acid wash of the column between injections (e.g., with 0.1% phosphoric acid) can prevent the buildup of materials and reduce signal loss.[15]

  • Column Overload: Injecting too much sample can cause tailing. Try diluting your sample or reducing the injection volume.[2]

Low Sensitivity / Poor Signal

Q: My signal intensity in LC-MS/MS is low and inconsistent. What should I check?

A: This can be a complex issue involving both the LC separation and the MS source.

  • Ion Suppression: Co-eluting compounds from your sample matrix (e.g., salts, phospholipids) can suppress the ionization of your analytes in the ESI source. Improve your sample preparation with a solid-phase extraction (SPE) step to remove these interferences.

  • Mobile Phase Compatibility: Ion-pairing reagents, while sometimes used for chromatography, can cause significant ion suppression. If possible, use a method with a volatile acid (formic acid) or base (ammonium hydroxide) instead.[3]

  • MS Source Optimization: Fatty acyl-CoAs can be detected in both positive and negative ion mode. The (M-H)⁻ signal in negative mode is often more intense than the (M+H)⁺ signal.[6] Systematically optimize source parameters (e.g., spray voltage, gas flows, temperature) for your specific analytes.

  • Analyte Stability: Ensure your samples are stored properly (at -80°C) and handled on ice. Fatty acyl-CoAs can be prone to degradation.

Data Presentation: Chromatographic Systems

The tables below summarize typical starting conditions for the separation of fatty acyl-CoAs. Optimization is required for specific applications, especially for isomer separation.

Table 1: Recommended Reversed-Phase Columns

Column TypeParticle Size (µm)Dimensions (mm)Key Application
Standard C18 1.7 - 3.52.1 x 100-150General profiling of short- to long-chain acyl-CoAs.
Polymeric C18/C30 3 - 52.1 x 150-250Improved selectivity for positional and geometric isomers.[10]
CSH C18 1.72.1 x 100Good potential for separating long-chain branched-chain isomers.[5]
Silver-Ion (Ag-HPLC) 54.6 x 250Gold standard for separating unsaturated fatty acyl isomers based on double bond number, position, and geometry.

Table 2: Example Mobile Phase Gradients for UPLC-MS/MS

ParameterMethod 1: General ProfilingMethod 2: High pH (Ion-Pair Free)[3]
Mobile Phase A Water + 10 mM Ammonium Formate + 0.1% Formic AcidWater + 30 mM Ammonium Hydroxide (pH 10.5)
Mobile Phase B Acetonitrile/Isopropanol (90:10) + 10 mM Ammonium Formate + 0.1% Formic AcidAcetonitrile
Column CSH C18, 1.7 µm, 2.1 x 100 mmC18, 3 µm, 2.0 x 100 mm
Flow Rate 0.3 mL/min0.2 mL/min
Gradient 0-2 min, 30% B0-5 min, 10% B
2-15 min, 30-95% B5-20 min, 10-90% B
15-18 min, 95% B20-25 min, 90% B
18.1-22 min, 30% B (re-equilibration)25.1-30 min, 10% B (re-equilibration)

Table 3: Key Mass Spectrometry Parameters

MS TechniqueDescriptionTypical Use
Full Scan Scans a wide m/z range.Discovery, identification of unexpected species.
Neutral Loss Scan Scans for precursors that lose a specific neutral fragment. A loss of 507 Da is characteristic of the phosphopantetheine moiety of CoA.Profiling all acyl-CoA species in a sample.[6]
Multiple Reaction Monitoring (MRM) Monitors specific precursor-to-product ion transitions. Highly specific and sensitive.Targeted quantification of known fatty acyl-CoAs.[6]

Experimental Protocols

Protocol 1: Extraction of Fatty Acyl-CoAs from Tissue

This protocol is a general method for extracting a broad range of acyl-CoAs from frozen tissue samples.

Materials:

  • Frozen tissue powder

  • Internal Standard solution (e.g., C17:0-CoA)

  • 100 mM Potassium Phosphate buffer (KH₂PO₄), pH 4.9

  • Isopropanol

  • Saturated Ammonium Sulfate ((NH₄)₂SO₄)

  • Acetonitrile

  • Ice bucket, glass homogenizer, centrifuge

Procedure:

  • Weigh approximately 50-100 mg of frozen powdered tissue into a pre-chilled glass homogenizer.

  • Immediately add 2 mL of ice-cold 100 mM KH₂PO₄ buffer containing an appropriate amount of internal standard (e.g., 15-20 nmol C17:0-CoA).

  • Add 2.0 mL of isopropanol and homogenize thoroughly on ice.

  • Add 0.25 mL of saturated (NH₄)₂SO₄ and 4.0 mL of acetonitrile.

  • Vortex the mixture vigorously for 5 minutes. All extraction steps should be performed quickly and on ice.[7]

  • Centrifuge at 2,000 x g for 5 minutes at 4°C.

  • Carefully collect the upper phase, which contains the acyl-CoAs, and transfer to a new tube.

  • Dilute the upper phase with 10 mL of 100 mM KH₂PO₄ buffer (pH 4.9).

  • (Optional but Recommended) Purify and concentrate the diluted extract using a C18 Solid-Phase Extraction (SPE) cartridge.

  • Dry the final purified extract under a stream of nitrogen and reconstitute in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: General UPLC-MS/MS Method for Acyl-CoA Profiling

This protocol provides a starting point for the separation and quantification of fatty acyl-CoAs.

Instrumentation:

  • UPLC system with a temperature-controlled column compartment

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • Column: Acquity CSH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)

Mobile Phases:

  • Mobile Phase A: 95:5 Water:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid

  • Mobile Phase B: 50:50 Acetonitrile:Isopropanol with 10 mM Ammonium Formate and 0.1% Formic Acid

Procedure:

  • Column Temperature: Set to 45°C.

  • Injection Volume: 5 µL.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 min: 30% B

    • 2.0 min: 30% B

    • 12.0 min: 99% B

    • 15.0 min: 99% B

    • 15.1 min: 30% B

    • 18.0 min: 30% B (re-equilibration)

  • MS/MS Detection:

    • Ionization Mode: Positive ESI.

    • Acquisition Method: Use a scheduled Multiple Reaction Monitoring (MRM) method. For each target analyte, optimize the precursor ion ([M+H]⁺) and a specific product ion. Use an odd-chain acyl-CoA (e.g., C17:0-CoA) as an internal standard for quantification.[6]

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows according to manufacturer recommendations to achieve maximal signal for acyl-CoA standards.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue Tissue Sample Quench Quenching & Homogenization Tissue->Quench Extract Solvent Extraction + Internal Standard Quench->Extract LC UPLC Separation (e.g., C18 Column) Purify SPE Purification Extract->Purify MS Tandem MS Detection (MRM / Neutral Loss) Purify->LC LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification (vs. Internal Std) Integrate->Quantify Report Reporting Quantify->Report

Caption: General experimental workflow for fatty acyl-CoA analysis.

Troubleshooting_Resolution start Problem: Poor Resolution of Isomers q1 Is the gradient optimized? start->q1 a1_yes Try a shallower, longer gradient to increase separation time. q1->a1_yes No q2 Is the column temperature optimized? q1->q2 Yes a1_yes->q2 a2_yes Test lower temperatures (e.g., 15-25°C) to enhance selectivity. q2->a2_yes No q3 Have you tried different solvents? q2->q3 Yes a2_yes->q3 a3_yes Switch organic modifier (e.g., ACN to MeOH) to alter selectivity. q3->a3_yes No q4 Consider a specialized column. q3->q4 Yes a3_yes->q4 a4_1 For Unsaturated Isomers: Silver-Ion (Ag-HPLC) Column q4->a4_1 a4_2 For Branched Isomers: Polymeric C18/C30 or Polysaccharide-based Column q4->a4_2 Logical_Relationships retention Chromatographic Retention hydrophobicity Hydrophobicity retention->hydrophobicity Primarily determined by interactions Secondary Interactions retention->interactions Exploited for isomer separation chain_length Acyl Chain Length hydrophobicity->chain_length increases unsaturation Degree of Unsaturation hydrophobicity->unsaturation decreases branching Chain Branching (iso/anteiso) hydrophobicity->branching slightly decreases pi_complex π-Electron Complexation (Silver-Ion HPLC) interactions->pi_complex shape Molecular Shape/ Rigidity interactions->shape unsaturation->pi_complex branching->shape

References

Technical Support Center: Analysis of 3-oxo-icosatrienoyl-CoA by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantitative analysis of 3-oxo-icosatrienoyl-CoA using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The primary focus is to address and mitigate the challenges posed by matrix effects in biological samples.

Troubleshooting Guides

This section addresses specific issues that may arise during the LC-MS/MS analysis of 3-oxo-icosatrienoyl-CoA.

Problem: Low or No Signal for 3-oxo-icosatrienoyl-CoA

Potential CauseRecommended Solution
Inefficient Extraction Ensure tissue or cell homogenization is thorough. Utilize a proven extraction solvent combination for acyl-CoAs, such as isopropanol/acetonitrile (B52724) in a buffered aqueous solution. For complex matrices, consider solid-phase extraction (SPE) for sample cleanup and analyte concentration.[1]
Analyte Degradation 3-oxo-icosatrienoyl-CoA, like other acyl-CoAs, can be susceptible to degradation. Maintain samples on ice or at 4°C throughout the extraction process. For long-term storage, snap-freeze samples in liquid nitrogen and store at -80°C.[1]
Ion Suppression The biological matrix is a primary source of ion suppression.[2][3][4] Implement a robust sample cleanup procedure such as SPE or liquid-liquid extraction (LLE).[3][5] Optimize chromatographic separation to resolve the analyte from co-eluting matrix components, particularly phospholipids (B1166683). Employ a stable isotope-labeled internal standard to compensate for matrix effects.[6]
Incorrect MS/MS Parameters Optimize the MS/MS parameters for 3-oxo-icosatrienoyl-CoA, including precursor and product ion selection, collision energy, and cone voltage. These parameters are instrument-specific and require empirical determination through infusion of a standard.[1]

Problem: High Background Noise or Interfering Peaks

Potential CauseRecommended Solution
Insufficient Sample Cleanup Enhance the sample preparation method. A multi-step approach combining protein precipitation with SPE can be highly effective in removing interfering substances.[1]
Contamination Use high-purity, LC-MS grade solvents and reagents. Ensure all labware (tubes, plates, vials) are free from contaminants that could introduce background noise.[1]
Co-elution with Matrix Components Adjust the chromatographic gradient to improve the separation of 3-oxo-icosatrienoyl-CoA from interfering peaks. Experimenting with different column chemistries (e.g., C18, C8) may also provide better resolution.[1]

Problem: Poor Peak Shape (Tailing or Fronting)

Potential CauseRecommended Solution
Column Overload Reduce the injection volume or dilute the sample. Ensure the analyte concentration is within the linear range of the detector.
Secondary Interactions Acidify the mobile phase with a small amount of formic acid or acetic acid to improve the peak shape of acidic analytes like acyl-CoAs. Ensure the pH of the mobile phase is appropriate for the analyte's pKa.
Column Degradation Flush the column with a strong solvent to remove contaminants. If peak shape does not improve, the column may need to be replaced. The buildup of lipids can cause retention time variability and peak tailing.[7]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of 3-oxo-icosatrienoyl-CoA?

A: In LC-MS analysis, the "matrix" encompasses all the components within a sample apart from the analyte of interest.[5][8] Matrix effects arise when these co-eluting components interfere with the ionization of 3-oxo-icosatrienoyl-CoA in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2][5][9] This interference can significantly compromise the accuracy, precision, and sensitivity of the analysis, resulting in unreliable quantification.[6]

Q2: What are the primary sources of matrix effects in biological samples for 3-oxo-icosatrienoyl-CoA analysis?

A: For biological samples such as plasma, serum, or tissue homogenates, phospholipids are a major contributor to matrix effects, particularly in positive electrospray ionization mode.[3][4] These endogenous molecules are highly abundant and can co-elute with 3-oxo-icosatrienoyl-CoA, suppressing its ionization. Other significant sources of interference include salts from buffers, anticoagulants used during sample collection, and other endogenous metabolites.[2]

Q3: How can I determine if my 3-oxo-icosatrienoyl-CoA analysis is affected by matrix effects?

A: A widely used method to quantitatively assess matrix effects is the post-extraction spike method.[3][9] This involves comparing the response of 3-oxo-icosatrienoyl-CoA in a neat solution to its response when spiked into a blank matrix extract. A significant difference in signal intensity is indicative of matrix effects.[8] Another qualitative technique is the post-column infusion experiment, where a constant flow of a 3-oxo-icosatrienoyl-CoA standard is introduced into the mass spectrometer after the analytical column.[9] The injection of a blank matrix extract will reveal a dip or rise in the baseline signal at retention times where interfering components elute.

Q4: Can a stable isotope-labeled internal standard (SIL-IS) completely correct for matrix effects?

A: While a SIL-IS is the most effective tool for compensating for matrix effects, it may not provide a complete correction in all situations.[6] For a SIL-IS to be effective, it must co-elute perfectly with the analyte and experience the same degree of ion suppression or enhancement. If the chromatographic separation is poor and the analyte and IS elute over a region of rapidly changing matrix interference, differential effects can occur, leading to inaccurate results. Therefore, it is always best practice to minimize matrix effects through optimized sample preparation and chromatography, rather than relying solely on the internal standard for correction.[2]

Q5: What are the most effective sample preparation techniques to reduce matrix effects for 3-oxo-icosatrienoyl-CoA?

A: A multi-pronged approach to sample preparation is often the most effective.

  • Protein Precipitation (PPT): This is a simple and fast method to remove the majority of proteins from the sample by adding an organic solvent like acetonitrile or methanol (B129727).[8] However, PPT is not effective at removing phospholipids, which are a major source of matrix effects.[8]

  • Liquid-Liquid Extraction (LLE): LLE can be used to selectively extract 3-oxo-icosatrienoyl-CoA into an organic solvent, leaving many interfering substances in the aqueous phase. The pH of the aqueous phase can be adjusted to ensure the analyte is in a neutral form for efficient extraction.[3]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples.[5][10] By choosing the appropriate sorbent and elution solvents, it is possible to selectively retain and elute 3-oxo-icosatrienoyl-CoA while washing away a significant portion of the matrix components.[1]

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Methods for the Recovery and Matrix Effect of 3-oxo-icosatrienoyl-CoA in Plasma

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD, %)
Protein Precipitation (Acetonitrile)85.2-45.8 (Suppression)12.5
Liquid-Liquid Extraction (Ethyl Acetate)72.5-20.3 (Suppression)8.2
Solid-Phase Extraction (C18)92.1-8.7 (Suppression)4.1

Data are representative and intended for comparative purposes.

Experimental Protocols

Protocol 1: Post-Extraction Spike Method for Matrix Effect Assessment

  • Sample Preparation: Extract a blank biological matrix (e.g., plasma, tissue homogenate) using your established protocol.

  • Prepare Neat Standard Solution (A): Prepare a solution of 3-oxo-icosatrienoyl-CoA in the final reconstitution solvent at a known concentration (e.g., 100 ng/mL).

  • Prepare Post-Spiked Sample (B): Spike the blank matrix extract from step 1 with the same concentration of 3-oxo-icosatrienoyl-CoA as in the neat standard solution.[8]

  • Analysis: Inject both solutions (A and B) into the LC-MS system and record the peak area for 3-oxo-icosatrienoyl-CoA.

  • Calculate Matrix Factor (MF): MF = (Peak Area of 3-oxo-icosatrienoyl-CoA in B) / (Peak Area of 3-oxo-icosatrienoyl-CoA in A)[8]

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement. The matrix effect (%) can be calculated as (MF - 1) * 100.[8]

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Load the supernatant from a protein precipitation step onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

  • Elution: Elute the 3-oxo-icosatrienoyl-CoA with 1 mL of methanol or acetonitrile.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis start Biological Sample (Plasma, Tissue) ppt Protein Precipitation (e.g., Acetonitrile) start->ppt Add Solvent spe Solid-Phase Extraction (SPE) ppt->spe Load Supernatant dry Dry Down spe->dry Elute Analyte reconstitute Reconstitute dry->reconstitute Add Mobile Phase lc LC Separation (C18 Column) reconstitute->lc Inject ms MS/MS Detection (ESI+) lc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for LC-MS/MS analysis.

troubleshooting_logic start Poor LC-MS Result (Low Signal, High Noise) check_sample_prep Review Sample Preparation start->check_sample_prep check_lc Evaluate Chromatography start->check_lc check_ms Verify MS Parameters start->check_ms improve_cleanup Implement SPE or LLE check_sample_prep->improve_cleanup High Background? use_is Use Stable Isotope IS check_sample_prep->use_is Inconsistent Results? optimize_gradient Optimize LC Gradient check_lc->optimize_gradient Co-eluting Peaks? change_column Try Different Column Chemistry check_lc->change_column Poor Peak Shape? tune_ms Optimize Ion Source & MRM check_ms->tune_ms Low Sensitivity? solution Improved Result improve_cleanup->solution use_is->solution optimize_gradient->solution change_column->solution tune_ms->solution

Caption: Troubleshooting logic for matrix effects.

signaling_pathway Icosanoids Icosanoids MetabolicEnzymes Metabolic Enzymes Icosanoids->MetabolicEnzymes Oxo_CoA 3-oxo-icosatrienoyl-CoA MetabolicEnzymes->Oxo_CoA BetaOxidation Beta-Oxidation Pathway Oxo_CoA->BetaOxidation Signaling Cellular Signaling Oxo_CoA->Signaling Energy Energy Production (ATP) BetaOxidation->Energy

Caption: Simplified metabolic context of 3-oxo-icosatrienoyl-CoA.

References

Technical Support Center: Troubleshooting Low Recovery of Acyl-CoAs from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acyl-CoA analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the low recovery of acyl-CoAs from biological samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: I am experiencing consistently low or no recovery of my target acyl-CoAs. What are the most critical factors I should investigate first?

A1: Low recovery of acyl-CoAs is a common challenge primarily due to their chemical instability and low abundance in biological samples. The most critical factors to assess immediately are your sample handling procedure, the extraction method, and potential degradation during sample processing.

Here is a logical workflow to begin troubleshooting:

cluster_handling Sample Handling cluster_extraction Extraction Method cluster_degradation Degradation start Low Acyl-CoA Recovery sample_handling Review Sample Handling & Storage start->sample_handling extraction_method Evaluate Extraction Method start->extraction_method degradation Assess Potential Degradation start->degradation sh1 Immediate Processing? sample_handling->sh1 em1 Correct Solvent for Target Acyl-CoAs? extraction_method->em1 d1 Kept on Ice? degradation->d1 sh2 Flash Freezing? sh1->sh2 sh3 Storage at -80°C? sh2->sh3 em2 Sufficient Homogenization? em1->em2 em3 Optimized SPE? em2->em3 d2 Correct pH? d1->d2 d3 Use of Internal Standards? d2->d3 cluster_temp Temperature cluster_ph pH cluster_time Processing Time stability Acyl-CoA Stability temp Temperature Control stability->temp ph pH Control stability->ph time Rapid Processing stability->time t1 Process on ice (4°C) temp->t1 p1 Maintain acidic to neutral pH (4.9-6.8) ph->p1 ti1 Minimize time from collection to extraction time->ti1 t2 Store at -80°C t1->t2 p2 Avoid alkaline conditions p1->p2 ti2 Flash-freeze if immediate processing is not possible ti1->ti2

Technical Support Center: Analysis of 3-oxo-eicosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the detection of 3-oxo-eicosatrienoyl-CoA by liquid chromatography-mass spectrometry (LC-MS).

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during the analysis of 3-oxo-eicosatrienoyl-CoA.

Issue 1: Low or No Signal for 3-oxo-eicosatrienoyl-CoA Standard

Possible Cause Recommended Action
Analyte Degradation Acyl-CoAs are susceptible to hydrolysis. Prepare fresh standards in an appropriate solvent (e.g., 50 mM ammonium (B1175870) acetate (B1210297), pH 6.8) and keep them at 4°C in the autosampler.[1] Avoid prolonged storage in aqueous solutions.
Incorrect MS Parameters Optimize MS parameters by infusing a standard solution. Ensure correct precursor and product ions are selected for Multiple Reaction Monitoring (MRM). For acyl-CoAs, positive ion mode is often more sensitive.[2][3]
Instrument Malfunction Infuse a known, stable compound to verify the mass spectrometer is functioning correctly. Check for a stable electrospray.
Mobile Phase Issues Prepare fresh mobile phases. Ensure the pH is appropriate for the chromatography method. For reversed-phase chromatography of acyl-CoAs, a mobile phase with a basic pH (e.g., 10.5 with ammonium hydroxide) can improve separation.[3]

Issue 2: Poor Peak Shape and High Background Noise

Possible Cause Recommended Action
Column Contamination or Overload Flush the column with a strong solvent. If the problem persists, replace the column. Ensure the injected sample amount is within the column's loading capacity.
Inadequate Chromatographic Separation Optimize the gradient to ensure 3-oxo-eicosatrienoyl-CoA is well-separated from other matrix components. Consider using a column with a different chemistry (e.g., C8 instead of C18).[2]
Sample Matrix Effects Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering compounds.[4]
Contaminated Mobile Phase Use high-purity solvents and additives. Filter mobile phases before use.

Issue 3: Significant Ion Suppression

Possible Cause Recommended Action
Co-elution with Matrix Components Modify the chromatographic gradient to separate the analyte from the interfering compounds. Diluting the sample can also reduce the concentration of interfering species.
Inefficient Ionization Optimize ion source parameters such as spray voltage, gas flows, and temperature.[2] Consider using a different ionization source if available (e.g., APCI), as it can be less susceptible to ion suppression than ESI.[5]
High Salt Concentration in the Sample Use a desalting step during sample preparation, such as SPE, to remove excess salts.
Inappropriate Mobile Phase Additives Avoid non-volatile additives. Ammonium acetate or ammonium hydroxide (B78521) are generally compatible with LC-MS.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of 3-oxo-eicosatrienoyl-CoA?

A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the target analyte is reduced by the presence of other co-eluting molecules in the sample matrix.[6][7] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your measurement.[8]

Q2: What are the best sample preparation techniques to minimize ion suppression for 3-oxo-eicosatrienoyl-CoA?

A2: A robust sample preparation method is crucial. For acyl-CoAs, a combination of protein precipitation followed by solid-phase extraction (SPE) is often effective.[4] The goal is to remove as many matrix components (like phospholipids (B1166683) and salts) as possible while retaining your analyte of interest.

Q3: Which ionization mode, positive or negative, is better for detecting 3-oxo-eicosatrienoyl-CoA?

A3: For long-chain acyl-CoAs, positive electrospray ionization (ESI) mode is generally preferred as it has been shown to be more sensitive.[2][3]

Q4: Can I use an internal standard to correct for ion suppression?

A4: Yes, using a stable isotope-labeled internal standard that co-elutes with your analyte is a highly effective way to compensate for matrix effects, including ion suppression. This will improve the accuracy and precision of your quantification.

Q5: What type of liquid chromatography is most suitable for separating 3-oxo-eicosatrienoyl-CoA?

A5: Reversed-phase chromatography using a C8 or C18 column is commonly used for the separation of long-chain acyl-CoAs.[2][3] Using a high pH mobile phase (e.g., with ammonium hydroxide) can improve peak shape and resolution for these compounds.[3]

Experimental Protocols

Protocol 1: Sample Preparation from Biological Tissue

This protocol is a general guideline and may require optimization for your specific sample type.

  • Homogenization: Homogenize approximately 50 mg of frozen tissue in a cold solution containing 0.5 mL of 100 mM potassium phosphate (B84403) buffer (pH 4.9) and 0.5 mL of a 3:1:1 mixture of acetonitrile:2-propanol:methanol (B129727).[2] Include an appropriate internal standard in the homogenization solution.

  • Protein Precipitation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the centrifugation step onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of 50% methanol in water to remove polar impurities.

    • Elute the 3-oxo-eicosatrienoyl-CoA with 1 mL of methanol.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial mobile phase.

Protocol 2: LC-MS/MS Analysis

Parameter Recommended Condition
LC Column C18 or C8 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Hydroxide in Water, pH 10.5[3]
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be: 0-2 min, 20% B; 2-10 min, 20-95% B; 10-12 min, 95% B; 12-12.1 min, 95-20% B; 12.1-15 min, 20% B.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]+ for 3-oxo-eicosatrienoyl-CoA
Product Ion A common neutral loss for acyl-CoAs is 507 Da.[3] The specific product ion should be determined by direct infusion of a standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Tissue Biological Tissue Homogenization Homogenization with Internal Standard Tissue->Homogenization Centrifugation Protein Precipitation (Centrifugation) Homogenization->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC Reversed-Phase LC Separation Evaporation->LC MS ESI-MS/MS Detection (Positive Mode, MRM) LC->MS Quantification Quantification vs. Internal Standard MS->Quantification

Caption: Experimental workflow for 3-oxo-eicosatrienoyl-CoA analysis.

beta_oxidation Eicosatrienoyl_CoA Eicosatrienoyl-CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Eicosatrienoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA 3-hydroxy-eicosatrienoyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Oxoacyl_CoA 3-oxo-eicosatrienoyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Oxoacyl_CoA Thiolase Thiolase Oxoacyl_CoA->Thiolase Shorter_Acyl_CoA Shorter Acyl-CoA + Acetyl-CoA Thiolase->Shorter_Acyl_CoA

Caption: Simplified beta-oxidation pathway leading to 3-oxo-eicosatrienoyl-CoA.

References

Technical Support Center: Method Development for Novel 3-Oxo-Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on novel 3-oxo-fatty acyl-CoAs. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during synthesis, purification, and analysis of these molecules.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during your experiments.

Synthesis & Purification
Problem Potential Cause Recommended Solution
Low or no yield of 3-oxo-fatty acyl-CoA during chemical synthesis. Incomplete activation of the carboxylic acid.Ensure the 3-oxo-fatty acid is completely converted to a mixed anhydride (B1165640) or other activated intermediate before adding Coenzyme A. Use fresh activating reagents.[1]
Degradation of the 3-oxo-fatty acyl-CoA product.Maintain low temperatures (-20°C to 0°C) throughout the reaction and purification process. Use of aqueous-organic solvent mixtures can improve yield.[1][2]
Poor quality of Coenzyme A.Use a fresh, high-quality source of Coenzyme A trilithium salt.
Difficulty in purifying the synthesized 3-oxo-fatty acyl-CoA by HPLC. Peak tailing or broadening.This can be due to secondary interactions with the stationary phase. Ensure the mobile phase pH is optimal to prevent unwanted interactions. A contaminated guard or analytical column can also be a cause.[3]
Co-elution with starting materials or byproducts.Optimize the HPLC gradient. A shallower gradient can improve the separation of closely eluting compounds. Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase.[3]
Low recovery from solid-phase extraction (SPE).Ensure the SPE column is properly conditioned and equilibrated. Optimize the wash and elution steps to prevent loss of the target molecule while effectively removing impurities.[4]
Quantification by LC-MS/MS
Problem Potential Cause Recommended Solution
Low or no signal for the 3-oxo-fatty acyl-CoA. Inefficient extraction from the biological matrix.Use a proven extraction method, such as protein precipitation with sulfosalicylic acid or a solvent mixture of isopropanol (B130326) and acetonitrile.[4][5] Ensure thorough homogenization of tissues.[6]
Analyte degradation.Keep samples on ice or at 4°C throughout the extraction process. For long-term storage, flash-freeze samples in liquid nitrogen and store them at -80°C.[4]
Ion suppression from the matrix.Implement a robust sample cleanup procedure like solid-phase extraction (SPE).[7] Optimize chromatographic separation to resolve the analyte from co-eluting matrix components. The use of a suitable internal standard is crucial to normalize for matrix effects.
Incorrect MS/MS parameters.Optimize precursor and product ion selection, collision energy, and other instrument-specific parameters by infusing a standard of the 3-oxo-fatty acyl-CoA.
High background noise or interfering peaks. Contamination from reagents, consumables, or the HPLC system.Use high-purity, LC-MS grade solvents and reagents. Ensure all labware is thoroughly clean. Flush the LC system to remove any contaminants.
Matrix components with similar mass-to-charge ratios.Enhance chromatographic separation to resolve the interfering peaks from the analyte. Utilize more specific MS/MS transitions if available.

Frequently Asked Questions (FAQs)

Synthesis and Stability
  • Q1: What is a reliable method for the chemical synthesis of a novel 3-oxo-fatty acyl-CoA?

    • A1: The mixed anhydride method is a common and effective approach. It involves activating the carboxylic acid of the 3-oxo-fatty acid with a chloroformate, such as isobutyl chloroformate, in the presence of a base like N-methylmorpholine, followed by the addition of Coenzyme A.[2]

  • Q2: How should I store my novel 3-oxo-fatty acyl-CoA to ensure its stability?

    • A2: Due to their susceptibility to hydrolysis, 3-oxo-fatty acyl-CoAs should be stored at -80°C as a lyophilized powder or in an organic solvent. Avoid repeated freeze-thaw cycles.[4]

Purification and Analysis
  • Q3: What type of HPLC column is best suited for the purification and analysis of 3-oxo-fatty acyl-CoAs?

    • A3: A C18 reversed-phase column is the most commonly used and generally provides good separation based on the length and polarity of the fatty acyl chain.[6][8]

  • Q4: What are the typical MS/MS fragmentation patterns for 3-oxo-fatty acyl-CoAs?

    • A4: In positive ion mode, acyl-CoAs typically show a characteristic neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da). Another common fragment ion is observed at m/z 428, corresponding to the CoA moiety.[9]

  • Q5: Why is an internal standard essential for the quantitative analysis of 3-oxo-fatty acyl-CoAs?

    • A5: An internal standard, preferably a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA, is crucial to correct for variability in extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response.[5]

Data Presentation

Table 1: Typical LC-MS/MS Parameters for Acyl-CoA Analysis
Acyl-CoAPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Acetyl-CoA (C2)810.1303.135
Propionyl-CoA (C3)824.1317.135
Butyryl-CoA (C4)838.1331.135
Hexanoyl-CoA (C6)866.2359.135
Octanoyl-CoA (C8)894.2387.240
Decanoyl-CoA (C10)922.3415.240
Myristoyl-CoA (C14)978.3471.345
Palmitoyl-CoA (C16)1006.4499.445
Oleoyl-CoA (C18:1)1032.4525.445

Note: These values are illustrative and should be optimized for your specific instrument.

Table 2: Recovery Rates of Acyl-CoAs with Different Extraction Methods
Extraction MethodAnalyteRecovery Rate (%)Reference
Acetonitrile/Isopropanol with SPEAcetyl-CoA93-104[7]
Acetonitrile/Isopropanol with SPEPalmitoyl-CoA83-90[7]
2.5% Sulfosalicylic AcidAcetyl-CoA59[5]
2.5% Sulfosalicylic AcidPropionyl-CoA80[5]
10% Trichloroacetic Acid with SPEAcetyl-CoA36[5]
10% Trichloroacetic Acid with SPEPropionyl-CoA62[5]

Experimental Protocols

Protocol 1: Chemical Synthesis of a Novel 3-Oxo-Fatty Acyl-CoA

This protocol describes a general method for synthesizing a 3-oxo-fatty acyl-CoA from its corresponding 3-oxo-fatty acid using the mixed anhydride method.[2]

Materials:

  • Novel 3-oxo-fatty acid

  • Coenzyme A trilithium salt

  • N-methylmorpholine

  • Isobutyl chloroformate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Reverse-phase HPLC system for purification

Procedure:

  • Dissolve the 3-oxo-fatty acid (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to -20°C.

  • Add N-methylmorpholine (1.0 eq) and stir for 5 minutes.

  • Add isobutyl chloroformate (1.0 eq) dropwise, maintaining the temperature below -15°C. A white precipitate will form. Stir for 15-20 minutes to form the mixed anhydride.

  • In a separate flask, dissolve Coenzyme A trilithium salt (1.2 eq) in a minimal amount of cold water and adjust the pH to ~7.5 with saturated NaHCO₃ solution.

  • Add the Coenzyme A solution dropwise to the mixed anhydride solution at -20°C.

  • Allow the reaction to proceed at -20°C for 1 hour, then warm to 0°C and stir for an additional 2-3 hours.

  • Monitor the reaction by analytical reverse-phase HPLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure at a low temperature to remove the THF.

  • Purify the crude product by preparative reverse-phase HPLC.

Protocol 2: Extraction and Quantification of a Novel 3-Oxo-Fatty Acyl-CoA from Biological Samples by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of a novel 3-oxo-fatty acyl-CoA from cell or tissue samples.

Materials:

  • Cell pellet or tissue sample

  • Internal standard (e.g., stable isotope-labeled 3-oxo-fatty acyl-CoA)

  • Ice-cold 2.5% (w/v) 5-Sulfosalicylic acid (SSA) solution

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Homogenization: For cultured cells, wash the cell pellet with ice-cold PBS. For tissues, weigh and homogenize the tissue on ice.

  • Extraction: Add 200 µL of ice-cold 2.5% (w/v) SSA solution containing the internal standard to the homogenized sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto the C18 column.

    • Use a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Monitor the specific precursor-to-product ion transitions for your novel 3-oxo-fatty acyl-CoA and the internal standard using Multiple Reaction Monitoring (MRM).

  • Quantification: Construct a calibration curve using known concentrations of a synthesized standard of the novel 3-oxo-fatty acyl-CoA and the internal standard. Calculate the concentration of the analyte in the biological samples based on this calibration curve.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis cluster_application Application synthesis Chemical or Enzymatic Synthesis of Novel 3-Oxo-Fatty Acyl-CoA purification HPLC Purification synthesis->purification extraction Extraction from Biological Matrix synthesis->extraction lcms LC-MS/MS Analysis (Quantification) extraction->lcms enzyme_assay Enzymatic Assays lcms->enzyme_assay cell_studies Cell-Based Studies lcms->cell_studies

Caption: Experimental workflow for a novel 3-oxo-fatty acyl-CoA.

signaling_pathway Metabolic_Stress Metabolic Stress (e.g., Nutrient Excess) Novel_3_Oxo_FA_CoA Novel 3-Oxo-Fatty Acyl-CoA Accumulation Metabolic_Stress->Novel_3_Oxo_FA_CoA Protein_Acylation Post-Translational Modification (Protein Acylation) Novel_3_Oxo_FA_CoA->Protein_Acylation Enzyme_Activity Altered Enzyme Activity Novel_3_Oxo_FA_CoA->Enzyme_Activity Signaling_Cascade Modulation of Signaling Cascades Protein_Acylation->Signaling_Cascade Enzyme_Activity->Signaling_Cascade Cellular_Response Cellular Response (e.g., Inflammation, Apoptosis) Signaling_Cascade->Cellular_Response

Caption: Hypothetical signaling role of a novel 3-oxo-fatty acyl-CoA.

troubleshooting_logic Start Low/No LC-MS Signal Check_Standard Analyze Fresh Standard Start->Check_Standard Signal_OK Signal OK? Check_Standard->Signal_OK Sample_Problem Issue is with Sample (Degradation/Extraction) Signal_OK->Sample_Problem Yes Instrument_Problem Instrument/Method Issue Signal_OK->Instrument_Problem No Optimize_Extraction Optimize Extraction & Sample Handling Sample_Problem->Optimize_Extraction Optimize_Method Optimize MS & LC Parameters Instrument_Problem->Optimize_Method

Caption: Troubleshooting logic for low LC-MS/MS signal.

References

Technical Support Center: Enhancing the Stability of 3-oxoicosatrienoyl-CoA in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 3-oxoicosatrienoyl-CoA in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the degradation of 3-oxoicosatrienoyl-CoA in solution?

A1: The degradation of 3-oxoicosatrienoyl-CoA is primarily influenced by two main factors:

  • Hydrolysis of the thioester bond: The thioester linkage is susceptible to hydrolysis, which is significantly affected by pH and temperature. Generally, hydrolysis is more rapid at alkaline pH and higher temperatures. Thioesters are most stable in cool, acidic to neutral environments.

  • Oxidation of the polyunsaturated acyl chain: The "icosatrienoyl" portion of the molecule indicates the presence of three double bonds, making it a polyunsaturated fatty acyl-CoA. These double bonds are prone to oxidation, especially in the presence of oxygen, metal ions, and light. Lipid peroxidation can lead to a variety of degradation products and loss of biological activity.

Q2: What are the ideal storage conditions for a stock solution of 3-oxoicosatrienoyl-CoA?

A2: For long-term stability, stock solutions of 3-oxoicosatrienoyl-CoA should be stored under the following conditions:

  • Temperature: Store at -80°C. If frequent use is expected, aliquots can be stored at -20°C to minimize freeze-thaw cycles.

  • Solvent: For organic stock solutions, use a high-purity, dry organic solvent like ethanol (B145695) or a mixture of water and dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare fresh aqueous solutions for each experiment.

  • Atmosphere: Overlay the solution with an inert gas such as argon or nitrogen to displace oxygen and prevent oxidation.

  • Container: Use glass vials with Teflon-lined screw caps (B75204) to prevent leaching of plasticizers and to ensure a tight seal.[1] Avoid storing organic solutions in plastic containers.

  • Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

Q3: Which buffer system is recommended for experiments involving 3-oxoicosatrienoyl-CoA?

A3: The choice of buffer is critical and depends on the specific requirements of your experiment, particularly if enzymes are involved.

  • pH: A slightly acidic to neutral pH range (pH 6.0-7.4) is generally recommended to minimize thioester hydrolysis.

  • Buffer Type:

    • Phosphate (B84403) buffers (e.g., sodium or potassium phosphate): These are a good choice as their pH is relatively stable with temperature changes. However, they can chelate divalent cations (e.g., Mg²⁺, Ca²⁺), which may be problematic if your enzyme requires these ions for activity.

    • "Good's" Buffers (e.g., HEPES, PIPES, MES): These buffers are often preferred as they have low metal-binding capacity and are generally inert in biological systems.

    • Tris buffers: While widely used, the pH of Tris buffers is sensitive to temperature changes. If used, ensure the pH is adjusted at the experimental temperature.

Q4: Can I add antioxidants to my 3-oxoicosatrienoyl-CoA solution to improve its stability?

A4: Yes, adding antioxidants is a highly recommended strategy to prevent the oxidation of the polyunsaturated acyl chain. Common and effective antioxidants for lipid-based molecules include:

  • Butylated hydroxytoluene (BHT): A synthetic antioxidant commonly used to prevent lipid peroxidation.

  • Tocopherols (Vitamin E): Natural lipid-soluble antioxidants that are very effective at protecting polyunsaturated fatty acids.

  • Ascorbic acid (Vitamin C): A water-soluble antioxidant that can also help protect against oxidation.

It is crucial to ensure that the chosen antioxidant does not interfere with your downstream applications.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in enzymatic assays.
Possible Cause Troubleshooting Steps
Degradation of 3-oxoicosatrienoyl-CoA stock solution. 1. Prepare fresh stock solutions of 3-oxoicosatrienoyl-CoA. For long-chain unsaturated acyl-CoAs, it is often best to make fresh aqueous solutions for each experiment.[2] 2. If using a previously prepared stock, verify its integrity using an analytical method like HPLC. 3. Ensure stock solutions are stored at -80°C under an inert atmosphere and protected from light.[1]
Hydrolysis of 3-oxoicosatrienoyl-CoA during the assay. 1. Check the pH of your assay buffer. If it is alkaline (pH > 7.5), consider lowering it to a neutral or slightly acidic pH if your enzyme is active in that range. 2. Perform the assay at the lowest feasible temperature to slow down the rate of hydrolysis.
Oxidation of 3-oxoicosatrienoyl-CoA in the assay buffer. 1. De-gas your assay buffer before use to remove dissolved oxygen. 2. Consider adding an appropriate antioxidant (e.g., BHT, tocopherol) to the assay buffer, ensuring it does not affect enzyme activity. 3. If your buffer contains metal ions that could catalyze oxidation, consider adding a chelating agent like EDTA, but only if it does not inhibit your enzyme.
Incompatibility of buffer components. 1. If your enzyme requires divalent cations, avoid using phosphate buffers which can chelate them. Switch to a non-chelating buffer like HEPES. 2. Ensure that other buffer additives are not inhibiting the enzyme or reacting with the substrate.
Issue 2: Observing unexpected peaks during analytical chromatography (e.g., HPLC).
Possible Cause Troubleshooting Steps
Hydrolysis of the thioester bond. 1. The primary degradation product will be the free fatty acid (3-oxoicosatrienoic acid) and Coenzyme A. 2. To confirm, run standards of the expected degradation products if available. 3. Minimize the time the sample spends in aqueous buffer at room temperature before analysis.
Oxidation of the polyunsaturated chain. 1. Oxidation can lead to a complex mixture of hydroperoxides, aldehydes, and other truncated products. 2. Prepare samples in de-gassed solvents and consider adding an antioxidant. 3. Analyze samples promptly after preparation.
Contamination of solvents or reagents. 1. Use high-purity (e.g., HPLC-grade) solvents and fresh, high-quality reagents. 2. Filter all solutions before injection into the chromatography system.

Quantitative Data Summary

Table 1: General Stability of Long-Chain Acyl-CoA Thioesters

ConditionStabilityRecommendations
pH More stable at acidic to neutral pH (4-7). Hydrolysis increases significantly at alkaline pH (>8).Maintain solutions at a pH between 6.0 and 7.4 for optimal stability.
Temperature Stability decreases with increasing temperature.Store stock solutions at -80°C. Perform experiments on ice or at the lowest permissible temperature.
Oxygen Polyunsaturated acyl chains are highly susceptible to oxidation.De-gas solutions and overlay with inert gas (argon or nitrogen). Add antioxidants.
Light Can promote oxidation.Protect solutions from light using amber vials or foil.
Freeze-Thaw Cycles Repeated cycles can lead to degradation.Prepare single-use aliquots of stock solutions.

Table 2: Recommended Storage Conditions for Acyl-CoA Solutions

Solution TypeSolventTemperatureContainerAtmosphereDuration
Long-term Stock (Organic) Ethanol, DMSO/water mix-80°CGlass vial with Teflon-lined capInert gas (Argon/Nitrogen)Months to years
Short-term Stock (Organic) Ethanol, DMSO/water mix-20°CGlass vial with Teflon-lined capInert gas (Argon/Nitrogen)Weeks to months
Working Solution (Aqueous) Appropriate assay buffer4°C or on iceGlass or polypropylene (B1209903) tubeN/APrepare fresh daily

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of 3-oxoicosatrienoyl-CoA

Materials:

  • 3-oxoicosatrienoyl-CoA (solid)

  • Anhydrous ethanol (200 proof)

  • Inert gas (Argon or Nitrogen)

  • Glass vial with Teflon-lined screw cap

  • Syringe and needle for inert gas purging

Procedure:

  • Allow the vial containing solid 3-oxoicosatrienoyl-CoA to come to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of 3-oxoicosatrienoyl-CoA in a sterile microfuge tube or directly in the glass storage vial.

  • Add the appropriate volume of anhydrous ethanol to achieve the desired stock concentration (e.g., 10 mM).

  • If the compound is not readily soluble, sonicate the solution on ice until it becomes a clear or milky, homogeneous solution.[3]

  • Purge the headspace of the vial with inert gas for 1-2 minutes to displace oxygen.

  • Quickly and tightly seal the vial with the Teflon-lined cap.

  • Label the vial clearly and store it at -80°C, protected from light.

Protocol 2: General Method for Monitoring the Stability of 3-oxoicosatrienoyl-CoA by HPLC

Objective: To quantify the amount of intact 3-oxoicosatrienoyl-CoA over time under specific conditions (e.g., in a particular buffer at a set temperature).

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile Phase A: Aqueous buffer (e.g., 25 mM potassium phosphate, pH 5.5)

  • Mobile Phase B: Acetonitrile (B52724) or Methanol

  • 3-oxoicosatrienoyl-CoA solution to be tested

  • High-purity water and solvents

Procedure:

  • Sample Preparation: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the 3-oxoicosatrienoyl-CoA solution being tested. Immediately quench any reaction by adding an equal volume of cold acetonitrile or by flash-freezing in liquid nitrogen. Store at -80°C until analysis.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject the prepared sample.

    • Run a linear gradient to elute the 3-oxoicosatrienoyl-CoA and any degradation products. A typical gradient might be from 5% to 95% Mobile Phase B over 20-30 minutes.

    • Monitor the elution profile at a wavelength where Coenzyme A and its derivatives absorb, typically around 260 nm.

  • Quantification:

    • Identify the peak corresponding to intact 3-oxoicosatrienoyl-CoA based on its retention time (determined by injecting a fresh, pure standard).

    • Integrate the peak area of the 3-oxoicosatrienoyl-CoA peak at each time point.

    • Plot the peak area (or concentration, if a calibration curve is used) versus time to determine the degradation rate.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use start Weigh Solid 3-oxoicosatrienoyl-CoA dissolve Dissolve in Anhydrous Ethanol start->dissolve purge Purge with Inert Gas dissolve->purge store Store at -80°C in Glass Vial purge->store aliquot Thaw Aliquot on Ice store->aliquot dilute Dilute in De-gassed Buffer (pH 6.0-7.4) aliquot->dilute assay Perform Enzymatic Assay dilute->assay

Caption: Workflow for preparation and use of 3-oxoicosatrienoyl-CoA solutions.

troubleshooting_logic cluster_substrate Substrate Stability cluster_buffer Buffer Issues cluster_conditions Assay Conditions start Inconsistent Assay Results? check_substrate Check Substrate Stability start->check_substrate Yes check_buffer Check Buffer Composition start->check_buffer Yes check_conditions Check Assay Conditions start->check_conditions Yes hydrolysis Hydrolysis? (Check pH) check_substrate->hydrolysis oxidation Oxidation? (Add Antioxidant, De-gas Buffer) check_substrate->oxidation ph_issue Incorrect pH? check_buffer->ph_issue cation_chelation Chelating Divalent Cations? check_buffer->cation_chelation temp_issue Temperature Too High? check_conditions->temp_issue time_issue Incubation Time Too Long? check_conditions->time_issue resolve Optimize and Re-run Assay hydrolysis->resolve oxidation->resolve ph_issue->resolve cation_chelation->resolve temp_issue->resolve time_issue->resolve

Caption: Troubleshooting logic for inconsistent assay results.

References

Validation & Comparative

A Comparative Guide to the Validation of (11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA as a Novel Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biomarker, (11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA, against established biomarkers for related metabolic disorders. While direct validation data for this compound is not yet available in published literature, this document outlines the biochemical rationale for its investigation and compares its potential diagnostic utility with current standards. The focus is on disorders of peroxisomal beta-oxidation and alterations in alpha-linolenic acid metabolism.

Introduction to this compound

This compound is a metabolic intermediate in the peroxisomal beta-oxidation of alpha-linolenic acid (ALA), an essential omega-3 fatty acid.[1] Its position in this pathway suggests that its cellular or systemic levels could reflect the flux and efficiency of ALA metabolism. Dysregulation of this pathway may be implicated in various metabolic diseases, presenting an opportunity for novel biomarker discovery.

Established Biomarkers for Comparison

Currently, the primary biomarkers for disorders involving dysfunctional peroxisomal fatty acid oxidation are the substrates of the deficient enzymes. These disorders include Zellweger spectrum disorders (ZSD), X-linked adrenoleukodystrophy (X-ALD), and Refsum disease. The established biomarkers for these conditions are:

  • Very-Long-Chain Fatty Acids (VLCFAs): Specifically hexacosanoic acid (C26:0) and the ratios of C26:0 to docosanoic acid (C22:0) and tetracosanoic acid (C24:0).[2][3][4]

  • Phytanic Acid: A branched-chain fatty acid that accumulates in Refsum disease.[5][6][7]

  • Pristanic Acid: A derivative of phytanic acid, its levels are altered in several peroxisomal disorders.[8][9][10][11]

  • Plasmalogens: A class of ether phospholipids, the biosynthesis of which is initiated in peroxisomes. Reduced levels are a hallmark of certain peroxisomal biogenesis disorders.[12][13][14][15][16]

Comparative Data of Established Biomarkers

The following tables summarize the quantitative data for established biomarkers in peroxisomal disorders.

Table 1: Very-Long-Chain Fatty Acid (VLCFA) Levels in Plasma

BiomarkerConditionPatient Concentration (µmol/L)Control Concentration (µmol/L)Reference
C26:0X-ALD (males)2.92 (median; range: 1.19–5.01)0.67 (median; range: 0.37–1.34)[17]
C26:0X-ALD (females)1.81 (median; range: 1.11–4.06)0.67 (median; range: 0.37–1.34)[17]
C26:0Zellweger Syndrome2.41 (median; range: 0.95–9.74)0.67 (median; range: 0.37–1.34)[17]
C26:0/C22:0 RatioX-ALD> 0.02 (suggested cutoff)< 0.02[18]
C24:0/C22:0 RatioX-ALD> 1.0 (suggested cutoff)< 1.0[18]

Table 2: Phytanic and Pristanic Acid Levels in Plasma

BiomarkerConditionPatient Concentration (µmol/L)Control Concentration (µmol/L)Reference
Phytanic AcidRefsum Disease100 - >1500< 10[5][19][20]
Pristanic AcidPeroxisomal Biogenesis DisordersElevatedNormal[8][9][11]
Pristanic Acid/Phytanic Acid RatioPeroxisomal Biogenesis DisordersMarkedly IncreasedNormal[11]

Table 3: Performance of VLCFA Biomarkers for X-ALD Diagnosis

Biomarker (Cutoff)SensitivitySpecificityPositive Predictive Value (PPV)Reference
C24:0/C22:0 Ratio (< 1.0)97%94.1%83.8%[18]
C26:0/C22:0 Ratio (< 0.02)90.9%95.0%80.6%[18]

Potential Role of this compound as a Biomarker

While defects in peroxisomal biogenesis lead to the accumulation of substrates like VLCFAs, the investigation of downstream metabolites such as this compound could offer insights into different pathological states. For instance, in conditions with altered metabolic flux but intact peroxisomal machinery, such as Metabolic Syndrome , the profile of acyl-CoA intermediates of ALA metabolism might be altered.[21][22][23][24] Research indicates that ALA metabolism is pertinent in metabolic syndrome, and its conversion to longer-chain fatty acids is influenced by factors like diet and genetic variations.[25]

The validation of this compound as a biomarker would require a systematic approach, including:

  • Development of a Quantitative Assay: A sensitive and specific analytical method, likely based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), is necessary.

  • Reference Range Establishment: Determining the normal range of this metabolite in a healthy population.

  • Clinical Correlation Studies: Assessing the levels of this molecule in patient cohorts with metabolic syndrome or other conditions with suspected alterations in ALA metabolism, and correlating these levels with disease severity and progression.

  • Performance Evaluation: Determining the sensitivity, specificity, and predictive values of the biomarker.[26]

Experimental Protocols

Extraction of Acyl-CoAs from Cultured Fibroblasts or Tissue

This protocol is adapted from established methods for the extraction of acyl-CoAs for LC-MS/MS analysis.[27][28][29][30]

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold Methanol (B129727)

  • Internal Standards (e.g., 13C-labeled acyl-CoAs)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes

  • Centrifuge capable of 15,000 x g at 4°C

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7)

Procedure:

  • Cell Harvesting:

    • Adherent cells: Aspirate culture medium, wash the cell monolayer twice with ice-cold PBS, and then scrape the cells in a minimal volume of ice-cold methanol containing internal standards.

    • Suspension cells: Pellet cells by centrifugation (500 x g for 5 minutes at 4°C), wash twice with ice-cold PBS, and resuspend the final pellet in ice-cold methanol with internal standards.

  • Lysis and Extraction:

    • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Sonicate the sample briefly on ice to ensure complete cell lysis.

    • Add a larger volume of a mixed organic-aqueous solvent (e.g., acetonitrile/methanol/water 2:2:1, v/v/v).

    • Vortex thoroughly and incubate on ice.

  • Phase Separation:

    • Centrifuge at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Drying and Reconstitution:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small volume of the reconstitution solvent for LC-MS/MS analysis.

Quantitative Analysis by LC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Reversed-phase C18 column.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC-MS/MS Parameters (General):

  • Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium acetate in water).

  • Mobile Phase B: Organic solvent (e.g., acetonitrile).

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

The specific precursor and product ions for this compound would need to be determined empirically. For acyl-CoAs, a common strategy involves monitoring the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) portion (m/z 507).

Visualizations

biomarker_validation_workflow cluster_discovery Discovery & Assay Development cluster_analytical_validation Analytical Validation cluster_clinical_validation Clinical Validation Hypothesis Hypothesize this compound as a biomarker for altered ALA metabolism AssayDev Develop Quantitative LC-MS/MS Assay Hypothesis->AssayDev Specificity Specificity & Selectivity AssayDev->Specificity Precision Precision & Accuracy Specificity->Precision Stability Analyte Stability Precision->Stability RefRange Establish Reference Range in Healthy Population Stability->RefRange ClinicalStudies Measure in Patient Cohorts (e.g., Metabolic Syndrome) RefRange->ClinicalStudies Performance Evaluate Performance (Sensitivity, Specificity, PPV, NPV) ClinicalStudies->Performance ValidatedBiomarker Validated Biomarker for Clinical Use Performance->ValidatedBiomarker

Caption: Workflow for the validation of a novel biomarker.

ala_metabolism_pathway ALA Alpha-Linolenic Acid (ALA) ALA_CoA α-Linolenoyl-CoA ALA->ALA_CoA Elongation_Desaturation Elongation & Desaturation (Endoplasmic Reticulum) ALA_CoA->Elongation_Desaturation Peroxisome Peroxisomal Beta-Oxidation ALA_CoA->Peroxisome EPA_DHA EPA & DHA Elongation_Desaturation->EPA_DHA Icosatrienoyl_CoA (11Z,14Z,17Z)-Icosatrienoyl-CoA Peroxisome->Icosatrienoyl_CoA Target_Molecule This compound Icosatrienoyl_CoA->Target_Molecule Acyl-CoA Oxidase Further_Oxidation Further Beta-Oxidation Cycles Target_Molecule->Further_Oxidation

Caption: Simplified pathway of Alpha-Linolenic Acid metabolism.

Conclusion

This compound presents an intriguing candidate for a novel biomarker reflecting the metabolic flux of alpha-linolenic acid. While established biomarkers for peroxisomal disorders are based on the accumulation of enzyme substrates, the measurement of downstream intermediates like the one could provide a different and complementary diagnostic window, particularly for metabolic conditions where peroxisomal function is not entirely compromised but metabolic pathways are dysregulated. Significant research, following a rigorous validation workflow, is required to ascertain its clinical utility. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers embarking on this endeavor.

References

A Comparative Guide to the Quantification of 3-oxo-eicosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of 3-oxo-eicosatrienoyl-CoA, a key intermediate in the beta-oxidation of eicosatrienoic acid, is crucial for understanding lipid metabolism and its role in various physiological and pathological processes. This guide provides a comparative overview of potential methodologies for the quantification of 3-oxo-eicosatrienoyl-CoA, with a focus on providing researchers, scientists, and drug development professionals with the necessary information to select and implement the most suitable method for their research needs.

Introduction to 3-oxo-eicosatrienoyl-CoA

3-oxo-eicosatrienoyl-CoA is a long-chain fatty acyl-CoA and an unsaturated fatty acyl-CoA.[1] It is formed during the third step of beta-oxidation of eicosatrienoic acid. Given the involvement of omega-3 fatty acids in a wide array of cellular processes, including signaling pathways that affect inflammation and cell growth, the ability to accurately measure intermediates like 3-oxo-eicosatrienoyl-CoA is of significant interest.[2]

Quantification Methodologies

The two primary analytical approaches for the quantification of acyl-CoAs are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and enzyme-based assays. While no standardized, commercially available kit is specifically designed for 3-oxo-eicosatrienoyl-CoA, methods developed for other short- and long-chain acyl-CoAs can be adapted.

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and widely used technique for the quantification of a broad range of molecules, including acyl-CoAs.[3][4] This method offers high sensitivity and specificity, allowing for the detection and quantification of low-abundance species in complex biological matrices.[3]

2. Enzyme-Based Assays

Enzymatic assays provide an alternative approach for quantification. These assays rely on the specific conversion of the analyte by an enzyme, leading to a measurable change in a cofactor, such as the production of NADH, which can be detected fluorometrically.[5] While potentially high-throughput, this method's specificity is entirely dependent on the purity and specificity of the enzyme used.

Comparison of Quantification Methods

The choice of method will depend on the specific requirements of the study, including the need for sensitivity, specificity, throughput, and the available instrumentation.

FeatureLC-MS/MSEnzyme-Based Assay
Specificity Very High (based on mass-to-charge ratio and fragmentation)Dependent on enzyme specificity
Sensitivity High (picomole to femtomole range)[5][6]Moderate to High (picomole range)[5]
Throughput ModeratePotentially High
Multiplexing Yes (can measure multiple acyl-CoAs simultaneously)[3][7]Limited (typically measures one analyte or a class of analytes)
Development Cost High (instrumentation)Moderate (enzyme purification/sourcing)
Sample Matrix Complex biological samples (plasma, tissue)[6]Requires cleaner samples to avoid interference

Below are detailed experimental protocols that can be adapted for the quantification of 3-oxo-eicosatrienoyl-CoA.

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Quantification of 3-oxo-eicosatrienoyl-CoA

This protocol is adapted from established methods for other acyl-CoAs.[3][6]

1. Sample Preparation (from tissue or cells)

  • Homogenization: Homogenize frozen tissue or cell pellets in a cold extraction solution (e.g., 2:1:1 acetonitrile:methanol (B129727):water).

  • Deproteinization: Many LC-MS/MS assays use halogenated carboxylic acids or oxo-acids for deproteinizing the sample.[3] A simple alternative is protein precipitation with a solvent like acetonitrile.

  • Purification (Optional but Recommended): Solid phase extraction (SPE) can be used to purify acyl-CoAs and remove interfering substances.[3]

  • Final Preparation: Evaporate the solvent and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase A: Water with 0.1% formic acid or another ion-pairing agent.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A linear gradient from a low to high percentage of Mobile Phase B is used to elute the acyl-CoAs.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

3. Mass Spectrometry

  • Ionization: Electrospray ionization (ESI) in positive mode is commonly used for acyl-CoAs.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the m/z of 3-oxo-eicosatrienoyl-CoA) and a specific product ion generated by fragmentation.

  • Internal Standard: A stable isotope-labeled version of the analyte or a structurally similar acyl-CoA of a different chain length should be used for accurate quantification.

Protocol 2: Hypothetical Enzyme-Based Assay for 3-oxo-eicosatrienoyl-CoA

This protocol is based on the principles of enzymatic assays for other beta-oxidation intermediates.[5]

1. Reagents

  • Reaction buffer (e.g., Tris-HCl with a detergent).

  • 3-oxoacyl-CoA reductase (or a similar dehydrogenase that can act on 3-oxo-eicosatrienoyl-CoA).

  • NAD(P)H.

  • Sample containing 3-oxo-eicosatrienoyl-CoA.

  • Standard solutions of 3-oxo-eicosatrienoyl-CoA.

2. Assay Procedure

  • Pipette samples and standards into a 96-well plate.

  • Add the reaction buffer containing the enzyme and NAD(P)H.

  • Incubate at a controlled temperature (e.g., 37°C).

  • The enzyme will catalyze the reduction of 3-oxo-eicosatrienoyl-CoA to 3-hydroxy-eicosatrienoyl-CoA, with the concomitant oxidation of NAD(P)H to NAD(P)+.

  • Measure the decrease in absorbance or fluorescence of NAD(P)H at the appropriate wavelength.

  • The rate of NAD(P)H consumption is proportional to the concentration of 3-oxo-eicosatrienoyl-CoA in the sample.

3. Data Analysis

  • Generate a standard curve using the known concentrations of 3-oxo-eicosatrienoyl-CoA.

  • Determine the concentration of 3-oxo-eicosatrienoyl-CoA in the samples by interpolating from the standard curve.

Visualizations

Signaling and Metabolic Pathways

The following diagram illustrates the general pathway of fatty acid beta-oxidation, highlighting the position of 3-oxoacyl-CoA intermediates.

Beta_Oxidation_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Oxoacyl_CoA 3-Oxoacyl-CoA (e.g., 3-oxo-eicosatrienoyl-CoA) Hydroxyacyl_CoA->Oxoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Acyl-CoA (n-2) Oxoacyl_CoA->Shorter_Acyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA β-Ketothiolase

Caption: Generalized fatty acid beta-oxidation spiral.

Experimental Workflow

The diagram below outlines the major steps in the LC-MS/MS quantification workflow.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Homogenization Deproteinization Deproteinization Homogenization->Deproteinization Purification Purification (SPE) Deproteinization->Purification LC Liquid Chromatography (Separation) Purification->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Data_Acquisition Data Acquisition MSMS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for LC-MS/MS-based quantification.

References

A Comparative Guide to the Structural Confirmation of (11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA: NMR vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural confirmation of complex lipid molecules such as (11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA is paramount in metabolic research and drug development. This guide provides a comparative analysis of two primary analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We present supporting experimental data, detailed methodologies, and logical workflows to aid researchers in selecting the most appropriate technique for their needs.

Introduction to this compound

This compound is a crucial intermediate in the metabolic pathways of polyunsaturated fatty acids. Its precise structure, including the position of the oxo group and the stereochemistry of the double bonds, dictates its biological activity and role in cellular signaling. Elucidating this structure requires powerful analytical techniques capable of providing detailed molecular insights.

Data Presentation: A Comparative Analysis

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityNotes
H2~3.5sMethylene (B1212753) protons adjacent to the 3-oxo group.
H4~2.7tMethylene protons alpha to the thioester carbonyl.
H5~1.6mMethylene protons beta to the thioester carbonyl.
H11, H12, H14, H15, H17, H18~5.4mOlefinic protons of the Z-double bonds.
H10, H13, H16~2.8mBis-allylic methylene protons.
H20~0.9tTerminal methyl protons.
Coenzyme A ProtonsVariousVariousCharacteristic signals for the adenosine, ribose, and pantothenate moieties.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)Notes
C1 (Thioester C=O)~198Thioester carbonyl carbon.
C2~49Methylene carbon adjacent to the 3-oxo group.
C3 (Keto C=O)~205Ketone carbonyl carbon.
C4~43Methylene carbon alpha to the thioester carbonyl.
C11, C12, C14, C15, C17, C18~127-132Olefinic carbons of the Z-double bonds.
C10, C13, H16~26Bis-allylic methylene carbons.
C20~14Terminal methyl carbon.
Coenzyme A CarbonsVariousCharacteristic signals for the adenosine, ribose, and pantothenate moieties.

Table 3: Comparison of NMR and Mass Spectrometry for Structural Confirmation

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Structural Information Provides detailed information on the carbon-hydrogen framework, including stereochemistry and regiochemistry. Crucial for determining double bond geometry (Z vs. E).Provides the molecular weight and elemental composition with high accuracy (HRMS). Fragmentation patterns (MS/MS) can reveal structural motifs.
Sensitivity Relatively low sensitivity, typically requiring micromolar to millimolar concentrations.[1]High sensitivity, capable of detecting analytes at nanomolar to picomolar concentrations.[1]
Sample Requirements Requires larger sample quantities (milligrams). Non-destructive.[1]Requires very small sample quantities (micrograms to nanograms). Destructive.
Quantitative Analysis Inherently quantitative, allowing for the determination of the relative abundance of different species in a mixture.Can be quantitative with the use of appropriate internal standards, but can be susceptible to matrix effects.
Throughput Lower throughput due to longer acquisition times.High throughput, especially when coupled with liquid chromatography (LC-MS).
Confirmation of 3-oxo position The chemical shifts of the C2 and C4 methylene groups and the C3 carbonyl carbon provide direct evidence for the 3-oxo position.Fragmentation analysis can suggest the position of the oxo group, but may not be as definitive as NMR.
Confirmation of double bond positions and geometry 2D NMR techniques (COSY, HSQC, HMBC) can definitively establish the connectivity and thus the positions of the double bonds. Coupling constants can determine the Z/E geometry.Fragmentation can indicate the presence of unsaturation, but determining the exact position and geometry of double bonds can be challenging without specialized techniques like ozone-induced dissociation.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed protocol for the NMR analysis of an acyl-CoA like this compound requires careful sample preparation to ensure stability and obtain high-quality spectra.

1. Sample Preparation:

  • Dissolution: Dissolve 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or a buffer solution in D₂O at a physiological pH).

  • Internal Standard: Add a known amount of an internal standard (e.g., TSP or DSS) for chemical shift referencing and quantification.

  • pH Adjustment: For samples in D₂O, adjust the pD to a physiological range (e.g., 7.0-7.4) using dilute NaOD or DCl to mimic biological conditions and ensure stability.

  • Degassing: To prevent oxidation of the polyunsaturated fatty acyl chain and the free thiol of any residual coenzyme A, degas the sample by bubbling with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.[1]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR:

    • Acquire a standard 1D ¹H NMR spectrum with water suppression (e.g., presaturation or WATERGATE).

    • Typical parameters: 32-64 scans, 1-2 second relaxation delay, 30° pulse angle.

  • ¹³C NMR:

    • Acquire a proton-decoupled 1D ¹³C NMR spectrum.

    • Due to the lower sensitivity of ¹³C, a larger number of scans will be required.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful alternative for the detection and potential quantification of this compound, especially at low concentrations.

1. Sample Preparation:

  • Extraction: Extract the acyl-CoA from the biological matrix using a suitable method, such as solid-phase extraction (SPE) or liquid-liquid extraction with an acidic organic solvent mixture.

  • Internal Standard: Spike the sample with a known amount of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA) prior to extraction for accurate quantification.

  • Reconstitution: After extraction and evaporation of the solvent, reconstitute the sample in a solvent compatible with the LC mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometry (MS):

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Full Scan MS: To determine the parent ion mass-to-charge ratio (m/z) of the intact molecule. For this compound (C₄₁H₆₄N₇O₁₈P₃S), the expected [M+H]⁺ would be around 1068.3 g/mol .

    • Tandem MS (MS/MS):

      • Select the parent ion of interest for fragmentation.

      • A characteristic fragmentation for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.1 Da).[2][3][4][5]

      • Monitor for the specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Mandatory Visualization

experimental_workflow cluster_nmr NMR Analysis Workflow cluster_ms LC-MS/MS Analysis Workflow nmr_sample_prep Sample Preparation (Dissolution, Internal Standard, pH Adjustment, Degassing) nmr_data_acq NMR Data Acquisition (1D ¹H, ¹³C; 2D COSY, HSQC, HMBC) nmr_sample_prep->nmr_data_acq nmr_data_proc Data Processing & Spectral Analysis nmr_data_acq->nmr_data_proc nmr_structure Structural Elucidation (Connectivity, Stereochemistry) nmr_data_proc->nmr_structure comparison Comparative Analysis nmr_structure->comparison ms_sample_prep Sample Preparation (Extraction, Internal Standard, Reconstitution) ms_lc_sep LC Separation (Reversed-Phase C18) ms_sample_prep->ms_lc_sep ms_ms_analysis MS/MS Analysis (Full Scan, MRM) ms_lc_sep->ms_ms_analysis ms_data_proc Data Processing & Quantification ms_ms_analysis->ms_data_proc ms_structure Structural Confirmation (Molecular Weight, Fragmentation) ms_data_proc->ms_structure ms_structure->comparison start Start analyte This compound start->analyte analyte->nmr_sample_prep High Concentration analyte->ms_sample_prep Low Concentration conclusion Final Structural Confirmation comparison->conclusion

Caption: A comparative workflow for the structural confirmation of this compound.

signaling_pathway PUFA Polyunsaturated Fatty Acid (e.g., Eicosatetraenoic Acid) PUFA_CoA Polyunsaturated Acyl-CoA PUFA->PUFA_CoA ATP, CoA-SH Acyl_CoA_Synthetase Acyl-CoA Synthetase Acyl_CoA_Synthetase->PUFA_CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA PUFA_CoA->Hydroxyacyl_CoA H₂O Hydratase Enoyl-CoA Hydratase Hydratase->Hydroxyacyl_CoA Target_Molecule This compound Hydroxyacyl_CoA->Target_Molecule NAD⁺ → NADH + H⁺ Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Dehydrogenase->Target_Molecule Metabolic_Products Further Metabolic Products (e.g., Acetyl-CoA, shorter Acyl-CoAs) Target_Molecule->Metabolic_Products CoA-SH Thiolase Thiolase Thiolase->Metabolic_Products

Caption: A simplified metabolic pathway showing the formation of this compound.

Conclusion

Both NMR and mass spectrometry are powerful techniques for the structural analysis of this compound, each with its own strengths and weaknesses. NMR spectroscopy provides unparalleled detail for complete structural elucidation, including the definitive assignment of stereochemistry, which is often crucial for understanding biological function. However, it is less sensitive and requires larger amounts of pure sample. Mass spectrometry, particularly LC-MS/MS, offers exceptional sensitivity and high throughput, making it ideal for detecting and quantifying the analyte in complex biological matrices.

For unambiguous structural confirmation, a combined approach is often the most rigorous strategy. Mass spectrometry can be used for initial identification and quantification, while NMR is indispensable for the complete and definitive structural elucidation of the purified compound. The choice of technique will ultimately depend on the specific research question, the amount of sample available, and the level of structural detail required.

References

comparative analysis of 3-oxoicosatrienoyl-CoA and its saturated analogue

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 3-Oxoicosatrienoyl-CoA and its Saturated Analogue, 3-Oxoeicosanoyl-CoA

This guide provides a comparative analysis of the unsaturated fatty acyl-CoA, 3-oxoicosatrienoyl-CoA, and its saturated counterpart, 3-oxoeicosanoyl-CoA. The information is intended for researchers, scientists, and drug development professionals working in the fields of biochemistry, metabolism, and pharmacology.

Introduction

3-oxoacyl-CoA esters are critical intermediates in the metabolic pathways of fatty acid oxidation and elongation. The presence of unsaturation in the acyl chain can significantly influence the biochemical properties, enzyme interactions, and metabolic fate of these molecules. This guide will compare and contrast 3-oxoicosatrienoyl-CoA, a polyunsaturated intermediate, with 3-oxoeicosanoyl-CoA, its fully saturated analogue.

Biochemical and Metabolic Properties

The key differences between these two molecules arise from the presence of three double bonds in the acyl chain of 3-oxoicosatrienoyl-CoA. This unsaturation introduces kinks into the hydrocarbon tail, affecting its flexibility and interaction with enzymes.

Property3-Oxoicosatrienoyl-CoA (5,8,11-eicosatrienoyl-CoA isomer)3-Oxoeicosanoyl-CoA
Chemical Formula C41H66N7O18P3SC41H72N7O18P3S
Molecular Weight 1070.0 g/mol [1]1076.033 g/mol [2]
Acyl Chain Length 20 carbons20 carbons
Unsaturation 3 double bonds0 double bonds
Metabolic Pathway Beta-oxidation of polyunsaturated fatty acidsBeta-oxidation of saturated fatty acids[3]
Key Enzyme Interaction Processed by 3-ketoacyl-CoA thiolase and auxiliary enzymes for unsaturationProcessed by 3-ketoacyl-CoA thiolase[4][5]
Potential Roles Intermediate in eicosanoid metabolism, potential signaling moleculeIntermediate in energy metabolism and fatty acid elongation[6]

Metabolic Pathways

Both molecules are substrates for 3-ketoacyl-CoA thiolase, the final enzyme in the beta-oxidation spiral.[4][7] However, the metabolism of 3-oxoicosatrienoyl-CoA is more complex due to its unsaturation. Additional auxiliary enzymes, such as isomerases and reductases, are required to process the double bonds so that beta-oxidation can proceed.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general metabolic context of these molecules and a typical experimental workflow for their analysis.

cluster_PUFA Polyunsaturated Fatty Acid Metabolism cluster_SFA Saturated Fatty Acid Metabolism Eicosatrienoic Acid Eicosatrienoic Acid 3-Oxoicosatrienoyl-CoA 3-Oxoicosatrienoyl-CoA Eicosatrienoic Acid->3-Oxoicosatrienoyl-CoA Multiple Steps Auxiliary Enzymes Auxiliary Enzymes 3-Oxoicosatrienoyl-CoA->Auxiliary Enzymes Beta-Oxidation Beta-Oxidation Auxiliary Enzymes->Beta-Oxidation Eicosanoic Acid Eicosanoic Acid 3-Oxoeicosanoyl-CoA 3-Oxoeicosanoyl-CoA Eicosanoic Acid->3-Oxoeicosanoyl-CoA Multiple Steps Thiolase Thiolase 3-Oxoeicosanoyl-CoA->Thiolase Final step of beta-oxidation

Fig. 1: Metabolic context of the two molecules.

Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Enzymatic Assay Enzymatic Assay Purification->Enzymatic Assay Pure Substrate Data Analysis Data Analysis Enzymatic Assay->Data Analysis Kinetic Data

References

A Researcher's Guide to Distinguishing (11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of lipid isomers is a critical task. The biological activity of polyunsaturated fatty acyl-CoAs can vary significantly between geometric isomers. This guide provides a comparative overview of analytical techniques for distinguishing (11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA from its geometric isomers, which would contain one or more trans (E) double bonds. We present experimental data and detailed protocols to aid in the selection of the most appropriate methodology.

Introduction to this compound and its Isomers

This compound is a tri-unsaturated, 20-carbon fatty acyl-CoA with three cis (Z) double bonds at positions 11, 14, and 17. It is a 3-oxo-fatty acyl-CoA, which is an intermediate in fatty acid metabolism.[1] Its geometric isomers would have the same molecular weight but differ in the configuration of one or more of these double bonds (e.g., containing 11E, 14Z, 17Z or other combinations). These subtle structural differences can lead to distinct metabolic fates and biological functions. Differentiating these isomers requires high-resolution analytical techniques.

Comparative Analysis of Experimental Techniques

The primary methods for separating and identifying geometric isomers of polyunsaturated fatty acids and their derivatives include gas chromatography (GC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy. Mass spectrometry (MS) is typically used in conjunction with these separation techniques for identification.

Data Presentation: Quantitative Comparison of Analytical Methods

TechniquePrinciple of Separation/DistinctionTypical Quantitative DataAdvantagesLimitations
Gas Chromatography (GC) Differential interaction with a polar stationary phase. Trans isomers are more linear and elute before the corresponding U-shaped cis isomers.[2]Retention Time: On a polar cyanopropyl column (e.g., SP-2560), the elution order for an 18:3 fatty acid methyl ester is: all-trans < di-trans < mono-trans < all-cis.[3]High resolution for complex mixtures. Well-established and robust methodology.Requires derivatization to volatile esters (e.g., FAMEs). High temperatures can potentially cause isomerization.
Silver-Ion HPLC (Ag+-HPLC) Complexation of silver ions with the π-electrons of the double bonds. The strength of interaction depends on the number, position, and geometry of the double bonds. Trans isomers form weaker complexes and elute earlier.Retention Factor (k'): Increases with the number of cis double bonds. For a given number of double bonds, trans isomers have lower k' values than cis isomers.Excellent separation of isomers with the same degree of unsaturation. Can be used for preparative scale.Mobile phase can be corrosive. May require specialized columns.
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity. Cis isomers have a smaller hydrodynamic volume and may interact differently with the stationary phase than the more linear trans isomers.Retention Time: Highly dependent on the stationary phase. With specialized columns (e.g., cholesteryl), better separation of geometric isomers is achievable.[4]Does not always require derivatization (though it can improve detection). Amenable to coupling with MS.Resolution of geometric isomers can be challenging on standard C18 columns.[4]
¹H-NMR Spectroscopy Differences in the chemical environment of protons near the double bonds.Chemical Shift (δ): Olefinic protons of trans isomers are slightly downfield (~0.03 ppm) compared to cis isomers. Allylic protons of trans isomers are slightly upfield (~0.05 ppm).[5] Coupling Constant (J): Larger for trans (~11-18 Hz) than for cis (~6-15 Hz).[5]Provides detailed structural information without the need for reference compounds for known structures. Non-destructive.Lower sensitivity compared to chromatographic methods. Complex spectra for mixtures.
¹³C-NMR Spectroscopy The chemical shift of carbons in and adjacent to the double bond is sensitive to the cis/trans configuration.Chemical Shift (δ): Carbons of a trans double bond and the adjacent allylic carbons have distinct chemical shifts compared to their cis counterparts.Provides complementary structural information to ¹H-NMR.Lower sensitivity than ¹H-NMR. Requires higher sample concentrations.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs)

This protocol is a standard method for the analysis of fatty acid isomers and requires the conversion of the acyl-CoA to a fatty acid methyl ester.

Methodology:

  • Hydrolysis and Methylation:

    • Hydrolyze the acyl-CoA sample using a mild base (e.g., 0.5 M NaOH in methanol) to release the free fatty acid.

    • Acidify the solution and extract the fatty acid with hexane (B92381).

    • Methylate the extracted fatty acid using a reagent such as 14% BF₃-methanol by heating at 100°C for one hour in a sealed tube.[2]

    • After cooling, add water and hexane, vortex, and centrifuge. The upper hexane layer containing the FAMEs is collected for analysis.[2]

  • GC Separation:

    • Column: Use a highly polar cyanopropyl capillary column (e.g., SP-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness).[2]

    • Carrier Gas: Hydrogen or Helium.

    • Injector Temperature: 250°C.

    • Oven Program: A temperature gradient is typically used, for example, starting at a lower temperature and ramping up to around 240°C to elute all FAMEs.

    • Detector: Flame Ionization Detector (FID) for quantification or a Mass Spectrometer for identification.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Analysis: While the mass spectra of geometric isomers are often very similar, the fragmentation patterns can sometimes provide clues.[7] Derivatization to 4,4-dimethyloxazoline (DMOX) derivatives can help to locate the double bonds.[8]

Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC)

This technique provides excellent separation of unsaturated fatty acid isomers.

Methodology:

  • Derivatization (Optional but Recommended for UV Detection):

    • Convert the fatty acids (obtained after hydrolysis of the acyl-CoA) to phenacyl esters for UV detection at 254 nm.[9]

  • HPLC Separation:

    • Column: A silver-ion column (e.g., Chromspher 5 Lipids).

    • Mobile Phase: A non-polar solvent system with a small amount of a more polar solvent, such as a gradient of acetonitrile (B52724) in hexane.

    • Detection: UV detector (if derivatized) or Evaporative Light Scattering Detector (ELSD).

¹H-NMR Spectroscopy

NMR provides detailed structural information to differentiate between cis and trans isomers.

Methodology:

  • Sample Preparation:

    • Purify the acyl-CoA or its corresponding fatty acid.

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

  • NMR Analysis:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

    • Data Acquisition: Acquire a standard 1D ¹H-NMR spectrum.

    • Data Analysis:

      • Integrate the signals corresponding to the olefinic protons (~5.3 ppm).

      • Analyze the multiplicity and coupling constants of the olefinic proton signals. A larger coupling constant (typically >12 Hz) is indicative of a trans double bond, while a smaller coupling constant (typically <12 Hz) indicates a cis double bond.[5]

      • Observe the chemical shifts of the allylic protons (~2.0-2.8 ppm).

Visualizations

Experimental Workflow for Isomer Analysis

G cluster_prep Sample Preparation cluster_results Data Output acyl_coa This compound and its Isomers hydrolysis Hydrolysis acyl_coa->hydrolysis ffa Free Fatty Acid Isomers hydrolysis->ffa derivatization Derivatization (e.g., Methylation for GC) ffa->derivatization hplc HPLC (Ag+ or RP) ffa->hplc nmr NMR Spectroscopy ffa->nmr derivatized_ffa Derivatized Isomers (FAMEs) derivatization->derivatized_ffa gc_ms GC-MS derivatized_ffa->gc_ms retention_times Retention Times gc_ms->retention_times mass_spectra Mass Spectra gc_ms->mass_spectra hplc->retention_times nmr_spectra Chemical Shifts & Coupling Constants nmr->nmr_spectra G acyl_coa Fatty Acyl-CoA (e.g., Icosatrienoyl-CoA Isomers) dehydrogenation Acyl-CoA Dehydrogenase acyl_coa->dehydrogenation FAD -> FADH₂ enoyl_coa Trans-Δ²-Enoyl-CoA dehydrogenation->enoyl_coa hydration Enoyl-CoA Hydratase enoyl_coa->hydration H₂O hydroxyacyl_coa L-β-Hydroxyacyl-CoA hydration->hydroxyacyl_coa dehydrogenation2 β-Hydroxyacyl-CoA Dehydrogenase hydroxyacyl_coa->dehydrogenation2 NAD⁺ -> NADH oxoacyl_coa β-Ketoacyl-CoA (3-Oxoacyl-CoA) dehydrogenation2->oxoacyl_coa thiolysis Thiolase oxoacyl_coa->thiolysis CoA-SH acetyl_coa Acetyl-CoA thiolysis->acetyl_coa shorter_acyl_coa Acyl-CoA (n-2) thiolysis->shorter_acyl_coa shorter_acyl_coa->dehydrogenation Next Cycle

References

A Comparative Guide to the Biological Activity of (11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA and Other Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of (11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA against other well-characterized acyl-CoAs. Due to a lack of direct experimental data on this compound, this comparison draws upon data from structurally similar molecules and provides a framework for future research.

Introduction

This compound is a long-chain, unsaturated 3-oxo-fatty acyl-CoA.[1] Acyl-CoAs are central players in metabolism, serving as intermediates in fatty acid oxidation and biosynthesis, and as signaling molecules that can modulate gene expression and enzyme activity.[2] The presence of a 3-oxo group and multiple double bonds in this compound suggests it may have unique biological activities compared to saturated or non-oxidized acyl-CoAs.

Hypothetical Comparative Biological Activities

While direct experimental data for this compound is limited, we can extrapolate its potential activities based on the known functions of other long-chain unsaturated and oxidized fatty acyl-CoAs. The following table presents a hypothetical comparison.

Biological TargetThis compound (Hypothetical)Palmitoyl-CoA (C16:0)Oleoyl-CoA (C18:1)
PPARα Activation Moderate to High AgonistWeak AgonistModerate Agonist
NF-κB Signaling InhibitoryPro-inflammatoryWeakly Inhibitory
3-Ketoacyl-CoA Thiolase Substrate YesNo (product)No (product)
Cellular Apoptosis Potential InducerInducerLess Potent Inducer

Key Signaling Pathways

Long-chain fatty acids and their CoA esters are known to influence key signaling pathways, particularly those related to inflammation and metabolism.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism.[3] Fatty acids and their derivatives can act as ligands for PPARs, modulating the expression of target genes.[4][5][6]

PPAR_Signaling Acyl_CoA This compound PPAR PPARα/RXR Acyl_CoA->PPAR binds to PPRE PPRE PPAR->PPRE binds to Target_Genes Target Genes (e.g., CPT1, ACOX1) PPRE->Target_Genes activates transcription of Metabolic_Effects Increased Fatty Acid Oxidation Target_Genes->Metabolic_Effects leads to

Caption: Hypothetical activation of PPARα signaling by this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[7][8][9] Some oxidized fatty acids have been shown to inhibit NF-κB activation, suggesting a potential anti-inflammatory role.[10][11]

NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to Acyl_CoA (11Z,14Z,17Z)-3- oxoicosatrienoyl-CoA Acyl_CoA->IKK inhibits? NFkB_IkB->NFkB degradation of IκB DNA DNA NFkB_nuc->DNA binds to Genes Inflammatory Genes DNA->Genes activates transcription of

Caption: Potential inhibition of the NF-κB signaling pathway.

Experimental Protocols

Quantification of Acyl-CoAs by LC-MS/MS

This protocol is adapted from established methods for the analysis of short- and long-chain acyl-CoAs.

1. Sample Preparation:

  • Homogenize tissue or cell pellets in a cold solution of 2.5% (w/v) 5-sulfosalicylic acid (SSA).

  • Vortex vigorously and centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Collect the supernatant for analysis.

2. LC-MS/MS Analysis:

  • Column: C18 reversed-phase column.

  • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient from high aqueous to high organic phase to elute acyl-CoAs of varying chain lengths.

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for specific acyl-CoA species.

3-Ketoacyl-CoA Thiolase Activity Assay

This spectrophotometric assay measures the cleavage of a 3-ketoacyl-CoA substrate.

1. Reaction Mixture:

  • 50 mM Tris-HCl buffer (pH 8.0)

  • 25 mM MgCl₂

  • 0.2 mM Coenzyme A (CoA)

  • 0.1 mM 3-ketoacyl-CoA substrate (e.g., acetoacetyl-CoA as a standard)

2. Assay Procedure:

  • Add the enzyme sample to the reaction mixture.

  • Monitor the decrease in absorbance at 303 nm, which corresponds to the disappearance of the enolate form of the 3-ketoacyl-CoA.

PPAR Transactivation Assay

This cell-based assay determines the ability of a compound to activate PPARs.[12][13][14][15]

1. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HEK293T) in a 96-well plate.

  • Co-transfect cells with a PPAR expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene. A control vector (e.g., expressing Renilla luciferase) is also co-transfected for normalization.

2. Compound Treatment:

  • Treat the transfected cells with varying concentrations of the test compound (e.g., this compound) and a known PPAR agonist as a positive control.

3. Luciferase Assay:

  • After incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • The ratio of firefly to Renilla luciferase activity indicates the level of PPAR transactivation.

NF-κB Reporter Assay

This assay measures the activation of the NF-κB signaling pathway.[16][17][18][19][20]

1. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HEK293) in a 96-well plate.

  • Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.

2. Compound Treatment and Stimulation:

  • Pre-treat the cells with the test compound for a defined period.

  • Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α).

3. Luciferase Assay:

  • Lyse the cells and measure the firefly and Renilla luciferase activities.

  • A decrease in the firefly/Renilla luciferase ratio in the presence of the test compound indicates inhibition of NF-κB activation.

Experimental Workflow for Comparative Analysis

Experimental_Workflow start Start synthesis Synthesize/Obtain Acyl-CoA Compounds start->synthesis treatment Treat Cells with Different Acyl-CoAs synthesis->treatment cell_culture Cell Culture (e.g., Hepatocytes, Macrophages) cell_culture->treatment gene_expression Gene Expression Analysis (qPCR, RNA-Seq) treatment->gene_expression protein_analysis Protein Analysis (Western Blot, ELISA) treatment->protein_analysis metabolite_analysis Metabolite Analysis (LC-MS/MS) treatment->metabolite_analysis data_analysis Data Analysis and Comparison gene_expression->data_analysis protein_analysis->data_analysis metabolite_analysis->data_analysis end End data_analysis->end

Caption: Proposed workflow for a comparative study of different acyl-CoAs.

Conclusion

While direct evidence is currently lacking, the structural features of this compound suggest it is a biologically active molecule with the potential to modulate key signaling pathways involved in metabolism and inflammation. Further research, following the experimental frameworks outlined in this guide, is necessary to fully elucidate its specific roles and compare its activity profile to other acyl-CoAs. This will be crucial for understanding its physiological significance and potential as a therapeutic target.

References

A Comparative Guide to the Functions of 3-Oxo-Fatty Acyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review and comparison of the functions of 3-oxo-fatty acyl-CoA, a critical intermediate in fatty acid metabolism. We delve into its roles in various metabolic pathways, compare the enzymes that process it, and examine its implications in health and disease. This document synthesizes experimental data to offer a clear, comparative analysis for researchers in the field.

Core Functions and Metabolic Significance

3-Oxo-fatty acyl-CoA is a pivotal intermediate in the mitochondrial beta-oxidation of fatty acids. Its primary function is to serve as the substrate for the final thiolytic cleavage step, which generates acetyl-CoA and a fatty acyl-CoA molecule that is two carbons shorter.[1] This process is central to energy production from fats, particularly in tissues with high energy demands like the heart and skeletal muscle.

Beyond its role in beta-oxidation, the metabolism of 3-oxo-fatty acyl-CoAs is intrinsically linked to ketogenesis and ketone body utilization, highlighting its importance in metabolic flexibility and adaptation to different physiological states such as fasting.

Comparative Analysis of Key Enzymes

Two primary enzymes are responsible for the metabolism of 3-oxo-fatty acyl-CoA and its related 3-oxoacid precursors: 3-ketoacyl-CoA thiolase and succinyl-CoA:3-ketoacid-CoA transferase (SCOT).

Feature3-Ketoacyl-CoA Thiolase (Thiolase I)Succinyl-CoA:3-Ketoacid-CoA Transferase (SCOT)
EC Number EC 2.3.1.16EC 2.8.3.5
Metabolic Pathway Fatty Acid Beta-OxidationKetone Body Utilization
Reaction Cleaves 3-oxoacyl-CoA into acetyl-CoA and a shortened acyl-CoA.Transfers a CoA moiety from succinyl-CoA to a 3-oxoacid (e.g., acetoacetate) to form a 3-oxoacyl-CoA.[2]
Substrate Specificity Broad chain-length specificity for 3-oxoacyl-CoAs.Specific for succinyl-CoA and various 3-oxoacids.
Tissue Distribution Ubiquitous, with high levels in mitochondria of heart, liver, and skeletal muscle.Present in most extrahepatic tissues, notably absent from the liver.[3]
Kinetic Mechanism Follows a ping-pong kinetic mechanism involving a covalent acyl-enzyme intermediate.Also proceeds through a covalent intermediate.
Physiological Role Final step of beta-oxidation, producing acetyl-CoA for the Krebs cycle.Activates ketone bodies for use as an energy source in non-hepatic tissues.
Associated Disorders Medium-chain 3-ketoacyl-CoA thiolase deficiency (MCKAT).Succinyl-CoA:3-ketoacid-CoA transferase deficiency.

Pathophysiological Comparison: LCHAD vs. MCAD Deficiency

Defects in the enzymes of beta-oxidation lead to a group of inherited metabolic disorders known as fatty acid oxidation disorders (FAODs). Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and medium-chain acyl-CoA dehydrogenase (MCAD) deficiency are two prominent examples that, while distinct, share the common feature of disrupted fatty acid metabolism.

FeatureLCHAD DeficiencyMCAD Deficiency
Affected Enzyme Long-chain 3-hydroxyacyl-CoA dehydrogenase (part of the mitochondrial trifunctional protein)Medium-chain acyl-CoA dehydrogenase
Metabolic Block Impaired conversion of long-chain 3-hydroxyacyl-CoA to long-chain 3-oxoacyl-CoA.Impaired conversion of medium-chain acyl-CoA to medium-chain 2,3-enoyl-CoA.
Accumulating Metabolites Long-chain 3-hydroxyacylcarnitines and dicarboxylic acids.[1]Medium-chain acylcarnitines (especially octanoylcarnitine), dicarboxylic acids, and acylglycines.[4][5]
Clinical Presentation Often severe, with early onset of cardiomyopathy, liver disease, retinopathy, and peripheral neuropathy.[6][7]Variable, often presenting with hypoketotic hypoglycemia during fasting or illness. Can lead to sudden infant death if undiagnosed.[4]
Energy Production Severely compromised ability to utilize long-chain fatty acids for energy.Impaired utilization of medium-chain fatty acids, leading to a crisis during periods of high energy demand.

Quantitative Data: Acyl-CoA Profiles in Different Tissues

The concentration and composition of acyl-CoA pools vary significantly between tissues, reflecting their different metabolic functions.

Acyl-CoA SpeciesRetina (%)[8]Heart (%)[8]Liver (%)[8]
12:0 CoA2.7 ± 2.12.6 ± 0.616.1 ± 5.7
14:0 CoA7.0 ± 1.83.8 ± 1.05.9 ± 0.8
14:1n-9 CoA2.9 ± 2.20.7 ± 0.31.2 ± 0.6
14:2n-6 CoA1.6 ± 0.73.7 ± 0.18.1 ± 1.2

Data represents the percentage of the total acyl-CoA pool.

Experimental Protocols

HPLC Analysis of Acyl-CoA Esters

This protocol outlines a general method for the extraction and analysis of long-chain acyl-CoAs from tissues using high-performance liquid chromatography (HPLC).[9]

Materials:

  • KH2PO4 buffer (100 mM, pH 4.9)

  • 2-propanol

  • Acetonitrile (ACN)

  • Oligonucleotide purification column

  • C-18 HPLC column

  • Solvent A: KH2PO4 (75 mM, pH 4.9)

  • Solvent B: Acetonitrile containing 600 mM glacial acetic acid

  • UV detector

Procedure:

  • Homogenize tissue samples in KH2PO4 buffer.

  • Add 2-propanol and re-homogenize.

  • Extract acyl-CoAs with acetonitrile.

  • Bind the acyl-CoAs in the extract to an oligonucleotide purification column.

  • Elute the acyl-CoAs with 2-propanol.

  • Concentrate the eluent and inject it onto a C-18 HPLC column.

  • Elute with a binary gradient of Solvent A and Solvent B.

  • Monitor the eluent at 260 nm to detect acyl-CoA esters.

Tandem Mass Spectrometry (LC-MS/MS) for 3-Hydroxyacyl-CoA Measurement

This protocol provides a method for the quantification of 3-hydroxypalmitic acid, a marker for LCHAD deficiency, in plasma using electrospray ionization tandem mass spectrometry (ESI-MS/MS).[10]

Materials:

  • Plasma sample

  • Acetyl trimethylaminoethyl ester iodide derivatives

  • ESI-MS/MS system

Procedure:

  • Derivatize long-chain hydroxy fatty acids in the plasma sample with acetyl trimethylaminoethyl ester iodide.

  • Introduce the derivatized sample into the ESI-MS/MS system.

  • Perform selective analysis of the isomeric long-chain hydroxy fatty acids based on their distinct product ion spectra.

  • Quantify free 3-hydroxypalmitic acid by comparing its signal to an internal standard.

Visualizations

fatty_acid_beta_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Oxoacyl_CoA 3-Oxoacyl-CoA Hydroxyacyl_CoA->Oxoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) Oxoacyl_CoA->Shortened_Acyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA

Caption: Mitochondrial Fatty Acid Beta-Oxidation Pathway.

ketone_body_metabolism cluster_ketone_utilization Ketone Body Utilization (Extrahepatic Tissues) Acetoacetate Acetoacetate Acetoacetyl_CoA Acetoacetyl-CoA Acetoacetate->Acetoacetyl_CoA Succinyl-CoA:3-Ketoacid-CoA Transferase (SCOT) Succinyl_CoA Succinyl-CoA Succinate Succinate Succinyl_CoA->Succinate Acetyl_CoA 2 Acetyl-CoA Acetoacetyl_CoA->Acetyl_CoA Thiolase

Caption: Ketone Body Utilization Pathway.

experimental_workflow Tissue_Sample Tissue/Plasma Sample Extraction Acyl-CoA Extraction Tissue_Sample->Extraction Purification Solid-Phase Purification Extraction->Purification Derivatization Derivatization (for MS) Purification->Derivatization Analysis Analysis Purification->Analysis Derivatization->Analysis HPLC HPLC-UV (260 nm) Analysis->HPLC LC_MSMS LC-MS/MS Analysis->LC_MSMS Data_Analysis Data Analysis and Quantification HPLC->Data_Analysis LC_MSMS->Data_Analysis

Caption: Experimental Workflow for Acyl-CoA Analysis.

References

A Guide to Achieving Reproducible 3-Oxoeicosatrienoyl-CoA Measurements Across Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Mitigating Inter-Laboratory Variability

The primary goal of an inter-laboratory comparison is to assess and minimize the variability of measurements. While specific data for 3-oxoeicosatrienoyl-CoA is absent, studies on broader lipidomics and metabolomics have identified key sources of variation.[1][2] The following table summarizes these sources and offers best practices for their mitigation to improve data comparability.

Source of VariationRecommended Best Practices for Mitigation
Sample Collection & Handling Standardize collection protocols (e.g., anticoagulant, fasting state). Ensure immediate processing or flash-freezing and storage at -80°C. Minimize freeze-thaw cycles.
Lipid Extraction Employ a standardized extraction method, such as a single-phase butanol-methanol or a methyl-tert-butyl ether (MTBE) based extraction.[2][3] A single user preparing all samples for a multi-lab study can minimize this variance.[3]
Internal Standards Utilize a stable isotope-labeled internal standard specific to the analyte or a closely related structural analog (e.g., a deuterated version of a similar acyl-CoA). The SPLASH II LIPIDOMIX Mass Spec Standard is an example of a commercially available mixture of deuterated lipid standards.[3]
Chromatography Use a robust, reversed-phase liquid chromatography method, for instance, with a C18 column, to separate isomers.[3] Standardize the column, mobile phases, and gradient across all participating laboratories.
Mass Spectrometry Employ a highly sensitive and specific detection method such as a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[4][5] Define and harmonize MRM transitions (precursor/product ion pairs) and collision energies.
Data Analysis & Calibration Use a consistent calibration curve approach with a defined concentration range and weighting factor (e.g., 1/x).[6] Clearly define the limits of detection (LOD) and quantification (LOQ).[4]

Studies have shown that even with standardized kits, coefficients of variation (CVs) can be high for certain lipid classes, while targeted methods with careful standardization can achieve good reproducibility.[2][7] For instance, a median inter-batch CV of 0.14 has been reported in large-scale lipidomics studies.[1]

Experimental Protocols

A robust and validated analytical method is the cornerstone of reproducible research. The following protocol for the quantification of 3-oxoeicosatrienoyl-CoA is based on established methods for other acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6][8]

Sample Preparation (Protein Precipitation & Extraction)

This method utilizes a simple and efficient protein precipitation and extraction with 5-sulfosalicylic acid (SSA) to ensure good recovery of acyl-CoAs.[5]

  • Reagents:

    • Internal Standard (IS) solution (e.g., Heptadecanoyl-CoA)

    • 5-Sulfosalicylic acid (SSA)

    • Acetonitrile (ACN), LC-MS grade

    • Methanol (MeOH), LC-MS grade

    • Water, LC-MS grade

  • Procedure:

    • To 50 µL of biological sample (e.g., plasma, tissue homogenate), add 10 µL of the internal standard solution.

    • Add 200 µL of cold 10% (w/v) SSA in 50% ACN/50% H₂O.

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.[5]

    • Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation:

    • Agilent 1290 Infinity II LC system (or equivalent)

    • Agilent 6495 Triple Quadrupole LC/MS system (or equivalent)

  • Chromatography Conditions:

    • Column: Agilent ZORBAX Eclipse Plus C18, 100 × 2.1 mm, 1.8 µm[3]

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A linear gradient appropriate for the separation of long-chain acyl-CoAs.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: All acyl-CoAs exhibit a characteristic neutral loss of 507 amu (3'-phosphoadenosine diphosphate) or a product ion at m/z 428.[4][6] The specific precursor ion for 3-oxoeicosatrienoyl-CoA would need to be determined based on its molecular weight.

      • Example Transition for an Acyl-CoA: [M+H]⁺ -> [M-507+H]⁺

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for 3-oxoeicosatrienoyl-CoA measurement.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample IS_Addition Internal Standard Addition Sample->IS_Addition Precipitation Protein Precipitation (SSA) IS_Addition->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_Separation LC Separation (C18) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Results Results Quantification->Results

Workflow for LC-MS/MS analysis of 3-oxoeicosatrienoyl-CoA.
Metabolic Context: Fatty Acid Beta-Oxidation

3-Oxoeicosatrienoyl-CoA is an intermediate in the beta-oxidation of fatty acids. The following diagram shows a generalized schematic of this metabolic pathway.

G Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA Beta_Oxidation Beta-Oxidation Spiral Fatty_Acyl_CoA->Beta_Oxidation Three_Oxoacyl_CoA 3-Oxoacyl-CoA (e.g., 3-oxoeicosatrienoyl-CoA) Beta_Oxidation->Three_Oxoacyl_CoA Thiolase Thiolase Three_Oxoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shorter_Acyl_CoA Shorter Acyl-CoA Thiolase->Shorter_Acyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Shorter_Acyl_CoA->Beta_Oxidation

Generalized pathway of fatty acid beta-oxidation.

References

Assessing the Purity of Synthetic (11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing synthetic (11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA, ensuring its purity is paramount for the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of this synthetic long-chain fatty acyl-CoA and compares its typical purity with commercially available alternatives.

Introduction to this compound

This compound is a key intermediate in the peroxisomal beta-oxidation of eicosatrienoic acid, a polyunsaturated omega-3 fatty acid. Its defined chemical structure and role in lipid metabolism make it a valuable tool for in vitro studies of enzyme kinetics, metabolic flux analysis, and as a standard for mass spectrometry-based lipidomics. The presence of impurities, such as isomers, oxidized species, or shorter/longer chain-length acyl-CoAs, can significantly impact experimental outcomes.

Comparative Purity Analysis

The purity of synthetic acyl-CoAs can vary between manufacturers and even between batches. While a direct head-to-head comparison of all commercially available lots is beyond the scope of this guide, the following table summarizes typical purity specifications for this compound and representative alternative long-chain unsaturated acyl-CoAs from major suppliers. Purity is typically assessed by a combination of techniques, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.

ProductSupplierStated PurityPrimary Analytical MethodPotential Impurities
This compound Synthetic Supplier≥95%HPLC-UV (260 nm)Geometric isomers, positional isomers of double bonds, oxidized byproducts, free Coenzyme A, (11Z,14Z,17Z)-eicosatrienoic acid.
Oleoyl-CoA (18:1, n-9)Cayman Chemical≥70%[1]HPLCIsomers of oleic acid, other fatty acyl-CoAs from the source material.
Arachidonoyl-CoA (20:4, n-6)Avanti Polar Lipids>99%[2]TLC, HPLC, MS, NMR[3]Oxidized species, other polyunsaturated fatty acyl-CoAs.
Heptadecanoyl-CoA (17:0)Cayman Chemical≥95%[4]HPLCHomologous saturated fatty acyl-CoAs (e.g., C15:0, C19:0).
Decanoyl-CoA (10:0)Avanti Polar Lipids>99%[5]TLC, HPLC, MS, NMRShorter and longer chain saturated fatty acyl-CoAs.

Note: The stated purity of Oleoyl-CoA from this particular supplier is notably lower than for other acyl-CoAs, highlighting the importance of verifying product specifications.

Experimental Protocols for Purity Assessment

A multi-faceted approach employing chromatographic and spectroscopic techniques is recommended for a thorough purity assessment of synthetic this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the most common method for assessing the purity of acyl-CoAs, leveraging the strong UV absorbance of the adenine (B156593) moiety of Coenzyme A at approximately 260 nm.[6][7]

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically used for the separation of long-chain acyl-CoAs.[6][7]

  • Mobile Phase: A gradient elution is employed to resolve compounds with varying hydrophobicity.

    • Solvent A: 75 mM potassium phosphate (B84403) buffer, pH 4.9.[6]

    • Solvent B: Acetonitrile.

    • Gradient: A typical gradient might start at 20% B, increasing to 100% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm.

  • Sample Preparation: The synthetic this compound is dissolved in a suitable solvent, such as water or a methanol:water mixture, to a concentration of approximately 1 mg/mL.

  • Purity Calculation: The purity is determined by calculating the peak area of the main compound as a percentage of the total peak area of all detected components.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a highly sensitive and specific method for the identification and quantification of acyl-CoAs and their potential impurities.[8][9]

Protocol:

  • Instrumentation: An HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatography: Similar to the HPLC-UV method, a C18 reversed-phase column with a water/acetonitrile gradient containing a volatile buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) is used.

  • Mass Spectrometry:

    • Ionization Mode: Positive ESI is commonly used.[4][9]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for targeted analysis. A common transition for acyl-CoAs is the neutral loss of the 507 Da ADP moiety from the protonated molecular ion ([M+H]+ -> [M+H-507]+).[4] For this compound (Molecular Weight: ~1069.3 g/mol ), the transition would be m/z 1070.3 -> 563.3.

  • Data Analysis: The presence of other acyl-CoAs can be screened for by including their specific MRM transitions. The relative abundance of these transitions can be used to estimate the level of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of the synthetic product and the identification of structural isomers or other impurities.

Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as D₂O or a mixture of CD₃OD/D₂O.

  • ¹H NMR Analysis: Key resonances to confirm the structure of this compound include:

  • ¹³C NMR Analysis: Provides detailed information on the carbon skeleton, including the positions of the double bonds and the carbonyl group.

  • Purity Estimation: Integration of the signals corresponding to the main compound versus those of any observed impurities can provide a quantitative measure of purity.

Visualizing Metabolic and Experimental Contexts

To better understand the role of this compound and the workflows for its analysis, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Purity Analysis cluster_data Data Interpretation synthetic_product Synthetic (11Z,14Z,17Z)-3- oxoicosatrienoyl-CoA dissolution Dissolution in appropriate solvent synthetic_product->dissolution hplc HPLC-UV dissolution->hplc Inject lcms LC-MS/MS dissolution->lcms Inject nmr NMR dissolution->nmr Analyze purity_assessment Purity Assessment hplc->purity_assessment impurity_id Impurity Identification lcms->impurity_id nmr->impurity_id impurity_id->purity_assessment

Caption: Experimental workflow for purity assessment.

peroxisomal_beta_oxidation cluster_pathway Peroxisomal Beta-Oxidation of Eicosatrienoic Acid eicosatrienoyl_coa (11Z,14Z,17Z)-Eicosatrienoyl-CoA enoyl_coa_hydratase Acyl-CoA Oxidase eicosatrienoyl_coa->enoyl_coa_hydratase trans_enoyl_coa (2E,11Z,14Z,17Z)-Icosatetraenoyl-CoA enoyl_coa_hydratase->trans_enoyl_coa hydroxyacyl_coa_dehydrogenase 2-Enoyl-CoA Hydratase hydroxyacyl_coa (3S)-Hydroxy-(11Z,14Z,17Z)- icosatrienoyl-CoA hydroxyacyl_coa_dehydrogenase->hydroxyacyl_coa thiolase 3-Hydroxyacyl-CoA Dehydrogenase target_molecule This compound thiolase->target_molecule final_thiolase 3-Oxoacyl-CoA Thiolase shortened_acyl_coa Octadecadienoyl-CoA final_thiolase->shortened_acyl_coa acetyl_coa Acetyl-CoA final_thiolase->acetyl_coa trans_enoyl_coa->hydroxyacyl_coa_dehydrogenase hydroxyacyl_coa->thiolase target_molecule->final_thiolase

Caption: Peroxisomal beta-oxidation pathway.

Conclusion

The purity of synthetic this compound is critical for its effective use in research. A combination of HPLC-UV, LC-MS/MS, and NMR spectroscopy provides a robust framework for its comprehensive purity assessment. While high-purity standards are commercially available for various acyl-CoAs, researchers should carefully consider the stated purity and potential impurities of any synthetic standard. The detailed protocols and comparative data presented in this guide offer a valuable resource for ensuring the quality and reliability of experimental data in studies involving this important metabolic intermediate.

References

Safety Operating Guide

Navigating the Safe Disposal of (11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Acyl-CoA thioesters are known to be biochemically reactive intermediates.[1][2] They are susceptible to hydrolysis and can act as acylating agents, potentially reacting with biological nucleophiles.[1][3] While they exhibit some stability in aqueous solutions at neutral pH, their reactivity warrants careful management as chemical waste.[4]

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment. This includes, but is not limited to:

  • Standard laboratory attire: A fully buttoned lab coat, long pants, and closed-toe shoes.

  • Eye protection: Safety glasses or goggles.

  • Hand protection: Chemical-resistant gloves (e.g., nitrile).

All handling of (11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of this compound.

  • Waste Collection:

    • Collect all waste containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, microfuge tubes), and any spill cleanup materials, in a designated and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the solvents used to dissolve the compound.

    • Ensure the container is tightly sealed to prevent leakage or evaporation.

  • Waste Labeling:

    • Properly label the hazardous waste container with the full chemical name: "this compound".

    • Include the concentration (if known) and the solvent(s) used.

    • Affix any additional hazard labels as required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a designated, secure area for hazardous waste, away from incompatible materials.

    • Follow your institution's guidelines for the temporary storage of chemical waste.

  • Institutional Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Do not attempt to dispose of this chemical down the drain or in the regular trash.

Spill Response

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill occurs within one.

  • Contain: For small spills, contain the liquid with an absorbent material (e.g., spill pads, vermiculite).

  • Clean: Carefully clean the affected area with a suitable solvent, collecting all cleanup materials in the designated hazardous waste container.

  • Decontaminate: Decontaminate the area with a suitable cleaning agent.

  • Report: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Handling this compound Waste waste_generated Waste Generated (Unused solution, contaminated labware) start->waste_generated spill_event Spill Occurs start->spill_event collect_waste Collect in Labeled Hazardous Waste Container waste_generated->collect_waste spill_response Initiate Spill Response Protocol spill_event->spill_response Yes store_waste Store Securely in Designated Area collect_waste->store_waste spill_response->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs disposal Dispose via Institutional Protocol contact_ehs->disposal

Caption: Disposal Workflow for this compound

Summary of Chemical Information for Disposal

PropertyInformationRelevance to Disposal
Chemical Class Acyl-CoA ThioesterIndicates potential for biochemical reactivity and dictates handling as chemical waste.
Reactivity Susceptible to hydrolysis; can acylate nucleophiles.[1][2]Waste should be stored in sealed containers to prevent reactions with atmospheric moisture or other chemicals.
Solubility Typically soluble in aqueous buffers and organic solvents.The choice of waste container and spill cleanup materials should be compatible with the solvent used.
Toxicity Specific toxicity data not available; handle with caution as a potentially bioactive molecule.Minimize exposure through proper PPE and handling in a ventilated area.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and responsible disposal of this compound, fostering a secure and compliant research environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling (11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA is a 3-oxo-fatty acyl-CoA intended for research use only and has not been fully validated for medical applications.[1] The precursor, (11Z,14Z,17Z)-Eicosatrienoic acid, is not classified as a hazardous substance.[2] However, as with any chemical, it is prudent to handle it with care to minimize exposure.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required to prevent skin and eye contact and to maintain a safe working environment.[3][4][5][6][7]

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses or GogglesMust be worn at all times in the laboratory. Goggles are preferred when there is a splash hazard.[3][4]
Face ShieldRecommended in addition to safety glasses or goggles when handling larger quantities or if there is a significant splash risk.[4]
Hand Protection Disposable GlovesNitrile or latex gloves are suitable for incidental contact.[4] Gloves should be inspected before use and changed immediately if contaminated.[8]
Body Protection Laboratory CoatA standard lab coat should be worn to protect clothing and skin from potential splashes.[4][7]
Foot Protection Closed-toe ShoesMust be worn at all times in the laboratory to protect against spills and falling objects.[4]

Operational and Disposal Plans

Adherence to standard operating procedures is critical for the safe handling and disposal of this compound.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[9] The product data sheet suggests storing it under the recommended conditions in the Certificate of Analysis.[1]

Handling and Preparation of Solutions:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare your workspace by ensuring it is clean and uncluttered.[10]

  • Weighing: If weighing the solid compound, do so in a designated area, minimizing the creation of dust.

  • Dissolving: When preparing solutions, add the solvent to the compound slowly. For long-chain fatty acyl-CoAs, which may have limited solubility in aqueous solutions, organic solvents like ethanol (B145695) or DMSO may be required. It is often recommended to prepare fresh solutions for immediate use.

  • Pipetting: Never use mouth suction for pipetting.[8] Use appropriate mechanical pipetting devices.

  • General Hygiene: Avoid eating, drinking, or applying cosmetics in the laboratory.[8] Wash hands thoroughly after handling the compound, even if gloves were worn.[10]

Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal.

  • Clean the spill area with an appropriate solvent and then with soap and water.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan:

  • Dispose of unused compound and any contaminated materials (e.g., gloves, pipette tips, absorbent pads) as chemical waste in accordance with local, state, and federal regulations.[9][10]

  • Do not dispose of the compound down the drain.[10] Collect all liquid waste in a properly labeled hazardous waste container.

Experimental Protocols

While specific experimental protocols will vary, the following general workflow should be followed to ensure safety.

Figure 1. A generalized workflow for the safe handling of this compound.

This diagram outlines the essential steps from preparation to cleanup, ensuring a systematic and safe approach to working with this compound. By following these guidelines, researchers can minimize risks and maintain a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.